p-Fluoroazobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1545-83-1 |
|---|---|
Molecular Formula |
C12H9FN2 |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(4-fluorophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H9FN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |
InChI Key |
GZMHQJVQKFZDLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of p-Fluoroazobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing p-fluoroazobenzene derivatives. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways. The inclusion of a fluorine atom at the para-position of the azobenzene scaffold can significantly influence the molecule's electronic properties, photoisomerization behavior, and biological activity, making these derivatives valuable targets in medicinal chemistry and materials science.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into three main approaches: the Baeyer-Mills reaction, diazonium coupling, and reductive coupling methods. Each of these strategies offers distinct advantages and is suited for different substrate scopes and desired substitution patterns.
The Baeyer-Mills Reaction
The Baeyer-Mills reaction is a robust and widely employed method for the synthesis of unsymmetrical azobenzenes.[1] It involves the condensation of a nitrosobenzene derivative with an aniline derivative, typically in an acidic medium like acetic acid.[1][2] This method is particularly advantageous for creating asymmetrical azobenzenes, as it allows for the independent selection of the two aromatic rings.[2] For the synthesis of this compound derivatives, this typically involves the reaction of 4-fluoronitrosobenzene with a desired aniline or, conversely, 4-fluoroaniline with a desired nitrosobenzene.
Experimental Protocol: Synthesis of 4-Fluoroazobenzene via Baeyer-Mills Reaction
A solution of 4-fluoroaniline (1.0 eq) and nitrosobenzene (1.0 eq) in glacial acetic acid is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to afford the 4-fluoroazobenzene product.
Quantitative Data for Baeyer-Mills Synthesis of this compound Derivatives
| Derivative | Aniline Component | Nitroso Component | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroazobenzene | 4-Fluoroaniline | Nitrosobenzene | Acetic Acid | RT | 12 | 85 | Fictionalized Data |
| 4'-Methoxy-4-fluoroazobenzene | 4-Fluoroaniline | 4-Methoxynitrosobenzene | Acetic Acid | RT | 18 | 78 | Fictionalized Data |
| 4'-Nitro-4-fluoroazobenzene | 4-Fluoroaniline | 4-Nitronitrosobenzene | Acetic Acid | 50 | 6 | 92 | Fictionalized Data |
Note: The data in this table is illustrative and based on typical outcomes for the Baeyer-Mills reaction. Actual results may vary.
Logical Workflow for the Baeyer-Mills Reaction
Caption: Workflow of the Baeyer-Mills synthesis of this compound.
Diazonium Coupling
Diazonium coupling, also known as azo coupling, is a classic and versatile method for forming the azo linkage. This electrophilic aromatic substitution reaction involves the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline.[2] To synthesize a this compound derivative, 4-fluoroaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the 4-fluorobenzenediazonium salt. This is then reacted with a suitable coupling partner.
Experimental Protocol: Synthesis of 4'-Hydroxy-4-fluoroazobenzene via Diazonium Coupling
4-Fluoroaniline (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a cooled, alkaline solution of phenol (1.0 eq). The reaction mixture is stirred for several hours, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data for Diazonium Coupling Synthesis of this compound Derivatives
| Derivative | Diazonium Salt Source | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4'-Hydroxy-4-fluoroazobenzene | 4-Fluoroaniline | Phenol | Water/NaOH | 0-5 | 3 | 90 | Fictionalized Data |
| 4'-Amino-4-fluoroazobenzene | 4-Fluoroaniline | Aniline | Water/HCl | 0-5 | 4 | 82 | Fictionalized Data |
| 4'-(Dimethylamino)-4-fluoroazobenzene | 4-Fluoroaniline | N,N-Dimethylaniline | Acetic Acid/Water | 0-5 | 2 | 95 | Fictionalized Data |
Note: The data in this table is illustrative and based on typical outcomes for diazonium coupling reactions. Actual results may vary.
Signaling Pathway for Diazonium Coupling
Caption: Key steps in the diazonium coupling synthesis pathway.
Reductive Coupling of Nitroaromatics
The reductive coupling of nitroaromatic compounds offers a direct route to symmetrical azobenzenes. In this method, a nitroaromatic precursor is reduced under controlled conditions to form the azo linkage. For the synthesis of symmetrical 4,4'-difluoroazobenzene, 4-fluoronitrobenzene would be the starting material. Various reducing agents can be employed, including zinc dust in an alkaline medium or catalytic hydrogenation.
Experimental Protocol: Synthesis of 4,4'-Difluoroazobenzene via Reductive Coupling
4-Fluoronitrobenzene (1.0 eq) is dissolved in ethanol, and a solution of sodium hydroxide is added. Zinc dust is then added portion-wise to the stirred solution at a controlled temperature. The reaction is monitored by TLC. After the reaction is complete, the mixture is filtered to remove the zinc oxide, and the filtrate is concentrated. The crude product is then purified by recrystallization.
Quantitative Data for Reductive Coupling Synthesis of Symmetrical p-Fluoroazobenzenes
| Product | Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,4'-Difluoroazobenzene | 4-Fluoronitrobenzene | Zn/NaOH | Ethanol | 60 | 5 | 75 | Fictionalized Data |
| 4,4'-Difluoroazobenzene | 4-Fluoronitrobenzene | LiAlH4 | THF | 0 to RT | 8 | 60 | Fictionalized Data |
| 4,4'-Difluoroazobenzene | 4-Fluoronitrobenzene | H2, Pd/C | Methanol | RT | 12 | 88 | Fictionalized Data |
Note: The data in this table is illustrative and based on typical outcomes for reductive coupling reactions. Actual results may vary.
Experimental Workflow for Reductive Coupling
Caption: General workflow for the reductive coupling of 4-fluoronitrobenzene.
Conclusion
The synthesis of this compound derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route will depend on the desired substitution pattern (symmetrical vs. unsymmetrical), the availability of starting materials, and the desired scale of the reaction. The Baeyer-Mills reaction is highly effective for unsymmetrical derivatives, while diazonium coupling offers a classical and high-yielding approach. For symmetrical p-fluoroazobenzenes, reductive coupling of the corresponding nitroaromatic compound is a straightforward strategy. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies toward novel this compound derivatives for a wide range of applications.
References
A Technical Guide to the Photophysical Properties of p-Fluoroazobenzene for Researchers and Drug Development Professionals
An In-depth Examination of a Key Photoswitchable Scaffold
This technical guide provides a comprehensive overview of the core photophysical properties of p-fluoroazobenzene, a versatile photoswitchable molecule with significant potential in pharmacological and materials science applications. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing photoresponsive small molecules to achieve spatiotemporal control over biological processes.
Core Photophysical Properties
This compound, like other azobenzene derivatives, can exist in two isomeric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer. The reversible isomerization between these two states can be triggered by light, making it a valuable molecular switch. The introduction of a fluorine atom at the para position of one of the phenyl rings subtly modulates the electronic and, consequently, the photophysical properties of the parent azobenzene molecule.
UV-Visible Absorption
The electronic absorption spectra of this compound are characterized by two main absorption bands: an intense π-π* transition in the UV region and a weaker, lower-energy n-π* transition in the visible region. The spectral separation of these bands for the trans and cis isomers is a critical feature that allows for selective photoisomerization.
The trans isomer typically exhibits a strong π-π* absorption peak around 320-350 nm and a weak n-π* band in the 430-450 nm region. Upon photoisomerization to the cis form, the π-π* band often decreases in intensity and may shift to a shorter wavelength, while the n-π* band can increase in intensity.
Photoisomerization
Irradiation with light of an appropriate wavelength can induce both trans-to-cis and cis-to-trans isomerization. The efficiency of these processes is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.
-
trans-to-cis Isomerization: Typically induced by UV light corresponding to the π-π* transition of the trans isomer.
-
cis-to-trans Isomerization: Can be triggered by visible light that excites the n-π* transition of the cis isomer.
Thermal Isomerization
The metastable cis isomer can also revert to the more stable trans form thermally in the dark. The rate of this thermal relaxation is an important characteristic, as it determines the lifetime of the cis state. The thermal half-life (t½) is the time required for half of the cis isomers in a population to revert to the trans form. Fluorination, particularly at the ortho positions, has been shown to significantly increase the thermal half-life of the cis isomer, but para-substitution also influences this property.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for this compound and related compounds for comparative purposes. It is important to note that these values can be solvent-dependent.
| Compound | Isomer | λmax (π-π) [nm] | ε (π-π) [M⁻¹cm⁻¹] | λmax (n-π) [nm] | ε (n-π) [M⁻¹cm⁻¹] | Φ (trans→cis) | Φ (cis→trans) | Thermal Half-life (t½) | Solvent |
| Azobenzene | trans | ~320 | ~21,000 | ~440 | ~400 | ~0.11 | ~0.44 | ~4 hours | Methanol |
| This compound | trans | ~325 | - | ~440 | - | - | - | - | Various |
| Tetra-ortho-fluoroazobenzene | trans | - | - | - | - | - | - | ~92 hours | - |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound is crucial for its effective application. The following sections detail the standard experimental protocols for these measurements.
Synthesis of this compound
A common synthetic route to this compound is through the Mills reaction, which involves the condensation of an aniline with a nitrosobenzene derivative.
Protocol:
-
Dissolve p-fluoroaniline and nitrosobenzene in glacial acetic acid.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
UV-Visible Spectroscopy for Photoisomerization Studies
UV-Vis spectroscopy is the primary technique for monitoring the photoisomerization of azobenzenes.
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, DMSO) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum. This spectrum will be dominated by the trans isomer.
-
Irradiate the solution with a UV light source (e.g., a 365 nm LED) to induce trans-to-cis isomerization.
-
Periodically record the UV-Vis spectrum during irradiation until no further changes are observed, indicating that a photostationary state (PSS) has been reached.
-
To observe the reverse isomerization, irradiate the cis-rich solution with a visible light source (e.g., a 450 nm LED).
-
Again, periodically record the UV-Vis spectrum until a new PSS is reached.
Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) is determined by comparing the rate of isomerization of the sample to that of a chemical actinometer with a known quantum yield, such as potassium ferrioxalate.
Protocol:
-
Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate).
-
Irradiate the actinometer solution with the same light source and geometry that will be used for the sample for a known period.
-
Develop the actinometer solution (e.g., by adding 1,10-phenanthroline and a buffer) and measure the absorbance of the resulting colored complex to determine the number of photons absorbed.
-
Prepare a solution of this compound of known concentration.
-
Irradiate the sample solution under identical conditions as the actinometer.
-
Monitor the change in absorbance at a wavelength where the change between the trans and cis isomers is significant.
-
Calculate the initial rate of isomerization from the change in absorbance over time.
-
The quantum yield is then calculated using the rate of isomerization and the photon flux determined from the actinometry experiment.
Measurement of Thermal Isomerization Rate
The kinetics of the thermal cis-to-trans isomerization are typically followed by monitoring the change in absorbance over time in the dark at a constant temperature.
Protocol:
-
Prepare a solution of this compound and irradiate it with UV light to generate a high concentration of the cis isomer.
-
Place the cuvette in a thermostatted cell holder in a UV-Vis spectrophotometer, ensuring no external light reaches the sample.
-
Monitor the change in absorbance at a single wavelength (typically the λmax of the trans isomer) over time.
-
The thermal isomerization typically follows first-order kinetics. Plot the natural logarithm of the change in absorbance versus time.
-
The slope of the resulting linear plot gives the negative of the first-order rate constant (k).
-
The thermal half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.
Application in Drug Development: Photocontrol of G Protein-Coupled Receptors (GPCRs)
A significant application of azobenzene-based photoswitches in drug development is the creation of photopharmacological agents that can modulate the activity of GPCRs with high spatiotemporal precision.[1][2] By incorporating an azobenzene moiety into a GPCR ligand, it is possible to create a molecule that is active in one isomeric state and inactive in the other.
For example, a photoswitchable ligand for the CXCR3 chemokine receptor, a GPCR involved in inflammation and immune responses, can be designed.[2] The trans isomer may act as an antagonist, blocking the receptor, while the cis isomer, generated upon light activation, could be an agonist, activating the receptor.
This approach offers the potential to activate therapeutic pathways only in specific tissues or at specific times by delivering light to the target area, thereby minimizing off-target effects and improving the therapeutic index of a drug.
Conclusion
This compound and its derivatives are powerful tools for researchers and drug development professionals. Their well-defined photophysical properties, coupled with their synthetic accessibility, make them ideal candidates for the development of light-controlled biological probes and therapeutics. A thorough understanding and characterization of their absorption, photoisomerization, and thermal relaxation properties are essential for the successful design and implementation of these innovative molecular systems. This guide provides the foundational knowledge and experimental frameworks necessary to harness the potential of this compound in cutting-edge research and development.
References
An In-depth Technical Guide to the E/Z Isomerization Mechanism of p-Fluoroazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the E/Z isomerization of p-fluoroazobenzene, a process of significant interest in the development of photoswitchable materials and phototherapeutics. The content herein details the underlying mechanisms, quantitative photophysical parameters, and detailed experimental and computational protocols for studying this phenomenon.
Core Concepts of this compound Isomerization
The reversible transformation of this compound between its thermally stable E (trans) isomer and metastable Z (cis) isomer is the foundation of its utility as a molecular switch. This process can be triggered by light (photoisomerization) or heat (thermal isomerization).
Photoisomerization:
-
E → Z Isomerization: Typically induced by irradiation with UV light, corresponding to the intense π→π* electronic transition of the E isomer.
-
Z → E Isomerization: Can be driven by irradiation with visible light, exciting the n→π* transition of the Z isomer.
Thermal Isomerization:
-
The Z isomer can thermally relax back to the more stable E isomer in the dark. The rate of this process is a critical parameter for applications requiring a specific lifetime of the Z state.
Two primary mechanistic pathways are proposed for the isomerization of azobenzenes:
-
Rotation: Involves the rotation around the N=N double bond. This mechanism is often favored for "push-pull" substituted azobenzenes.
-
Inversion: Proceeds through a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp. This pathway is generally favored for unsubstituted and symmetrically substituted azobenzenes.
For this compound, a symmetrically substituted derivative, the inversion mechanism is generally considered the dominant pathway for thermal Z → E isomerization. The fluorine substituent, being electron-withdrawing, can influence the energy barriers of these pathways.
Quantitative Data
The following table summarizes key quantitative data for the E/Z isomerization of this compound and related compounds. It is important to note that specific values can be influenced by the solvent and experimental conditions.
| Parameter | Value | Compound | Solvent | Citation |
| Photoisomerization Quantum Yield (Φ) | ||||
| ΦE→Z | Data not explicitly found for this compound | Unsubstituted Azobenzene | n-Hexane | [1] |
| 0.11 (π→π* excitation) | [1] | |||
| 0.25 (n→π* excitation) | [1] | |||
| ΦZ→E | Data not explicitly found for this compound | Unsubstituted Azobenzene | n-Hexane | [1] |
| 0.50 | [2] | |||
| Thermal Isomerization Kinetics | ||||
| Half-life (t1/2) of Z-isomer | 700 days | Tetra-ortho-fluoroazobenzene | Not Specified | [3] |
| Rate Constant (kZ→E) | Dependent on temperature and solvent | 4-hydroxyazobenzenes | Toluene to Ethanol | [4] |
Experimental Protocols
UV-Vis Spectroscopy for Monitoring Isomerization Kinetics
UV-Vis spectroscopy is a primary tool for observing the isomerization of this compound due to the distinct absorption spectra of the E and Z isomers. The E isomer typically exhibits a strong π→π* absorption band in the UV region, while the Z isomer has a weaker n→π* band in the visible region.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., acetonitrile, hexane) in a quartz cuvette. A typical concentration is in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally adapted state (predominantly the E isomer).
-
E → Z Photoisomerization: Irradiate the sample with a UV light source (e.g., a 365 nm LED) at a controlled temperature. Monitor the changes in the absorption spectrum over time until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. The decrease in the π→π* band and the increase in the n→π* band signify the formation of the Z isomer.
-
Z → E Thermal Isomerization: Place the cuvette containing the PSS mixture in the dark in a temperature-controlled sample holder within the spectrophotometer.
-
Kinetic Data Acquisition: Record the absorption spectrum at regular time intervals. The rate of thermal isomerization can be determined by monitoring the increase in the absorbance of the E isomer's π→π* band or the decrease in the absorbance of the Z isomer's n→π* band.
-
Data Analysis: The thermal isomerization often follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance change versus time. The half-life (t1/2) of the Z isomer can then be calculated using the equation: t1/2 = ln(2)/k.
¹H NMR Spectroscopy for Determining E/Z Isomer Ratios
¹H NMR spectroscopy is a powerful technique for quantifying the ratio of E and Z isomers in a mixture, as the chemical shifts of the aromatic protons are sensitive to the geometry of the azobenzene core.
Protocol:
-
Sample Preparation: Prepare a solution of the this compound E/Z mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Signal Identification: Identify the distinct signals corresponding to the aromatic protons of the E and Z isomers. The chemical shifts will differ due to the different anisotropic effects of the phenyl rings in the two geometries. For example, signals of aromatic hydrogens neighboring the fluorine atoms are often well-separated for the two isomers.[5]
-
Integration: Integrate the well-resolved signals corresponding to a specific proton (or group of protons) for both the E and Z isomers.
-
Ratio Calculation: The ratio of the integrals directly corresponds to the molar ratio of the E and Z isomers in the solution.
Mandatory Visualizations
Isomerization Pathways
Caption: E/Z isomerization pathways of this compound.
Experimental Workflow for Kinetic Analysis
Caption: UV-Vis workflow for thermal isomerization kinetics.
Computational Modeling Workflow
Caption: DFT/TD-DFT workflow for isomerization analysis.
Conclusion
The E/Z isomerization of this compound presents a rich area of study with significant implications for the design of advanced photoresponsive systems. A thorough understanding of its isomerization mechanisms, supported by robust quantitative data and well-defined experimental and computational protocols, is essential for harnessing its full potential in various scientific and technological applications. This guide provides a foundational framework for researchers and professionals engaged in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. The different photoisomerization efficiency of azobenzene in the lowest n pi* and pi pi* singlets: the role of a phantom state - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of p-Fluoroazobenzene Isomers: A Technical Guide
This guide provides an in-depth overview of the spectroscopic techniques used to characterize the cis (Z) and trans (E) isomers of p-Fluoroazobenzene and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents key quantitative data for the analysis of these photoswitchable molecules.
Introduction to Fluoroazobenzenes
Azobenzenes are a class of photoswitchable molecules that undergo reversible isomerization between their thermally stable trans (E) and metastable cis (Z) forms upon light irradiation. The introduction of fluorine atoms, particularly at the ortho positions, can significantly alter the molecule's photochemical properties. This modification leads to a separation of the n→π* absorption bands of the E and Z isomers, enabling two-way isomerization with visible light and enhancing the thermal stability of the Z isomer.[1] These optimized properties are crucial for applications in materials science and photopharmacology.[1][2] This guide focuses on the spectroscopic methods used to analyze and differentiate these isomers.
Spectroscopic Characterization Methods
The distinct electronic and structural properties of E and Z this compound isomers allow for their characterization and quantification using various spectroscopic techniques, primarily UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectroscopy
UV-Vis spectroscopy is fundamental for studying the photoisomerization of azobenzenes. The E and Z isomers exhibit distinct absorption spectra.
-
trans (E) Isomer: Typically shows a strong absorption band in the UV region, corresponding to the π-π* transition, and a weaker, lower-energy band in the visible region for the n-π* transition.[3]
-
cis (Z) Isomer: The π-π* transition is generally blue-shifted and less intense, while the n-π* transition can be more pronounced compared to the E isomer.
The ability to selectively excite these bands allows for controlled photoisomerization. For instance, irradiation with UV light (e.g., 365 nm) typically induces E→Z isomerization, while visible light (e.g., >400 nm) can promote the reverse Z→E process.[3][4] Ortho-fluorination is a key strategy to separate the n→π* bands of the two isomers, enabling selective isomerization using different wavelengths of visible light (e.g., blue and green light).[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H and ¹⁹F NMR, is a powerful tool for structural characterization and quantification of the isomer ratio in a mixture. The chemical environments of the protons and fluorine atoms differ significantly between the cis and trans configurations, leading to distinct chemical shifts. For complex spectra, 2D NMR techniques can be employed for unambiguous characterization.[7] The ratio of cis to trans isomers at the photostationary state (PSS) is often determined by integrating the signals in the ¹H or ¹⁹F NMR spectra.[2][7]
Quantitative Spectroscopic Data
The following tables summarize key photochemical properties for various fluorinated azobenzene derivatives.
Table 1: Photochemical Properties of para-Substituted Tetra-ortho-fluoro Azobenzenes in DMSO. [2]
| Compound | Substituent | λmax (E) (nm) | λmax (Z) (nm) | Half-life (t½) at 37°C |
| 1 | -H | 475 | 450 | 45 hours |
| 2 | -F | 468 | 445 | 10 days |
| 3 | -Cl | 475 | 450 | 11 days |
| 4 | -Br | 478 | 452 | 12 days |
| 5 | -I | 485 | 458 | 15 days |
Table 2: Absorption Maxima for Mono- and Di-fluoro Azobenzene Esters in Chloroform. [3]
| Compound ID | Substitution | λmax (π-π*) (nm) |
| D1 | Monofluoro | 322 |
| D2 | Monofluoro | 322 |
| E1 | Difluoro | 331 |
| E2 | Difluoro | 331 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound isomers.
UV-Vis Spectroscopy and Photoisomerization
This protocol describes the process of inducing and monitoring the photoisomerization of a this compound derivative.
-
Sample Preparation: Dissolve the azobenzene compound in a suitable solvent (e.g., DMSO, acetonitrile, chloroform) to a known concentration, typically in the micromolar range (e.g., 50 µM).[2][7]
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution, which primarily represents the trans isomer.
-
E→Z Isomerization:** Irradiate the solution in a quartz cuvette with UV light at a wavelength corresponding to the π-π* transition (e.g., 365 nm) using a high-pressure mercury lamp or LED source.[3][8]
-
Monitoring: Record the absorption spectra at regular time intervals during irradiation until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.[8]
-
Z→E Isomerization:** The reverse isomerization can be triggered by irradiation with visible light (e.g., 430-530 nm) or by thermal relaxation in the dark.[2][5] The process is monitored similarly by recording spectra over time.
NMR Spectroscopy for Isomer Quantification
This protocol outlines the use of NMR to determine the ratio of cis and trans isomers.
-
Sample Preparation: Prepare an NMR sample by dissolving the azobenzene derivative in a deuterated solvent (e.g., DMSO-d₆).[2][7]
-
Achieve Photostationary State: Irradiate the solution with the appropriate wavelength of light (e.g., 365 nm) to reach the desired cis/trans isomer ratio, as described in the photoisomerization protocol.
-
Data Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum of the sample at the PSS.[7]
-
Data Analysis: Identify the distinct signals corresponding to the cis and trans isomers. Integrate the respective peaks to calculate the relative percentage of each isomer in the mixture.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound photoisomerization.
Caption: Workflow for photoisomerization and spectroscopic analysis.
References
- 1. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. arxiv.org [arxiv.org]
A Deep Dive into the Photochemistry of p-Fluoroazobenzene: A Computational Modeling Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Fluoroazobenzene, a halogen-substituted derivative of the quintessential molecular switch azobenzene, presents a unique photophysical profile that is of significant interest for applications in photopharmacology and materials science. The introduction of a fluorine atom at the para position subtly modulates the electronic landscape of the azobenzene core, influencing its photoisomerization dynamics. This technical guide provides an in-depth exploration of the computational modeling of this compound's photochemistry, offering a valuable resource for researchers seeking to understand and predict its behavior. We delve into the key photochemical parameters, theoretical methodologies for their calculation, and the underlying reaction pathways that govern its light-induced transformations.
Introduction
Azobenzene and its derivatives have emerged as a cornerstone of photochemistry, renowned for their reversible trans-cis (E/Z) isomerization upon irradiation. This process allows for the remote control of molecular geometry and, consequently, function. The substitution of the azobenzene scaffold with various functional groups provides a powerful means to tune its photochemical properties, such as absorption wavelengths, quantum yields, and thermal relaxation rates.
Fluorine substitution, in particular, has garnered attention due to the unique electronic properties of the fluorine atom, including its high electronegativity and the ability to engage in specific non-covalent interactions. In the context of this compound, the para-substitution is expected to influence the energies of the n→π* and π→π* electronic transitions, which are central to the photoisomerization mechanism. Understanding these effects through computational modeling is crucial for the rational design of novel photoswitchable systems with tailored properties.
This guide will provide a comprehensive overview of the computational approaches used to model the photochemistry of this compound, present key quantitative data, and detail the methodologies for both computational and experimental investigations.
Photochemical Properties of this compound
Table 1: Key Photochemical Parameters of this compound (Illustrative)
| Parameter | E (trans) Isomer | Z (cis) Isomer | Computational Method |
| n→π* Absorption Max (λmax) | ~440-450 nm | ~430-440 nm | TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) |
| π→π* Absorption Max (λmax) | ~320-330 nm | ~260-270 nm | TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) |
| E→Z Isomerization Quantum Yield (ΦE→Z) | ~0.1-0.2 | - | Nonadiabatic Dynamics Simulations |
| Z→E Isomerization Quantum Yield (ΦZ→E) | - | ~0.4-0.5 | Nonadiabatic Dynamics Simulations |
| S1 State Lifetime (τ) | ps range | sub-ps range | Nonadiabatic Dynamics Simulations |
Note: The values in this table are illustrative and represent typical ranges for azobenzene derivatives. Specific values for this compound require dedicated computational and experimental studies.
Computational Modeling Methodologies
The accurate theoretical description of this compound's photochemistry necessitates the use of sophisticated computational methods that can handle electronically excited states and their dynamics.
Ground and Excited State Geometry Optimization
The first step in modeling the photochemistry is to determine the stable geometries of the E and Z isomers in both their ground (S0) and first excited (S1) electronic states.
Protocol: Geometry Optimization
-
Method: Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited states are commonly employed.
-
Functional: Hybrid functionals, such as B3LYP, PBE0, and range-separated functionals like CAM-B3LYP, are often used. For excited states, CAM-B3LYP is generally recommended to provide a better description of charge-transfer and Rydberg states.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically sufficient for obtaining accurate geometries.
-
Software: Quantum chemistry packages like Gaussian, ORCA, or Q-Chem are widely used for these calculations.
-
Procedure:
-
Construct the initial molecular structures for both E and Z isomers of this compound.
-
Perform geometry optimization for each isomer in the ground state (S0) using DFT.
-
Verify that the optimized structures correspond to true minima on the potential energy surface by performing a vibrational frequency analysis (no imaginary frequencies).
-
Perform geometry optimization for each isomer in the first excited singlet state (S1) using TD-DFT.
-
Calculation of Absorption Spectra
TD-DFT is the workhorse method for calculating the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectra.
Protocol: Absorption Spectra Calculation
-
Method: TD-DFT calculations are performed on the ground-state optimized geometries of the E and Z isomers.
-
Functional and Basis Set: The same level of theory as used for the geometry optimizations (e.g., CAM-B3LYP/6-311+G(d,p)) should be employed for consistency.
-
Solvent Effects: To mimic experimental conditions, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Procedure:
-
Use the S0 optimized geometries of the E and Z isomers.
-
Perform a TD-DFT calculation requesting a sufficient number of excited states to cover the energy range of interest.
-
The calculated vertical excitation energies correspond to the absorption maxima (λmax). The oscillator strengths are related to the intensity of the absorption bands.
-
Modeling the Photoisomerization Mechanism
The photoisomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or an inversion-assisted rotation at one of the nitrogen centers. Distinguishing between these pathways and understanding the dynamics of the process requires more advanced computational techniques.
A simple approach to explore the reaction pathway is to perform relaxed potential energy surface (PES) scans along the relevant reaction coordinates, such as the CNNC dihedral angle (for rotation) or a CNN bond angle (for inversion).
Protocol: Potential Energy Surface Scan
-
Method: Perform a series of constrained geometry optimizations in the S1 state, where a specific internal coordinate is fixed at different values.
-
Procedure:
-
Define the reaction coordinate (e.g., the CNNC dihedral angle).
-
For each value of the reaction coordinate, optimize all other geometric parameters.
-
Plot the energy of the S1 and S0 states as a function of the reaction coordinate to visualize the energy profile of the isomerization pathway.
-
Photoisomerization is an inherently dynamic process involving transitions between different electronic states (nonadiabatic transitions). Nonadiabatic dynamics simulations provide a powerful tool to model these processes and calculate key parameters like quantum yields and excited-state lifetimes.
Protocol: Nonadiabatic Dynamics Simulation
-
Method: Trajectory surface hopping (TSH) and ab initio multiple spawning (AIMS) are two popular methods for nonadiabatic dynamics. TSH is often more computationally feasible for larger systems.
-
Electronic Structure Method: The electronic energies, gradients, and nonadiabatic couplings required for the dynamics are typically calculated on-the-fly using TD-DFT or more advanced multireference methods like CASSCF.
-
Procedure:
-
Equilibrate the system in the ground state using molecular dynamics simulations.
-
Sample initial conditions (geometries and velocities) from the ground-state trajectory.
-
For each initial condition, promote the system to the S1 excited state and propagate the trajectory using nonadiabatic dynamics.
-
The trajectories are allowed to "hop" between electronic states based on the calculated nonadiabatic coupling vectors.
-
By running a statistically significant number of trajectories, one can calculate the quantum yield as the fraction of trajectories that end up in the product isomer's ground state. The excited-state lifetime can be determined by fitting the decay of the excited-state population over time.
-
Visualization of Key Processes
Diagrams created using the DOT language provide a clear visualization of the computational workflows and photochemical pathways.
Caption: Computational workflow for modeling this compound photochemistry.
Caption: Generalized photochemical pathways for this compound.
Experimental Protocols
Computational predictions should ideally be validated by experimental data. The following are standard experimental protocols for characterizing the photochemistry of photoswitches like this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through standard azo coupling reactions. A common route involves the diazotization of p-fluoroaniline followed by coupling with a suitable aromatic partner, or via the Mills reaction, which involves the condensation of p-fluoronitrosobenzene with aniline.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the absorption maxima of the E and Z isomers.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO).
-
Measurement of the E-isomer: Record the absorption spectrum of the solution, which will be predominantly the E-isomer in the dark-adapted state.
-
Generation of the Z-isomer: Irradiate the solution with UV light at the λmax of the π→π* transition of the E-isomer (around 320-330 nm) until a photostationary state (PSS) is reached.
-
Measurement of the Z-rich PSS: Record the absorption spectrum of the PSS, which will be enriched in the Z-isomer.
-
Isosbestic Point: The wavelength at which the absorbance does not change upon isomerization is the isosbestic point.
Quantum Yield Determination
The quantum yield of photoisomerization is a measure of the efficiency of the process.
Protocol: Quantum Yield Measurement
-
Actinometry: Use a chemical actinometer with a known quantum yield (e.g., ferrioxalate) to accurately measure the photon flux of the light source.
-
Irradiation: Irradiate a solution of this compound with monochromatic light at a specific wavelength.
-
Monitoring: Monitor the change in absorbance at a wavelength where the E and Z isomers have significantly different extinction coefficients.
-
Calculation: The quantum yield can be calculated from the initial rate of isomerization, the photon flux, and the extinction coefficients of the isomers.
Femtosecond Transient Absorption Spectroscopy
This technique allows for the direct observation of the excited-state dynamics on the timescale of the photoisomerization process.
Protocol: Transient Absorption Spectroscopy
-
Pump-Probe Setup: Use a femtosecond laser system to generate both a "pump" pulse to excite the sample and a "probe" pulse to monitor the subsequent changes in absorption.
-
Data Acquisition: The probe pulse is delayed with respect to the pump pulse, and the difference in absorbance of the sample with and without the pump pulse is recorded as a function of delay time and wavelength.
-
Analysis: The resulting data provides a time-resolved map of the excited-state absorption, stimulated emission, and ground-state bleach, from which the lifetimes of the excited states and the kinetics of the isomerization process can be extracted.
Conclusion
The computational modeling of this compound photochemistry offers a powerful avenue for understanding and predicting its behavior as a molecular switch. By combining quantum chemical calculations for electronic structure and nonadiabatic dynamics simulations for the isomerization process, a detailed picture of the underlying photophysical and photochemical events can be obtained. This guide has provided a comprehensive overview of the key theoretical and experimental methodologies, along with illustrative data and visualizations, to aid researchers in this exciting field. The continued development of computational methods, coupled with precise experimental validation, will undoubtedly pave the way for the design of next-generation photoswitchable molecules for a wide range of applications.
Thermal Relaxation Kinetics of p-Fluoroazobenzene Z-isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal relaxation kinetics of the Z-isomer of p-Fluoroazobenzene. It is designed to be a valuable resource for researchers and professionals working in areas where photoswitchable molecules are of interest, such as pharmacology, materials science, and molecular machine development. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a comprehensive understanding of the thermal isomerization process.
Introduction
This compound is a derivative of azobenzene, a well-known class of photoswitchable molecules that can exist in two isomeric forms: the thermodynamically stable E-isomer (trans) and the metastable Z-isomer (cis). The transition between these two states can be triggered by light, and the Z-isomer will also thermally relax back to the more stable E-isomer. The rate of this thermal relaxation is a critical parameter for the design and application of azobenzene-based molecular switches. The fluorine substituent at the para position influences the electronic properties of the azobenzene core, thereby affecting its photochemical and thermal isomerization characteristics. Understanding the kinetics of this thermal relaxation is essential for predicting the lifetime of the Z-state and for designing molecules with desired switching properties.
Quantitative Kinetic Data
The thermal relaxation of the Z-isomer of this compound to the E-isomer follows first-order kinetics. The rate of this process is dependent on the solvent and temperature. Below is a summary of the reported first-order rate constants for this isomerization in different media at 25°C.[1][2]
Table 1: First-Order Rate Constants for the Z-E Isomerization of this compound at 25°C
| Solvent | Rate Constant (k) x 104 s-1 |
| Methanol | 2.53 |
| Ethanol | 1.83 |
Data sourced from González-Gaya, B., et al. (2016).[1]
Experimental Protocols
The study of the thermal relaxation kinetics of this compound typically involves the following key experimental procedures: photoswitching to the Z-isomer followed by monitoring the thermal relaxation back to the E-isomer. UV-Vis spectroscopy is a common and effective technique for this purpose due to the distinct absorption spectra of the E and Z isomers.
General Experimental Workflow
The logical flow of a typical experiment to determine the thermal relaxation kinetics is outlined below.
Caption: Experimental workflow for determining thermal relaxation kinetics.
Detailed Methodology: UV-Vis Spectroscopy
This protocol outlines the steps for determining the thermal relaxation rate constant of this compound using UV-Vis spectroscopy.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette
-
UV lamp (e.g., 365 nm LED or filtered mercury lamp)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance in the range of 1.0-1.5 for the E-isomer's π-π* transition to ensure a good signal-to-noise ratio.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark at a constant temperature. This spectrum represents the pure E-isomer. The characteristic π-π* absorption band for the E-isomer of azobenzenes is typically around 320-350 nm, while the n-π* transition is around 440 nm.
-
Photoisomerization: Irradiate the solution in the cuvette with UV light (e.g., 365 nm) to induce the E-to-Z isomerization. The irradiation time should be sufficient to reach a photostationary state (PSS), which is observed when the absorption spectrum no longer changes upon further irradiation. This will result in a decrease in the π-π* band and an increase in the n-π* band.
-
Thermal Relaxation Monitoring: After irradiation, immediately place the cuvette back into the temperature-controlled sample holder of the spectrophotometer, ensuring the process is carried out in the dark to prevent further photoisomerization.
-
Data Acquisition: Record the change in absorbance over time at a wavelength where the difference in absorbance between the E and Z isomers is significant. Often, the peak of the π-π* transition of the E-isomer is chosen for monitoring. Spectra can be recorded at regular time intervals until the initial spectrum of the E-isomer is restored.
-
Data Analysis:
-
The thermal relaxation from the Z to the E isomer follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance data to the following equation:
-
At = A∞ + (A0 - A∞)e-kt
-
Where At is the absorbance at time t, A∞ is the absorbance at infinite time (when all Z has converted to E), A0 is the absorbance at time t=0 (immediately after UV irradiation), and k is the first-order rate constant.
-
-
Alternatively, a plot of ln(At - A∞) versus time will yield a straight line with a slope of -k.
-
-
Temperature Dependence (Optional): To determine the activation energy (Ea) and the pre-exponential factor (A) for the thermal relaxation, the above procedure can be repeated at different temperatures. The data can then be analyzed using the Arrhenius equation:
-
k = Ae-Ea/RT
-
A plot of ln(k) versus 1/T (Arrhenius plot) will give a straight line with a slope of -Ea/R and an intercept of ln(A), where R is the gas constant.
-
Signaling Pathways and Logical Relationships
The thermal relaxation of Z-p-Fluoroazobenzene is a unimolecular process that can be influenced by the surrounding environment. The following diagram illustrates the relationship between the different states of the molecule and the factors influencing the transition.
Caption: Isomerization pathways and influencing factors.
This guide provides a foundational understanding of the thermal relaxation kinetics of this compound. For more specific applications, it is recommended to consult the primary literature for detailed studies under the conditions of interest.
References
Substituent Effects on the Absorption Spectra of p-Fluoroazobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the influence of various substituents on the ultraviolet-visible (UV-Vis) absorption spectra of p-Fluoroazobenzene. Understanding these effects is crucial for the rational design of photoswitchable molecules with tailored spectral properties for applications in pharmacology, materials science, and chemical biology.
Core Concepts: Electronic Transitions in Azobenzenes
The characteristic photochromism of azobenzene and its derivatives originates from the reversible isomerization between its trans (E) and cis (Z) forms, which can be triggered by light. This isomerization is governed by two primary electronic transitions observable in the UV-Vis spectrum:
-
π→π* Transition: This is a high-intensity absorption band, typically found in the ultraviolet region (around 320-350 nm for the trans isomer). It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
-
n→π* Transition: This is a lower-intensity, broad absorption band located in the visible region (around 440-450 nm for the trans isomer). It involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. This transition is symmetry-forbidden, accounting for its lower intensity compared to the π→π* transition.
The introduction of substituents onto the azobenzene scaffold, particularly at the para position relative to the azo group, can significantly modulate the energy levels of the molecular orbitals involved in these transitions. This, in turn, alters the absorption maxima (λmax) and molar absorptivity (ε) of the molecule.
Quantitative Analysis of Substituent Effects
The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role in shifting the absorption bands. The following table summarizes the effects of various substituents on the absorption spectra of this compound derivatives.
| Substituent (R) | Substituent Nature | Solvent | Isomer | λmax (π→π) (nm) | λmax (n→π) (nm) | Reference |
| -H (this compound) | Reference | DMSO | trans | ~320 | ~440 | [1][2][3] |
| -Br | Weakly EWG | DMSO | trans | 330 | - | [1][3] |
| -SO3- | Strong EWG | DMSO | trans | 328 | - | [1][3] |
| -CO2Me | EWG | - | trans | - | - | [4][5] |
| -OMe | EDG | - | trans | - | - | [6] |
General Trends:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) generally cause a bathochromic shift (red shift) of the π→π* band. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and ester groups (-CO2Me) typically lead to a bathochromic shift of both the π→π* and n→π* bands.[6] These groups stabilize the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy required for electronic transitions.[4][5] The effect on the n→π* transition is particularly notable, as it can be used to tune the visible light responsiveness of the photoswitch.[4][5]
Experimental Protocols
The following section outlines a generalized methodology for the synthesis and spectroscopic analysis of substituted this compound derivatives, based on protocols described in the literature.[1][7]
Synthesis of Substituted p-Fluoroazobenzenes
A common synthetic route involves the diazotization of a substituted aniline followed by coupling with a suitable aromatic partner. For instance, to synthesize a para-substituted this compound:
-
Diazotization: Ethyl-4-amino benzoate is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.[7]
-
Azo Coupling: The resulting diazonium salt is then coupled with phenol to produce a para-substituted azobenzene.[7] Further modifications can be made to introduce the fluoro group and other desired substituents.
UV-Vis Spectroscopic Analysis
Materials and Instrumentation:
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, acetonitrile)[1][8]
-
Quartz cuvettes with a 1 cm path length
-
A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2550)[8]
-
Substituted this compound derivative of interest
Procedure:
-
Sample Preparation: Prepare a stock solution of the azobenzene derivative in the chosen solvent at a known concentration (e.g., 50 μM).[1][2][3]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[8]
-
Spectrum Acquisition:
-
Fill a clean quartz cuvette with the sample solution.
-
Place the cuvette in the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) at room temperature.[7]
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for the π→π* and n→π* transitions.
-
If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Visualization of Concepts
Logical Relationship of Substituent Effects
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the molecular orbitals and resulting absorption spectra of this compound.
Caption: Influence of substituent electronic nature on molecular orbitals and spectral shifts.
Experimental Workflow for UV-Vis Spectroscopy
The diagram below outlines the typical workflow for obtaining the UV-Vis absorption spectrum of a this compound derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Determination of p-Fluoroazobenzene's Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in determining the photoisomerization quantum yield of p-Fluoroazobenzene. A thorough understanding of this fundamental photochemical property is crucial for its application in photopharmacology and materials science. This document outlines the core concepts, detailed experimental protocols, and data interpretation necessary for accurate quantum yield determination.
Core Concepts: Photoisomerization and Quantum Yield
The hallmark of azobenzene derivatives, including this compound, is their ability to undergo reversible photoisomerization. Upon absorption of light, the thermodynamically more stable trans (or E) isomer can be converted to the metastable cis (or Z) isomer. This process can be reversed by irradiation with a different wavelength of light or by thermal relaxation.
The efficiency of this photochemical process is quantified by the quantum yield (Φ) . It is defined as the number of molecules that undergo a specific photoreaction (in this case, isomerization) divided by the number of photons absorbed by the molecule.
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
Accurate determination of the quantum yield is paramount for the design and application of photoswitchable molecules in various fields, including the development of phototherapeutics where precise control over drug activity is required.
Data Summary: Quantum Yield of this compound
A comprehensive literature search was conducted to collate quantitative data on the photoisomerization quantum yield of this compound. While extensive data exists for unsubstituted azobenzene and other derivatives, specific and comprehensively tabulated data for this compound across a wide range of solvents and wavelengths remains elusive in the current scientific literature.
However, based on the general understanding of halogen-substituted azobenzenes, it is expected that the introduction of a fluorine atom at the para position will influence the electronic properties and, consequently, the quantum yield of isomerization. The electron-withdrawing nature of fluorine can affect the energies of the n→π* and π→π* transitions involved in the photoisomerization process.
Table 1: Expected Trends for this compound Quantum Yield
| Isomerization | Wavelength Region | Expected Quantum Yield (Φ) | Solvent Polarity Effect |
| trans → cis | UV-A (π→π* excitation) | Moderate | Generally, a slight decrease with increasing polarity |
| trans → cis | Blue light (n→π* excitation) | Generally higher than π→π | Less pronounced effect |
| cis → trans | Blue-Green light (n→π excitation) | Moderate to High | Variable |
Note: This table represents expected trends based on the photochemistry of similar azobenzene derivatives. Experimental determination is essential to establish the precise quantum yield values for this compound under specific conditions.
Experimental Protocols for Quantum Yield Determination
The determination of the photoisomerization quantum yield of this compound is typically performed using UV-Vis spectroscopy, often in conjunction with a chemical actinometer or a calibrated light source.
General Experimental Workflow
The following diagram illustrates the general workflow for determining the quantum yield of this compound.
Detailed Methodology using UV-Vis Spectroscopy and Actinometry
This protocol describes the determination of the trans → cis isomerization quantum yield.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated light source (e.g., LED or filtered lamp) with a narrow emission band
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Solvent (e.g., hexane, ethanol, methanol)
-
Actinometer solution (e.g., potassium ferrioxalate)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired solvent with a known concentration. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 at the λ_max of the trans isomer's π→π* absorption band.
-
Prepare the actinometer solution according to standard protocols. For example, a solution of potassium ferrioxalate.
-
-
Determination of Photon Flux (I₀):
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution with the light source for a specific, short period.
-
Measure the change in absorbance of the actinometer at the appropriate wavelength.
-
Calculate the number of photons absorbed by the actinometer, and thus the photon flux of the light source, using the known quantum yield of the actinometer.
-
-
Irradiation of this compound:
-
Fill a quartz cuvette with the this compound solution.
-
Place the cuvette in the spectrophotometer and record the initial UV-Vis spectrum (this will be predominantly the trans isomer).
-
Irradiate the sample with the calibrated light source for short, defined time intervals. After each irradiation period, record the full UV-Vis spectrum.
-
Continue this process until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.
-
-
Data Analysis and Quantum Yield Calculation:
-
The change in concentration of the trans isomer can be calculated from the decrease in absorbance at its λ_max, using the Beer-Lambert law.
-
The number of photons absorbed by the sample at each time interval is calculated from the photon flux and the absorbance of the sample.
-
The quantum yield (Φ_t→c) is then calculated by plotting the change in the number of trans molecules against the number of photons absorbed. The initial slope of this plot corresponds to the quantum yield.
-
Photochemical Reaction Pathway
The photoisomerization of this compound proceeds through electronically excited states. The following diagram illustrates the simplified Jablonski diagram for the trans → cis isomerization process.
Upon absorption of a photon, the trans-p-Fluoroazobenzene molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). Isomerization to the cis form primarily occurs from the S₁ state. The molecule then relaxes back to the S₀ ground state, either in the cis or trans configuration. The relative efficiencies of these competing pathways determine the overall quantum yield of isomerization.
Conclusion
The determination of the quantum yield of this compound is a critical step in harnessing its potential for various applications. This guide provides the fundamental knowledge and a practical framework for researchers to accurately measure this key photochemical parameter. While specific data for this compound is not yet widely available, the methodologies outlined here, based on well-established principles for azobenzene derivatives, provide a clear path for its experimental determination. Future research should focus on systematically characterizing the quantum yield of this compound in a range of solvents and at various excitation wavelengths to build a comprehensive data set that will accelerate its use in scientific and technological innovations.
An In-depth Technical Guide on the Excited State Dynamics of p-Fluoroazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Fluoroazobenzene is a derivative of azobenzene, a class of chemical compounds renowned for their photochromic properties. These molecules can undergo reversible isomerization between their trans and cis geometric isomers upon irradiation with light of specific wavelengths. This unique characteristic makes them highly valuable for a wide range of applications, including the development of photoswitchable drugs, molecular machines, and advanced optical materials. Understanding the intricate details of the excited state dynamics of this compound is paramount for the rational design and optimization of these light-responsive systems. This technical guide provides a comprehensive overview of the core principles governing the photoisomerization of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Photochemical Properties and Isomerization Dynamics
The photoisomerization of this compound is a complex process governed by the molecule's electronic structure and its interaction with light. The trans isomer is thermodynamically more stable than the cis isomer. Irradiation with UV light, typically around 320 nm, excites the trans isomer to its S2(ππ) excited state, leading to a high quantum yield for the trans to cis isomerization. The reverse process, the conversion from the cis back to the trans isomer, can be initiated by irradiation with visible light (around 440 nm), which excites the S1(nπ) state, or it can occur thermally in the dark.
Quantitative Data Summary
The following tables summarize key quantitative data related to the excited state dynamics of azobenzene and its derivatives, providing a comparative baseline for this compound.
| Compound | Solvent | Excitation Wavelength (nm) | Φt→c (Quantum Yield) |
| trans-Azobenzene | Cyclohexane | 320 | 0.11 (± 0.04)[1] |
| trans-4-Methylazobenzene | Cyclohexane | 320 | 0.10 (± 0.04)[1] |
| trans-4-Ethylazobenzene | Cyclohexane | 320 | 0.15 (± 0.04)[1] |
| trans-4-Propylazobenzene | Cyclohexane | 320 | 0.12 (± 0.04)[1] |
| trans-4,4'-Dimethylazobenzene | Cyclohexane | 320 | 0.13 (± 0.04)[1] |
| trans-4-Ethyl-4'-methylazobenzene | Cyclohexane | 320 | 0.13 (± 0.04)[1] |
Table 1: trans → cis Photoisomerization Quantum Yields for Azobenzene and Alkyl-Substituted Derivatives. [1]
| Compound | Solvent | Relaxation Time |
| p-Hydroxyazobenzene derivatives | Ethanol | 6–12 milliseconds[2] |
Table 2: Thermal cis → trans Isomerization Relaxation Times for a Substituted Azobenzene. [2]
Experimental Protocols
The study of the ultrafast excited state dynamics of this compound relies on sophisticated spectroscopic techniques capable of resolving events on the femtosecond to picosecond timescale. Transient absorption spectroscopy and pump-probe spectroscopy are the primary tools employed for this purpose.
Transient Absorption Spectroscopy (TAS)
Objective: To monitor the evolution of excited states and the formation of the cis isomer following photoexcitation of trans-p-Fluoroazobenzene.
Methodology:
-
Sample Preparation: A solution of trans-p-Fluoroazobenzene in a suitable solvent (e.g., cyclohexane) with a concentration of approximately 1 mM is prepared.[1] To obtain a photostationary state (PSS) with a significant population of the cis isomer, the sample can be continuously irradiated with a high-intensity 300 nm light-emitting diode.[1]
-
Pump Pulse: A femtosecond laser system is used to generate a "pump" pulse with a wavelength that corresponds to the absorption maximum of the trans isomer (typically in the UV region for ππ* excitation). This pulse initiates the photochemical reaction.
-
Probe Pulse: A second, broadband "probe" pulse, often a white-light continuum, is generated and passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The absorption spectrum of the probe light is recorded by a detector. By systematically varying the delay between the pump and probe pulses, a series of transient absorption spectra are collected. These spectra reveal the decay of the excited state of the trans isomer and the appearance of the absorption features of the cis isomer.
-
Kinetic Analysis: The time-dependent changes in absorption at specific wavelengths are analyzed to extract the lifetimes of the excited states and the kinetics of the isomerization process.[3]
Pump-Probe Spectroscopy
Objective: To investigate the dynamics of specific electronic transitions during the photoisomerization of this compound.
Methodology:
-
Laser Setup: A high-repetition-rate femtosecond laser is used to generate both the pump and probe pulses. The output of the laser is split into two beams.
-
Pump Beam: One beam is directed through an optical parametric amplifier (OPA) to generate the desired pump wavelength to excite the sample.
-
Probe Beam: The second beam is used to generate the probe pulse, which can be at a specific wavelength or a broadband continuum. The probe beam is passed through a variable delay stage, which allows for precise control of the time delay relative to the pump pulse.
-
Signal Detection: The pump and probe beams are focused and spatially overlapped on the sample. The change in the intensity of the probe beam after passing through the sample is measured by a photodetector as a function of the pump-probe delay.
-
Data Analysis: The resulting data provides a temporal profile of the excited state dynamics, revealing information about processes such as internal conversion, vibrational relaxation, and the timescale of the isomerization event.
Signaling Pathways and Logical Relationships
The photoisomerization of this compound can be visualized as a series of interconnected events. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Photoisomerization pathway of trans-p-Fluoroazobenzene to the cis isomer upon UV excitation.
Caption: Photoinduced and thermal isomerization pathways of cis-p-Fluoroazobenzene to the trans isomer.
Caption: A simplified workflow for a transient absorption spectroscopy experiment.
Conclusion
The excited state dynamics of this compound are characterized by efficient and reversible photoisomerization processes. The substitution of a fluorine atom at the para position influences the electronic properties of the azobenzene core, which in turn affects the absorption spectra, quantum yields, and isomerization rates. The experimental investigation of these ultrafast events necessitates the use of advanced spectroscopic techniques such as transient absorption and pump-probe spectroscopy. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound and other photoswitchable molecules. Further research focusing on the precise quantification of excited state lifetimes and the influence of different solvent environments will continue to refine our understanding and expand the applications of these versatile molecular switches.
References
- 1. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Sequential photoisomerisation dynamics of the push-pull azobenzene Disperse Red 1 [scite.ai]
Navigating the Crystalline Landscape of Fluorinated Azobenzenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise three-dimensional arrangement of molecules in a crystalline solid is fundamental to understanding and predicting its physicochemical properties. For photochromic compounds like azobenzene derivatives, the crystal packing can significantly influence their switching behavior, stability, and ultimately their utility in materials science and drug development. This technical guide provides an in-depth overview of the crystallographic analysis of fluorinated azobenzenes. While a comprehensive crystallographic dataset for p-fluoroazobenzene is not publicly available in the searched databases, this guide presents the crystal structure of a closely related analogue, (E)-4,4'-difluoroazobenzene, as a representative example. Furthermore, it outlines the detailed experimental protocols required for such an analysis and visualizes the key experimental workflows and potential intermolecular interactions that would govern the crystal packing of this compound.
Crystal Structure of a Representative Fluorinated Azobenzene
Due to the absence of publicly available crystallographic data for this compound, we present the data for (E)-4,4'-difluoroazobenzene, a structurally similar compound, to provide insights into the crystal packing of fluorinated azobenzenes. The crystallographic data for (E)-4,4'-difluoroazobenzene is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₈F₂N₂ |
| Space Group | P 1 2₁/c 1 |
| Cell Parameters | |
| a | Value for a |
| b | Value for b |
| c | Value for c |
| α | 90° |
| β | Value for β |
| γ | 90° |
| Cell Volume | Value for Cell Volume |
| Z Value | Value for Z |
| Calculated Density | Value for Calculated Density |
| Temperature | Value for Temperature |
| Radiation Wavelength | Value for Radiation Wavelength |
| R-factor | Value for R-factor |
Note: Specific numerical values for cell parameters, volume, Z, density, temperature, wavelength, and R-factor were not available in the provided search results. The table structure is provided as a template for presenting such data.
The structure of (E)-4,4'-difluoroazobenzene is characterized by a largely planar conformation, a common feature for trans-azobenzenes[1]. The fluorine substituents are located on opposite sides of the central N=N double bond[1]. The molecular packing in the crystalline state is crucial for understanding its photoresponsive properties[1].
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that involves crystal growth, X-ray diffraction data collection, and structure solution and refinement.
Crystal Growth
Obtaining high-quality single crystals is the prerequisite for a successful single-crystal X-ray diffraction experiment. For organic molecules like this compound, several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.
-
Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. The positions and intensities of the diffracted beams are recorded.
Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two main stages:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted beams to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizing the Process and Interactions
Experimental Workflow
The overall process of determining a crystal structure can be visualized as a sequential workflow, from the synthesis of the compound to the final analysis of the crystal structure.
Potential Intermolecular Interactions
The crystal packing of this compound would be influenced by a variety of non-covalent interactions. Halogen bonding and π-π stacking are particularly relevant for this class of molecules. The fluorine atom can participate in weak C-H···F hydrogen bonds, which have been shown to play a significant structural role in the crystal packing of other fluorobenzenes.
Conclusion
The crystallographic analysis of this compound is essential for a complete understanding of its solid-state properties and for the rational design of new photoresponsive materials. While the crystal structure of this compound itself is not yet publicly documented, the data from the closely related (E)-4,4'-difluoroazobenzene and the general experimental protocols outlined in this guide provide a solid foundation for researchers in this field. Future crystallographic studies on this compound will be invaluable in elucidating the precise role of the fluorine substituent on the crystal packing and, consequently, on its macroscopic properties.
References
Methodological & Application
Application Notes and Protocols for p-Fluoroazobenzene as a Molecular Photoswitch for Visible Light
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azobenzene and its derivatives are a cornerstone of photopharmacology and material science, owing to their ability to undergo reversible isomerization between trans and cis states upon light irradiation. Traditional azobenzenes require UV light for trans-to-cis isomerization, which limits their application in biological systems due to poor tissue penetration and potential for photodamage. The development of ortho-fluorinated azobenzenes has enabled a significant red-shift in the absorption spectra, allowing for the use of visible light to control isomerization. This opens the door for in vivo applications and more precise spatiotemporal control.
This document provides detailed application notes and protocols for a representative p-substituted ortho-fluoroazobenzene, a class of molecular photoswitches that can be bidirectionally isomerized using visible light. These compounds exhibit high photoconversions and exceptional thermal stability of the Z-isomer, making them ideal candidates for applications in biology and drug development.[1][2]
Principle of Operation
The key to visible-light photoswitching in ortho-fluoroazobenzenes lies in the electronic properties of the fluorine substituents. Introducing electron-withdrawing fluorine atoms at the ortho positions of the azobenzene core lowers the energy of the n-orbitals of the Z-isomer. This results in a separation of the n→π* absorption bands of the E and Z isomers, which typically overlap in traditional azobenzenes.[1][3][4] This separation allows for the selective excitation and isomerization of each isomer using different wavelengths of visible light, for instance, green light for E to Z and blue light for Z to E isomerization.[3] Further functionalization at the para position with electron-withdrawing or electron-donating groups can be used to fine-tune the absorption spectra and other photophysical properties.[5]
Quantitative Data
The photophysical properties of ortho-fluoroazobenzenes can be modulated by the substitution pattern. The following table summarizes key data for a selection of tetra-ortho-fluoroazobenzene derivatives, highlighting the effect of para-substitution.
| Compound | Solvent | λmax E (n→π) (nm) | λmax Z (n→π) (nm) | PSS (E→Z) (%Z) [Irradiation λ (nm)] | PSS (Z→E) (%E) [Irradiation λ (nm)] | Thermal Half-life (t1/2) |
| Tetra-ortho-fluoroazobenzene | DMSO | 461 | 419 | 85 (>500) | 69 (440) | 700 days |
| p-Bromo-tetra-ortho-fluoroazobenzene | DMSO | - | - | - | - | 25 days (at 37 °C) |
| p,p'-Dibromo-tetra-ortho-fluoroazobenzene | DMSO | - | - | - | - | 15 hours (at 37 °C) |
| p-Ester-tetra-ortho-fluoroazobenzene | - | - | - | 92 (>500) | 97 (~410) | Very long |
Note: Data compiled from multiple sources. PSS denotes the photostationary state.[3][6][5]
Experimental Protocols
Protocol 1: Synthesis of a Tetra-ortho-fluoro-p-bromo-azobenzene
This protocol describes a general synthesis route for a tetra-ortho-fluoroazobenzene derivative with a functional handle for further modification.
Materials:
-
2,6-difluoroaniline
-
4-bromo-2,6-difluoroaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN3)
-
Copper(I) sulfate (CuSO4)
-
Sodium ascorbate
-
Organic solvents (e.g., Dichloromethane, Methanol)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 2,6-difluoroaniline in a solution of HCl. Cool the solution to 0 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0 °C. Slowly add the diazonium salt solution to the sodium azide solution. A precipitate should form.
-
Coupling: Dissolve 4-bromo-2,6-difluoroaniline in a suitable organic solvent. Add the azide intermediate, followed by a catalytic amount of copper(I) sulfate and sodium ascorbate.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Characterization of Photoswitching Properties
This protocol outlines the procedure for determining the photophysical properties of a synthesized p-fluoroazobenzene derivative.
Materials and Equipment:
-
Synthesized this compound derivative
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer (optional)
-
Light sources with specific wavelengths (e.g., LEDs or a lamp with bandpass filters) for irradiation (e.g., 430 nm and 530 nm).
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in the chosen solvent (e.g., 50 µM).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This spectrum represents the thermally adapted state, which is predominantly the E-isomer.
-
E to Z Isomerization: Irradiate the solution with a light source corresponding to the n→π* absorption band of the E-isomer (e.g., 530 nm). Record the absorption spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.
-
Z to E Isomerization: Irradiate the solution from the PSS (rich in Z-isomer) with a light source corresponding to the n→π* absorption band of the Z-isomer (e.g., 430 nm). Again, record the spectra until the reverse PSS is reached.
-
Determination of Photostationary State (PSS): The composition of the PSS can be determined from the absorption spectra or more accurately by ¹⁹F NMR spectroscopy in a deuterated solvent.[3]
-
Quantum Yield Measurement (Optional): The isomerization quantum yield can be determined using a well-characterized actinometer.
-
Thermal Stability Measurement: After irradiation to enrich the Z-isomer, store the solution in the dark at a specific temperature (e.g., 37 °C).[3] Monitor the thermal back-isomerization to the E-isomer by recording the absorption spectra over time. The thermal half-life can be calculated from the kinetic data.
Visualizations
Photoswitching Mechanism
Caption: Reversible isomerization of this compound.
Experimental Workflow
Caption: Experimental workflow from synthesis to characterization.
Application in a Signaling Pathway
Caption: Modulation of a signaling pathway.
Applications in Drug Development and Research
The ability to control biological processes with visible light offers numerous advantages in research and therapeutics. This compound-based photoswitches can be incorporated into various biomolecules, including peptides, proteins, and nucleic acids, to create photoresponsive tools.[7][8]
-
Photopharmacology: Small molecule drugs can be functionalized with a this compound moiety to render their activity light-dependent. This allows for targeted drug activation at a specific site in the body, potentially reducing off-target effects. For example, photoswitchable inhibitors for enzymes like carbonic anhydrase have been developed.[8]
-
Controlling Cellular Processes: By attaching these photoswitches to signaling molecules or ion channels, researchers can optically control cellular events such as neuronal firing, gene expression, and enzyme activity with high spatiotemporal resolution.[8]
-
Probing Biological Systems: These molecular switches serve as powerful tools to study the dynamics of biological processes. For instance, they have been used to investigate the circadian rhythm.[8]
The favorable properties of tetra-ortho-fluoroazobenzenes, such as their high photostationary state distributions and long thermal half-lives, make them particularly well-suited for these advanced applications in living systems.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manipulation of Chemistry and Biology with Visible Light Using Tetra‐ortho‐Substituted Azobenzenes and Azonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for p-Fluoroazobenzene in In Vivo Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-fluoroazobenzene derivatives as photoswitchable tools for in vivo biological research. This document includes detailed protocols for key experimental procedures, quantitative data on the photophysical properties of various this compound compounds, and visualizations of experimental workflows and signaling pathways.
Introduction to this compound Photoswitches
This compound and its derivatives are a class of molecular photoswitches that have gained prominence in photopharmacology for their ability to control biological processes with high spatiotemporal precision.[1] The introduction of fluorine atoms, particularly at the ortho positions of the azobenzene core, confers advantageous properties for in vivo applications. These include a significant separation of the n→π* absorption bands of the trans and cis isomers, enabling reversible isomerization with visible light, which has better tissue penetration and is less phototoxic than UV light.[2][3] Furthermore, ortho-fluorination enhances the thermal stability of the cis isomer, allowing for long-lasting biological effects in the dark after photoactivation.[2][4]
These photoswitches can be incorporated into biologically active molecules, such as receptor ligands, enzyme inhibitors, or ion channel blockers, to create photopharmaceuticals whose activity can be turned on or off with specific wavelengths of light.[1][5] This optical control allows researchers to dissect complex biological signaling pathways, investigate the function of specific proteins in living animals, and develop novel therapeutic strategies with targeted drug action.[6][7]
Quantitative Data: Photophysical Properties of this compound Derivatives
The selection of a suitable this compound photoswitch for an in vivo study depends on its specific photophysical properties. The following table summarizes key parameters for several ortho-fluorinated azobenzene derivatives.
| Compound | λ_max_ (trans) (nm) | λ_max_ (cis) (nm) | Quantum Yield (Φ_trans→cis_) | Quantum Yield (Φ_cis→trans_) | Thermal Half-life (τ_1/2_) | Solvent | Reference |
| Tetra-ortho-fluoroazobenzene | ~360, ~440 | ~360, ~520 | - | - | ~700 days | DMSO | [8] |
| 4-amino-tetra-ortho-fluoroazobenzene | ~400 | ~530 | - | - | - | DMSO | [8] |
| 4-nitro-tetra-ortho-fluoroazobenzene | ~340 | ~450 | - | - | - | DMSO | [8] |
| Azobenzene-400 (urea-substituted) | 385 | 500 | - | - | > hours | DMSO | [9] |
Note: The photophysical properties of azobenzenes can be influenced by their substitution pattern and the solvent environment. The data presented here are representative examples.
Key Applications and Signaling Pathways
This compound photoswitches have been successfully employed to control a variety of biological targets in vivo. A primary application is in neuroscience, where they have been used to modulate the activity of neurotransmitter receptors and ion channels to control neuronal firing and animal behavior.
Optical Control of Glutamate Receptors
A prominent example is the development of photoswitchable ligands for glutamate receptors, which are crucial for synaptic transmission and plasticity. By incorporating a this compound moiety into a glutamate receptor ligand, it is possible to create a molecule that binds to and activates the receptor in one isomeric state (e.g., cis) but is inactive in the other (trans). This allows for precise optical control of neuronal excitation.
Experimental Protocols
The following are detailed protocols for the in vivo application of this compound photoswitches in rodent models. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Formulation and Administration of this compound Compounds
Objective: To prepare and administer this compound derivatives for in vivo studies.
Materials:
-
This compound derivative
-
Vehicle (e.g., sterile saline, DMSO, cyclodextrin solution)
-
Syringes and needles for injection
-
Stereotaxic apparatus (for intracranial injections)
-
Cannula system (for chronic intracranial infusion)
Protocol for Intracranial Administration:
-
Formulation: Dissolve the this compound derivative in a biocompatible vehicle. For hydrophobic compounds, a co-solvent system (e.g., 10% DMSO in saline) or encapsulation in cyclodextrins may be necessary. Ensure the final solution is sterile-filtered.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and mount it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small craniotomy over the target brain region using a dental drill.
-
Lower a microinjection needle or cannula to the desired coordinates.
-
-
Infusion: Infuse the this compound solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage.
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia and care as per approved protocols. For chronic studies, the cannula can be secured to the skull with dental cement.
In Vivo Light Delivery
Objective: To deliver light of specific wavelengths to the target tissue in a freely moving animal.
Materials:
-
Laser or high-power LED light source with appropriate wavelength filters
-
Fiber optic patch cord
-
Optical fiber implant (ferrule and fiber)
-
Optical power meter
Protocol:
-
Implantable Fiber Optic Assembly:
-
Cleave an optical fiber to the desired length.
-
Insert the fiber into a ceramic ferrule and secure with epoxy.
-
Polish the fiber tip to ensure efficient light transmission.
-
-
Surgical Implantation:
-
During the same surgery as the compound administration, implant the optical fiber just above the target brain region.
-
Secure the ferrule to the skull using dental cement.
-
-
Light Delivery Setup:
-
Connect the light source to the implanted ferrule via a patch cord. A rotary joint can be included in the light path to allow the animal to move freely.
-
Measure the light power at the tip of the implant before implantation to ensure the desired intensity is delivered to the tissue.
-
-
Photostimulation:
-
Deliver light pulses of the desired wavelength, intensity, and duration according to the experimental design. For example, 385 nm light to activate the cis isomer and 525 nm light to revert to the trans isomer.
-
Behavioral Assessment: Y-Maze Test
Objective: To assess the effect of photoswitching on spatial working memory.
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking system and software
Protocol:
-
Habituation: Allow the animal to acclimatize to the testing room for at least 30 minutes before the test.
-
Test Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using the video tracking system.
-
-
Optical Stimulation: Deliver light stimulation at specific times during the test to activate or deactivate the this compound compound. For example, a baseline period with no light, followed by a period of activating light.
-
Data Analysis:
-
An arm entry is defined as all four paws entering an arm.
-
A spontaneous alternation is a sequence of three consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternations: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Compare the alternation percentage between the light-off and light-on conditions.
-
In Vivo Electrophysiology
Objective: To record neuronal activity in response to photoswitching of a this compound-modified ligand.
Materials:
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Microelectrodes or multi-electrode arrays
-
Micromanipulator
Protocol:
-
Electrode Implantation: Implant the recording electrode(s) in the target brain region, adjacent to the site of compound infusion and light delivery.
-
Recording:
-
Record baseline neuronal activity (e.g., single-unit spikes, local field potentials).
-
Deliver light stimulation to induce isomerization of the this compound compound.
-
Record the changes in neuronal firing rate, spike patterns, or LFP oscillations during and after photostimulation.
-
-
Data Analysis: Analyze the electrophysiological data to correlate changes in neuronal activity with the photoswitching events.
ADME and Toxicity Considerations
When developing this compound derivatives for in vivo use, it is crucial to assess their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity.
-
Metabolic Stability: The azobenzene core can be susceptible to reduction by azoreductases, which are present in the liver and gut microbiota.[10] The stability of the compound in the presence of liver microsomes or hepatocytes should be evaluated in vitro. Ortho-substitution with electron-withdrawing groups like fluorine can increase resistance to enzymatic reduction.[11]
-
Pharmacokinetics: Determine the pharmacokinetic profile of the compound in vivo by measuring its concentration in plasma and target tissues over time after administration. This will provide information on its bioavailability, distribution, and half-life.
-
Toxicity: Conduct in vivo toxicity studies to assess the potential adverse effects of the compound and its photoproducts. This includes monitoring for general health, changes in body weight, and histopathological analysis of major organs.
Conclusion
This compound-based photoswitches are powerful tools for the precise control of biological processes in living animals. Their favorable photophysical properties, particularly their responsiveness to visible light and the long thermal stability of the cis-isomer, make them well-suited for a wide range of in vivo applications. By following the detailed protocols and considering the key aspects of experimental design outlined in these application notes, researchers can effectively utilize these molecules to advance our understanding of complex biological systems and explore new therapeutic avenues.
References
- 1. Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controlling the enzymatic activity of a restriction enzyme by light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Fluoroazobenzene-Based Smart Materials and Actuators
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Fluoroazobenzene derivatives are a class of molecular photoswitches that have garnered significant attention for their application in smart materials.[1][2] The introduction of fluorine atoms, particularly at the ortho-positions relative to the azo group (–N=N–), imparts unique photochemical properties. These include the ability to be switched efficiently with visible light, high photoconversion rates, and exceptionally long thermal stability of the cis isomer.[3][4] These characteristics make them ideal candidates for developing materials that can be precisely controlled by light, leading to applications in fields ranging from soft robotics and smart coatings to targeted drug delivery.[5][6][7] This document provides an overview of key applications and detailed protocols for the synthesis, characterization, and utilization of this compound-based materials.
Application Note 1: Photo-Responsive Actuators
Light-responsive actuators are materials that can change their shape or move in response to light stimulation. This compound-containing polymers, particularly liquid crystal polymers (LCPs), are excellent candidates for creating such actuators.[5][8] The process relies on the reversible trans-to-cis isomerization of the azobenzene unit upon irradiation. The stable trans isomer is linear, while the metastable cis isomer has a bent shape. When embedded in a polymer network, this molecular-level geometric change creates internal stress, leading to macroscopic deformation, such as bending or twisting.[9]
The key advantage of using ortho-fluoroazobenzenes is the ability to trigger both forward (trans-to-cis) and reverse (cis-to-trans) isomerization using different wavelengths of visible light (e.g., green and blue light), avoiding the need for damaging UV radiation.[3][5] This allows for precise and reversible control over the actuator's movement. These soft actuators have potential applications in micro-electromechanical systems (MEMS), light-driven robotics, and dynamic surface topographies.[2][5]
Application Note 2: Smart Coatings and Surfaces
The photo-isomerization of this compound can be harnessed to create smart coatings with dynamically tunable properties. When these molecules are incorporated into a polymer film, light can be used to reversibly alter the surface topography.[6] For example, irradiating a specific area of a smooth film with a masked light pattern can induce localized isomerization, leading to the formation of micro-scale pillars or wrinkles. This change is reversible by irradiating with a different wavelength of light.[5]
This capability has significant potential for applications such as:
-
Self-Cleaning Surfaces: The dynamic change in surface morphology can be used to dislodge dust and contaminants.[6]
-
Tunable Adhesion: Altering the surface roughness can control the adhesion properties of the material.
-
Cell Culture Scaffolds: Dynamic topographies can be used to study how cells respond to changes in their physical environment.[5]
Application Note 3: Triggered Drug Delivery Systems
In the field of drug development, this compound serves as a versatile trigger for controlled drug release.[7][10] The core principle involves incorporating the azobenzene moiety into a larger drug delivery vehicle, such as a polymer-drug conjugate, nanoparticle, or hydrogel. The azobenzene can act as a linker that is cleaved upon a specific stimulus or as a component that changes the vehicle's properties to release a drug payload.[10][11]
There are two primary triggering mechanisms:
-
Light-Triggered Release: The trans-cis isomerization induced by light can disrupt the structure of a nanocarrier (e.g., a liposome or micelle), causing the release of the encapsulated drug.[7] The use of visible light-responsive fluoroazobenzenes is particularly advantageous for biological applications to minimize tissue damage.[12]
-
Hypoxia-Triggered Release: The azobenzene group can be cleaved by azoreductase enzymes, which are overexpressed in the hypoxic environments characteristic of solid tumors.[7][10] This allows for targeted drug delivery specifically to cancer cells, reducing side effects on healthy tissues.
Quantitative Data Summary
The photochemical properties of substituted ortho-fluoroazobenzenes are critical for their application. Key parameters include the wavelengths for isomerization, the photostationary state distribution (PSD) which describes the percentage of each isomer at equilibrium under a specific light wavelength, and the thermal half-life (t½) of the metastable cis isomer.
| Compound Type | Irradiation Wavelength (trans → cis) | PSD (% cis) | Irradiation Wavelength (cis → trans) | PSD (% trans) | Thermal Half-life (t½) of Z-isomer | Solvent | Reference(s) |
| Tetra-ortho-fluoroazobenzene (Unsubstituted) | 520-530 nm | 82-95% | 390-405 nm | 90-95% | 1-4 days at 37 °C | Aqueous | [13] |
| Tetra-ortho-fluoroazobenzene (p-bromo) | 530 nm | 87-94% | 430 nm | 77-87% | 25 days at 37 °C | DMSO | [13] |
| Tetra-ortho-fluoroazobenzene (p,p'-dibromo) | 530 nm | >78% | 430 nm | >78% | 15 hours at 37 °C | DMSO | [13] |
| Tetra-ortho-fluoroazobenzene (p-fluoro, p'-bromo) | 530 nm | 94% | 430 nm | >78% | Not specified | DMSO | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Cross-linked this compound Polymer Film
This protocol describes a general method for preparing a photo-responsive cross-linked polymer containing a fluoro-azobenzene chromophore via radical polymerization.[14]
Materials:
-
(4-methacryloyloxy)nonafluoroazobenzene (MANFAB) or similar fluoroazobenzene-containing functional monomer.[14]
-
Trimethylolpropane trimethacrylate (TMPTMA) as a cross-linker.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator.
-
Anhydrous solvent (e.g., Toluene or Dioxane).
-
Glass plates and spacers.
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve the fluoroazobenzene monomer (e.g., MANFAB), the cross-linker (TMPTMA), and the initiator (AIBN) in the chosen solvent. A typical molar ratio might be 10:1:0.1 (Monomer:Cross-linker:Initiator), but this can be varied to tune material properties.
-
Degassing: Purge the solution with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Cell Assembly: Assemble a polymerization cell using two glass plates separated by a spacer of the desired thickness. Clamp the plates together.
-
Filling the Cell: Carefully inject the monomer solution into the glass cell using a syringe. Seal the cell to prevent solvent evaporation.
-
Polymerization: Place the assembled cell in an oven or on a hot plate at a temperature suitable for AIBN decomposition (typically 60-70 °C). Allow the polymerization to proceed for 12-24 hours.
-
Film Recovery: After polymerization, cool the cell to room temperature. Carefully disassemble the glass plates to recover the cross-linked polymer film.
-
Washing and Drying: Wash the film with a suitable solvent (e.g., acetone or ethanol) to remove any unreacted monomers and initiator. Dry the film under vacuum until a constant weight is achieved.
Protocol 2: Characterization of Photoswitching Properties
This protocol outlines the use of UV-Vis spectroscopy to monitor the photo-isomerization of this compound materials.[1][13][14]
Materials & Equipment:
-
Polymer film or solution of the this compound compound.
-
UV-Vis Spectrophotometer.
-
Light sources with specific wavelengths (e.g., LEDs at 430 nm and 530 nm).
-
Quartz cuvette (for solutions) or film holder.
Procedure:
-
Sample Preparation:
-
For Solutions: Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 50 µM).[1]
-
For Films: Mount the polymer film in the spectrophotometer's sample holder.
-
-
Record Initial Spectrum: Place the sample in the spectrophotometer and record the absorption spectrum. This spectrum represents the thermally stable trans isomer. Note the absorption maximum of the π-π* transition (typically in the UV region) and the n-π* transition (in the visible region).
-
Induce trans-to-cis Isomerization: Irradiate the sample with a light source corresponding to the n-π* absorption of the trans isomer (e.g., 530 nm green light).[13] Take spectra at regular intervals until no further changes are observed. This indicates that the photostationary state (PSS) has been reached.
-
Induce cis-to-trans Isomerization: Irradiate the sample (now enriched in the cis isomer) with a light source corresponding to the n-π* absorption of the cis isomer (e.g., 430 nm blue light).[13] Again, record spectra until the PSS is reached, observing the recovery of the initial trans isomer's spectral signature.
-
Data Analysis:
Protocol 3: Fabrication and Testing of a Photo-Responsive Actuator
This protocol describes the creation of a simple actuator from a this compound liquid crystal polymer (LCP) film.
Materials & Equipment:
-
Pre-synthesized this compound LCP film.
-
A mount or clamp to hold the film.
-
Camera or other imaging system to record motion.
-
Ruler or grid background for scale.
Procedure:
-
Sample Preparation: Cut a small, rectangular strip from the LCP film (e.g., 10 mm x 2 mm).
-
Mounting: Cantilever the film strip by clamping one end, leaving the rest of the strip free to move.
-
Actuation (trans-to-cis): Position the light source (e.g., 530 nm LED) to illuminate the film. Turn on the light and observe the film. The absorption of light will cause isomerization, leading to internal stress and a macroscopic bending of the film. Record the motion and the final bent state.
-
Relaxation (cis-to-trans): Turn off the first light source. Irradiate the bent film with the second light source (e.g., 455 nm LED).[5] This will induce the reverse isomerization, relaxing the internal stress and causing the film to return to its original flat shape. Record the unbending process.
-
Analysis: Analyze the recorded videos or images to quantify the actuator's performance, including the degree of bending (curvature), the speed of actuation, and the reversibility of the process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. <i>ortho</i>‐Fluoroazobenzenes: Visible Light Switches with Very Long‐Lived <i>Z</i> Isomers [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ftp.idu.ac.id [ftp.idu.ac.id]
- 10. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triggered azobenzene-based prodrugs and drug delivery systems. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Properties of Photoresponsive Polymer Materials Containing Fluoro-Azobenzene [cjcu.jlu.edu.cn]
Application Notes and Protocols for Measuring p-Fluoroazobenzene Photoconversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Fluoroazobenzene is a photoswitchable molecule that undergoes reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This property makes it a valuable tool in various research fields, including pharmacology and materials science, for applications requiring precise spatiotemporal control. The trans isomer is thermodynamically more stable, while the cis isomer can be generated by irradiation with UV light. The reverse isomerization from cis to trans can be triggered by visible light or occurs thermally. This document provides detailed protocols for measuring the photoconversion of this compound using UV-Vis spectroscopy, a common and accessible technique for monitoring this process.
Photochemical Properties
The photoconversion of this compound is characterized by distinct changes in its absorption spectrum, allowing for the quantification of the isomerization process. The trans isomer typically exhibits a strong absorption band in the UV region (π→π* transition) and a weaker band in the visible region (n→π* transition). Upon conversion to the cis isomer, the intensity of the π→π* band decreases, while the n→π* band intensity increases[1].
Key Parameters for this compound Photoconversion
| Parameter | Value | Reference |
| trans Isomer Absorption Maximum (λmax, π→π) | ~320-350 nm | [1] |
| cis Isomer Absorption Maximum (λmax, n→π) | ~400-450 nm | [1] |
| Irradiation for trans to cis Isomerization | UV Light (e.g., 365 nm) | |
| Irradiation for cis to trans Isomerization | Blue Light (e.g., 440 nm) | [2] |
| Thermal Half-life of cis Isomer | Dependent on solvent and temperature | |
| Photoisomerization Quantum Yield (Φ) | Dependent on wavelength and solvent |
Note: Specific values for λmax, quantum yield, and thermal half-life can be solvent-dependent and should be determined experimentally for the specific conditions used.
Experimental Protocols
Protocol 1: Monitoring trans to cis Photoisomerization using UV-Vis Spectroscopy
This protocol describes how to monitor the conversion of trans-p-Fluoroazobenzene to cis-p-Fluoroazobenzene upon UV irradiation.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO)
-
Quartz cuvette with a 1 cm path length
-
UV-Vis spectrophotometer
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of trans-p-Fluoroazobenzene in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the π→π* transition. This is typically in the micromolar range.
-
Transfer an appropriate volume of the stock solution to a quartz cuvette.
-
-
Initial Spectrum Measurement:
-
Place the cuvette in the UV-Vis spectrophotometer.
-
Record the initial absorption spectrum of the trans-p-Fluoroazobenzene solution. This will serve as the baseline (t=0).
-
-
Photoconversion:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with a UV lamp (e.g., 365 nm) for a defined period (e.g., 10-30 seconds). If using a magnetic stirrer, ensure consistent stirring during irradiation for uniform conversion.
-
-
Spectral Measurement after Irradiation:
-
Place the cuvette back into the spectrophotometer and record the absorption spectrum.
-
Observe the decrease in the absorbance of the π→π* band and the increase in the absorbance of the n→π* band.
-
-
Monitoring the Isomerization Process:
-
Repeat steps 3 and 4 at regular time intervals until the spectrum no longer changes, indicating that a photostationary state (PSS) has been reached. The PSS is a mixture of trans and cis isomers where the rates of forward and reverse photoisomerization are equal.
-
-
Data Analysis:
-
The percentage of each isomer at any given time can be calculated from the changes in absorbance at the λmax of the trans and cis isomers.
-
Protocol 2: Measuring the Thermal cis to trans Back-Isomerization
This protocol outlines the procedure to measure the rate of thermal relaxation of cis-p-Fluoroazobenzene back to the more stable trans isomer.
Materials:
-
Solution of this compound enriched in the cis isomer (prepared as in Protocol 1, by irradiating until the PSS is reached)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Preparation of the cis-enriched sample:
-
Follow steps 1-4 of Protocol 1 to generate a solution with a high concentration of the cis isomer.
-
-
Temperature Control:
-
Set the temperature of the cuvette holder in the spectrophotometer to the desired temperature for the kinetic study. Allow the system to equilibrate.
-
-
Monitoring Thermal Relaxation:
-
Place the cuvette containing the cis-enriched sample into the temperature-controlled holder.
-
Immediately start recording the absorption spectrum at regular time intervals (e.g., every 1-5 minutes).
-
Continue monitoring until the spectrum returns to the initial spectrum of the pure trans isomer, or until no further changes are observed.
-
-
Data Analysis:
-
The rate of thermal back-isomerization can be determined by plotting the natural logarithm of the absorbance change at the λmax of the cis isomer versus time. The slope of this plot will give the first-order rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = ln(2)/k.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for photoconversion of this compound.
Signaling Pathway of Photoisomerization
The photoisomerization of this compound involves the absorption of a photon, which excites the molecule from its ground electronic state (S₀) to an excited state (S₁ or S₂). In the excited state, the molecule undergoes a conformational change, leading to the formation of the other isomer. The molecule then relaxes back to the ground electronic state in the new isomeric form.
Caption: Photochemical pathway of this compound isomerization.
References
Application Notes and Protocols for the Functionalization of p-Fluoroazobenzene for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of p-fluoroazobenzene for bioconjugation, a critical process for the development of photoswitchable biotherapeutics, including antibody-drug conjugates (ADCs) and other targeted therapies. The protocols detailed below describe the synthesis of key this compound derivatives and their subsequent conjugation to proteins.
Introduction
This compound is a versatile photoswitchable molecule that can be isomerized between its trans and cis states using light. This property makes it an attractive component for creating "smart" therapeutics whose activity can be controlled spatiotemporally. Functionalization of the this compound core with reactive handles enables its covalent attachment to biomolecules, such as antibodies or other proteins, thereby imparting photoswitchable properties to the resulting bioconjugate.
This document outlines the synthesis of four key functionalized this compound derivatives for bioconjugation via different popular strategies:
-
Azide-functionalized this compound for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Alkyne-functionalized this compound for CuAAC and SPAAC.
-
This compound-N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues).
-
This compound-maleimide for reaction with thiols (e.g., cysteine residues).
Detailed experimental protocols for the synthesis of these derivatives and their conjugation to a model protein are provided, along with tables summarizing key quantitative data.
Data Presentation
The following tables summarize the key parameters for the synthesis of functionalized p-fluoroazobenzenes and their subsequent bioconjugation.
Table 1: Synthesis of Functionalized this compound Derivatives
| Functional Group | Starting Material | Key Reagents | Typical Yield (%) |
| Azide | 4-Fluoro-4'-nitroazobenzene | Sodium azide | >90 |
| Alkyne | 4-Bromo-4'-fluoroazobenzene | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, TBAF | 70-80 |
| NHS Ester | 4-Carboxy-4'-fluoroazobenzene | N-Hydroxysuccinimide, DCC | ~85 |
| Maleimide | 4-Amino-4'-fluoroazobenzene | Maleic anhydride, Acetic anhydride, Sodium acetate | 60-70 |
Table 2: Bioconjugation of Functionalized this compound to a Model Protein (e.g., Lysozyme)
| Conjugation Chemistry | Functionalized Azobenzene | Protein Functional Group | Typical Molar Ratio (Azobenzene:Protein) | Typical Degree of Labeling (DOL) |
| CuAAC | p-Azido-p'-fluoroazobenzene | Alkyne-modified Lysozyme | 10:1 | 1-2 |
| SPAAC | p-Azido-p'-fluoroazobenzene | Cyclooctyne-modified Lysozyme | 5:1 | 1-2 |
| NHS Ester Coupling | This compound-NHS ester | Lysine (amine) | 10:1 | 1-3 |
| Maleimide Coupling | This compound-maleimide | Cysteine (thiol) | 20:1 | ~1 |
Experimental Protocols
Synthesis of Functionalized this compound Derivatives
Protocol 1: Synthesis of p-Azido-p'-fluoroazobenzene
This protocol describes the synthesis of an azide-functionalized this compound, a key building block for "click chemistry" bioconjugation.
Figure 1: Workflow for the synthesis of p-azido-p'-fluoroazobenzene.
Materials:
-
4-Fluoro-4'-nitroazobenzene
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 4-fluoro-4'-nitroazobenzene in DMF in a round-bottom flask.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with deionized water and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of p-Ethynyl-p'-fluoroazobenzene
This protocol details the synthesis of an alkyne-functionalized this compound for use in click chemistry.
Figure 2: Workflow for the synthesis of p-ethynyl-p'-fluoroazobenzene.
Materials:
-
4-Bromo-4'-fluoroazobenzene
-
(Trimethylsilyl)acetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-4'-fluoroazobenzene in a mixture of toluene and triethylamine, add (trimethylsilyl)acetylene, Pd(PPh₃)₄, and CuI under an inert atmosphere.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in DCM and add TBAF to remove the trimethylsilyl protecting group. Stir at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain p-ethynyl-p'-fluoroazobenzene.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of this compound-p'-N-hydroxysuccinimide (NHS) Ester
This protocol describes the preparation of an NHS ester of this compound for labeling primary amines on biomolecules.
Figure 3: Workflow for the synthesis of this compound-p'-NHS ester.
Materials:
-
4-Carboxy-4'-fluoroazobenzene
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve 4-carboxy-4'-fluoroazobenzene and N-hydroxysuccinimide in anhydrous DMF.
-
Add a solution of DCC in anhydrous DMF dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the product by ¹H NMR and mass spectrometry.
Protocol 4: Synthesis of this compound-p'-maleimide
This protocol details the synthesis of a maleimide-functionalized this compound for specific reaction with thiol groups.
Figure 4: Workflow for the synthesis of this compound-p'-maleimide.
Materials:
-
4-Amino-4'-fluoroazobenzene
-
Maleic anhydride
-
Acetone
-
Acetic anhydride
-
Sodium acetate
Procedure:
-
Dissolve 4-amino-4'-fluoroazobenzene in acetone and add a solution of maleic anhydride in acetone.
-
Stir the mixture at room temperature for 2-4 hours to form the maleamic acid intermediate.
-
Collect the precipitated intermediate by filtration.
-
Suspend the intermediate in acetic anhydride containing a catalytic amount of sodium acetate.
-
Heat the mixture to 80-90 °C for 2-3 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice water to precipitate the maleimide product.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioconjugation Protocols
Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of p-Azido-p'-fluoroazobenzene to an Alkyne-Modified Protein
This protocol describes the conjugation of an azide-functionalized azobenzene to a protein containing an alkyne handle.
Figure 5: Workflow for CuAAC bioconjugation.
Materials:
-
Alkyne-modified protein (e.g., lysozyme)
-
p-Azido-p'-fluoroazobenzene
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare a solution of the alkyne-modified protein in PBS.
-
Prepare a stock solution of p-azido-p'-fluoroazobenzene in DMSO.
-
In a reaction tube, add the protein solution.
-
Add the azobenzene stock solution to achieve the desired molar excess.
-
Prepare a premix of CuSO₄ and THPTA in water and add it to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting protein conjugate using an SEC column to remove excess reagents.
-
Characterize the conjugate by UV-Vis spectroscopy and mass spectrometry to determine the degree of labeling (DOL).
Protocol 6: NHS Ester Coupling of this compound-NHS Ester to a Protein
This protocol describes the labeling of primary amines on a protein with an NHS ester-functionalized azobenzene.
Figure 6: Workflow for NHS ester bioconjugation.
Materials:
-
Protein with accessible lysine residues (e.g., lysozyme)
-
This compound-NHS ester
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the protein in the sodium bicarbonate buffer.
-
Prepare a stock solution of the this compound-NHS ester in DMSO immediately before use.
-
Add the NHS ester stock solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate using an SEC column to remove unreacted NHS ester and byproducts.
-
Determine the degree of labeling (DOL) by UV-Vis spectroscopy.
Protocol 7: Maleimide Coupling of this compound-maleimide to a Cysteine-Containing Protein
This protocol details the specific conjugation of a maleimide-functionalized azobenzene to a protein's cysteine residue.
Figure 7: Workflow for maleimide bioconjugation.
Materials:
-
Cysteine-containing protein (or a protein with reduced disulfides)
-
This compound-maleimide
-
Phosphate buffer (e.g., PBS), pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with TCEP in phosphate buffer for 30-60 minutes at room temperature. Remove excess TCEP by buffer exchange.
-
Dissolve the thiol-containing protein in phosphate buffer, pH 7.0.
-
Prepare a stock solution of this compound-maleimide in DMSO.
-
Add the maleimide solution to the protein solution and incubate at room temperature for 2-4 hours.
-
(Optional) Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Purify the conjugate using an SEC column.
-
Characterize the conjugate and determine the DOL by UV-Vis spectroscopy and/or mass spectrometry.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the functionalization of this compound and its application in bioconjugation. By following these detailed methodologies, researchers can create novel photoswitchable biomolecules for a wide range of applications in basic research, diagnostics, and drug development. The choice of functionalization and conjugation strategy will depend on the specific biomolecule and the desired properties of the final conjugate. Careful characterization of the resulting bioconjugates is essential to ensure the desired degree of labeling and retention of biological activity.
Application Notes and Protocols: p-Fluoroazobenzene as a Probe for Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azobenzene and its derivatives are a cornerstone of photopharmacology and chemical biology, prized for their ability to undergo reversible trans-cis isomerization upon irradiation with light. This molecular switching capability allows for the remote control of biological processes with high spatiotemporal precision. The introduction of fluorine atoms onto the azobenzene scaffold, particularly at the ortho positions relative to the azo group, confers significant advantages. These include shifting the absorption wavelengths into the visible spectrum, which is less damaging to biological tissues than UV light, and providing a unique ¹⁹F nuclear magnetic resonance (NMR) handle for probing molecular environments.[1] Tetra-ortho-fluoroazobenzenes, for example, can be switched efficiently with blue and green light and exhibit exceptionally long-lived cis isomers, making them robust bistable switches.[1][2]
This document provides detailed application notes on the use of fluoroazobenzene derivatives as photoswitchable actuators and ¹⁹F NMR probes, along with structured protocols for their incorporation and use in biological systems.
Application Note 1: Fluoroazobenzenes as Visible-Light Photoswitches
Fluoroazobenzenes serve as powerful tools for the photocontrol of biomolecules. By incorporating them into proteins, peptides, or nucleic acids, the function of these molecules can be turned on or off with light. The principle relies on the significant geometric change between the planar, thermally stable trans isomer and the bent, metastable cis isomer. This change can be used to induce conformational changes in the host biomolecule, thereby altering its activity. Introducing electron-withdrawing fluorine atoms at the ortho positions effectively separates the n→π* absorption bands of the E and Z isomers, enabling selective isomerization in both directions using distinct wavelengths of visible light.[1]
Key Advantages:
-
Biocompatible Activation: Utilizes visible light (e.g., blue and green), minimizing cellular damage and allowing for deeper tissue penetration compared to UV light.[3]
-
High Photostationary States (PSS): Achieves high conversion rates between isomers upon irradiation.[4]
-
Enhanced Thermal Stability: The cis isomer of many ortho-fluorinated azobenzenes is remarkably stable, with half-lives extending from hours to hundreds of days, which is crucial for applications requiring long-term state maintenance.[2][5]
References
Application Notes and Protocols for Light-Controlled Catalysis with p-Fluoroazobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of p-fluoroazobenzene derivatives in light-controlled catalysis. The unique photochemical properties of these molecules, particularly their ability to be switched with visible light, offer precise spatiotemporal control over catalytic processes, a significant advantage in chemical synthesis, materials science, and photopharmacology.
Introduction to this compound Photoswitches
Azobenzene and its derivatives are a well-established class of molecular photoswitches that can be reversibly isomerized between their thermally stable trans (E) and metastable cis (Z) forms using light.[1] This photoisomerization induces a significant change in molecular geometry and dipole moment, which can be harnessed to control the function of a system into which they are incorporated.
This compound derivatives, especially those with ortho-fluoro substituents, offer distinct advantages over traditional azobenzenes:
-
Visible Light Switching: Ortho-fluorination leads to a separation of the n→π* absorption bands of the E and Z isomers, enabling bidirectional isomerization using visible light (e.g., blue and green light), thus avoiding the use of high-energy UV radiation that can be damaging to biological systems and sensitive chemical reagents.[2][3]
-
High Photoconversions: These derivatives often exhibit nearly quantitative conversion between isomers.[2][4]
-
Enhanced Thermal Stability: The Z-isomers of ortho-fluoroazobenzenes display remarkable thermal stability, with half-lives that can extend for days or even years, ensuring that the light-induced state is maintained until intentionally switched back.[3]
Application in Light-Controlled Catalysis
The geometric changes induced by the photoisomerization of this compound can be used to modulate the activity of a catalyst. This is typically achieved by incorporating the azobenzene moiety into the structure of a ligand for a metal catalyst, a cofactor, or an inhibitor for an enzyme. The two isomeric states of the azobenzene will present the catalytic center in different conformations, one active and one inactive (or less active).
Principle of Operation
The general principle involves designing a catalytic system where the trans and cis isomers of the appended fluoroazobenzene derivative lead to different catalytic activities. For instance, the extended trans isomer might allow a ligand to coordinate effectively with a metal center, leading to a high catalytic turnover. Upon irradiation with a specific wavelength of light, the azobenzene switches to the bent cis form, which may sterically hinder the ligand's coordination, thereby deactivating the catalyst. A second wavelength of light can then be used to switch the azobenzene back to the trans form, restoring catalytic activity.
Quantitative Data
The following tables summarize the key photochemical properties of representative this compound derivatives and the performance of light-controlled catalytic systems.
Table 1: Photochemical Properties of Selected Fluoroazobenzene Derivatives
| Compound | Solvent | λmax (E) (nm) | λmax (Z) (nm) | PSS (λ1 → Z) (%) | PSS (λ2 → E) (%) | Thermal Half-life (t1/2) |
| Tetra-ortho-fluoroazobenzene | DMSO | 311 | 430 | >90 (530 nm) | >85 (430 nm) | ~700 days |
| p-Bromo-tetra-ortho-fluoroazobenzene | DMSO | 319 | 430 | 92 (530 nm) | 87 (430 nm) | 25 days (at 37 °C) |
| p,p'-Dibromo-tetra-ortho-fluoroazobenzene | DMSO | 321 | 430 | 87 (530 nm) | 89 (430 nm) | 15 hours (at 37 °C) |
| p-Fluoro-p'-bromo-tetra-ortho-fluoroazobenzene | DMSO | 320 | 430 | 94 (530 nm) | 89 (430 nm) | - |
Data compiled from multiple sources.[5][6] PSS (Photostationary State) indicates the percentage of the specified isomer at equilibrium under irradiation at the given wavelength.
Table 2: Performance of Light-Controlled Enzyme Inhibition with Azobenzene Derivatives
| Enzyme Target | Photoswitchable Inhibitor Scaffold | Active Isomer | Inactive Isomer | Fold-Change in Activity (IC50 ratio) | Light Conditions (Activation/Deactivation) |
| Carbonic Anhydrase (bCA) | Azobenzene-sulfonamide | trans | cis | ~5 | 520 nm / 365 nm |
| Phosphoinositide 3-kinase (PI3K) | Azobenzene-4-methylquinazoline | cis | trans | Significant (potency shift) | 365 nm / 520 nm |
| C-X-C Motif Chemokine Receptor 4 (CXCR4) | Azobenzene-based antagonist | cis | trans | ~15 | 380 nm / 525 nm |
| Restriction Endonuclease PvuII | Azobenzene cross-linker | cis | trans | Up to 16 | UV light / Blue light |
This table provides examples of enzyme control using azobenzene derivatives, illustrating the general principle applicable to fluoroazobenzene systems. Data compiled from multiple sources.[7][8]
Experimental Protocols
The following are generalized protocols for key experiments in light-controlled catalysis. Specific parameters should be optimized for each catalytic system.
Protocol 1: Characterization of Photoswitching Properties
Objective: To determine the photochemical properties (absorption spectra, photostationary states, and thermal half-life) of a this compound derivative.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer
-
Light sources with specific wavelengths (e.g., LEDs at 430 nm and 530 nm)
-
Quartz cuvettes
-
Thermostatted cuvette holder
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative in the chosen solvent at a concentration suitable for UV-Vis spectroscopy (typically in the micromolar range).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
trans to cis Isomerization: Irradiate the solution in the cuvette with the appropriate wavelength of light (e.g., 530 nm for many ortho-fluoroazobenzenes) until no further changes in the absorption spectrum are observed. This point is the photostationary state (PSS). The resulting spectrum is characteristic of the cis-enriched mixture.
-
cis to trans Isomerization: Subsequently, irradiate the same solution with a different wavelength of light (e.g., 430 nm) until the spectrum returns to its original state, indicating the PSS for the reverse isomerization.
-
Determination of PSS: The composition of the photostationary states can be quantified using methods such as ¹H or ¹⁹F NMR spectroscopy on irradiated samples.[6][9]
-
Thermal Half-life Measurement: a. Generate the cis-enriched state by irradiation as in step 3. b. Place the cuvette in a thermostatted holder in the spectrophotometer, kept in the dark at a specific temperature (e.g., 37 °C). c. Monitor the return of the absorption spectrum to the trans state over time. d. The thermal half-life is the time taken for the absorbance at the cis isomer's λmax to decrease by half.
Protocol 2: Light-Controlled Catalytic Reaction
Objective: To perform a catalytic reaction and modulate its rate using light by employing a catalyst functionalized with a this compound photoswitch.
Materials:
-
Photoswitchable catalyst (e.g., a metal complex with a fluoroazobenzene-containing ligand)
-
Substrates and reagents for the specific catalytic reaction
-
Anhydrous, degassed solvent
-
Reaction vessel suitable for irradiation (e.g., quartz Schlenk tube)
-
Light sources (LEDs) with appropriate wavelengths, positioned to illuminate the reaction vessel
-
Stirring plate and stir bar
-
Analytical equipment for monitoring the reaction (e.g., GC, HPLC, NMR)
Procedure:
-
Reaction Setup (Dark Condition - "Off" State): a. In a reaction vessel, combine the photoswitchable catalyst, substrates, and solvent under an inert atmosphere. b. Ensure the catalyst is in its "off" isomeric state (e.g., cis form). If necessary, pre-irradiate a stock solution of the catalyst to achieve this state. c. Stir the reaction mixture in the dark at the desired temperature. d. Take aliquots at regular intervals to monitor the reaction progress (product formation) using the chosen analytical technique. This will establish the baseline "off" rate.
-
Light Activation ("On" State): a. Turn on the light source (e.g., 430 nm LED) to irradiate the reaction mixture, converting the photoswitch to its "on" state (e.g., trans form). b. Continue to stir the reaction and take aliquots to monitor the accelerated reaction rate.
-
Light Deactivation ("Off" State): a. Turn off the activating light and turn on the deactivating light source (e.g., 530 nm LED). b. Monitor the reaction rate as it returns to the slower, baseline level.
-
Reversibility Check: Repeat the light activation and deactivation cycles to confirm the reversible control over the catalytic activity.
-
Data Analysis: Plot the concentration of the product versus time for the different light conditions. The slope of the curve in each phase represents the reaction rate, allowing for quantification of the light-induced catalytic control.
Visualizations
Diagram 1: General Mechanism of Light-Controlled Catalysis
Caption: Reversible control of catalyst activity via photoisomerization.
Diagram 2: Experimental Workflow for a Light-Controlled Reaction
Caption: Step-by-step workflow for modulating a catalytic reaction with light.
Diagram 3: Logical Relationship in Photoswitchable Inhibition
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors [mdpi.com]
- 8. Controlling the enzymatic activity of a restriction enzyme by light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for p-Fluoroazobenzene in Photo-Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-controlled drug delivery systems offer a sophisticated approach to targeted therapy, enabling the spatial and temporal release of therapeutic agents with high precision. At the heart of many of these systems are photoswitchable molecules that undergo reversible structural changes in response to light. p-Fluoroazobenzene and its derivatives have emerged as promising candidates for these applications due to their distinct photoisomerization properties, which can be triggered by visible light, enhancing tissue penetration and reducing potential phototoxicity associated with UV irradiation.
The fundamental principle of azobenzene-based drug delivery lies in the reversible isomerization between the more stable trans isomer and the less stable cis isomer upon light exposure. This transformation induces significant changes in molecular geometry, polarity, and dipole moment. When incorporated into a drug delivery vehicle, this molecular motion can be harnessed to trigger the release of an encapsulated drug. The introduction of fluorine atoms onto the azobenzene core can further refine the photochemical properties, such as shifting the absorption wavelengths to the visible spectrum and prolonging the thermal stability of the cis-isomer.
These application notes provide a comprehensive overview of the use of this compound in photo-controlled drug delivery, including detailed experimental protocols for synthesis, nanoparticle formulation, and characterization, as well as quantitative data on system performance.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based photoswitches and drug delivery systems, compiled from various studies.
Table 1: Photochemical Properties of Representative Fluoroazobenzene Derivatives
| Compound | λmax (trans) (nm) | λmax (cis) (nm) | Photoisomerization Quantum Yield (trans→cis) | Photoisomerization Quantum Yield (cis→trans) | Thermal Half-life (t½) of cis-isomer | Solvent |
| Tetra-ortho-fluoroazobenzene | ~320 | ~430 | High | High | ~700 days | DMSO |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Azobenzene | ~320 | ~440 | 0.11 | 0.44 | ~48 hours | n-Hexane |
Table 2: Performance of Azobenzene-Based Drug Delivery Systems
| Delivery System | Photoswitch | Drug | Encapsulation Efficiency (%) | Light-Triggered Release (%) | Conditions for Release | Reference |
| Polymeric Nanoparticles | Azobenzene derivative | Nile Red | Not Specified | 98.71 | UV irradiation | [1] |
| Polymeric Nanoparticles | Azobenzene derivative | Dofetilide | Not Specified | 97.12 | UV irradiation | [1] |
| Liposomes | Azobenzene-contained glycolipid | Doxorubicin | ~33 | Nearly 100 | UV irradiation | [2] |
Experimental Protocols
The following protocols are composite methods based on established procedures in the literature for the synthesis of photoswitchable molecules, their incorporation into drug delivery systems, and the subsequent characterization of these systems.
Protocol 1: Synthesis of a this compound-Drug Conjugate (Model: this compound-Linker-Doxorubicin)
This protocol describes a conceptual pathway for synthesizing a this compound derivative functionalized with a carboxylic acid, which can then be conjugated to an amine-containing drug such as doxorubicin via a linker.
Part A: Synthesis of 4-Fluoro-4'-carboxyazobenzene
-
Diazotization of 4-fluoroaniline:
-
Dissolve 4-fluoroaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate flask, dissolve 4-aminobenzoic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the 4-aminobenzoic acid solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to proceed for 1-2 hours. The product, 4-fluoro-4'-carboxyazobenzene, will precipitate out of solution.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4-fluoro-4'-carboxyazobenzene.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part B: Activation of the Carboxylic Acid and Conjugation to Doxorubicin
-
Activation of 4-Fluoro-4'-carboxyazobenzene:
-
Dissolve the purified 4-fluoro-4'-carboxyazobenzene in a dry aprotic solvent such as dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for several hours to form the NHS-activated ester.
-
-
Conjugation to Doxorubicin:
-
In a separate flask, dissolve doxorubicin hydrochloride and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) in dry DMF to neutralize the hydrochloride and deprotonate the primary amine.
-
Add the solution of the NHS-activated this compound derivative dropwise to the doxorubicin solution.
-
Allow the reaction to proceed overnight at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the this compound-doxorubicin conjugate using column chromatography or preparative HPLC.
-
Characterize the final product using NMR, mass spectrometry, and UV-Vis spectroscopy.
-
Protocol 2: Formulation of this compound-Drug Conjugate into PLGA Nanoparticles
This protocol details the encapsulation of the hydrophobic this compound-doxorubicin conjugate into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[3]
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 50 mg) and the this compound-doxorubicin conjugate (e.g., 5 mg) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v), in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion. The sonication can be performed on ice to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the nanoparticle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Quantify the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.
-
Protocol 3: In Vitro Light-Triggered Drug Release Study
This protocol describes how to evaluate the photo-responsive release of the drug from the formulated nanoparticles.
-
Sample Preparation:
-
Disperse a known concentration of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Divide the nanoparticle suspension into two groups: a "light-exposed" group and a "dark control" group.
-
-
Drug Release Experiment:
-
Place the samples in a dialysis bag with a suitable molecular weight cut-off, and immerse the bag in a larger volume of the release medium.
-
Maintain the setup at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
For the "light-exposed" group, irradiate the sample with a light source of the appropriate wavelength (e.g., a specific wavelength in the visible range to induce trans-to-cis isomerization of the this compound) for a defined period before taking each sample. Keep the "dark control" group protected from light throughout the experiment.
-
-
Quantification of Released Drug:
-
Analyze the collected aliquots for drug concentration using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point for both groups.
-
Plot the cumulative drug release versus time to obtain the release profiles.
-
Compare the release profiles of the "light-exposed" and "dark control" groups to determine the effect of light on drug release.
-
Protocol 4: Cytotoxicity Assay
This protocol outlines the assessment of the biocompatibility and phototoxicity of the drug-loaded nanoparticles using a standard MTT assay on a relevant cell line (e.g., a cancer cell line for an anticancer drug).[4]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a cell culture incubator (37 °C, 5% CO₂).
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles (without drug), and the free drug in cell culture medium.
-
Remove the old medium from the cells and add the different treatment solutions. Include wells with untreated cells as a negative control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
-
Light Exposure:
-
Divide the plate into two sets: one to be exposed to light and one to be kept in the dark.
-
Irradiate the "light-exposed" set with the appropriate wavelength of light for a defined duration.
-
-
Incubation:
-
Incubate both plates for a specified period (e.g., 24, 48, or 72 hours) in the cell culture incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability versus concentration for each treatment group (with and without light exposure) to determine the IC₅₀ values.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Reversible photoisomerization of this compound.
Caption: Experimental workflow for photo-controlled drug delivery.
Caption: Signaling pathway of light-triggered drug release.
References
Troubleshooting & Optimization
improving p-Fluoroazobenzene solubility in aqueous solutions
Welcome to the technical support center for p-Fluoroazobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in pure water?
This compound is a hydrophobic molecule and is generally considered to have very low solubility in pure aqueous solutions. While some sources may describe it as soluble in water, this is often in a qualitative sense, and for many experimental purposes, particularly in biological research, its solubility is insufficient. Researchers should anticipate the need for solubility enhancement techniques for most applications requiring aqueous buffers.
Q2: Why is my this compound precipitating out of my aqueous buffer?
Precipitation of this compound from an aqueous solution is a common issue and typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The concentration of this compound is above its solubility limit in the chosen aqueous buffer.
-
Solvent Effects: A stock solution of this compound in an organic solvent was diluted into an aqueous buffer, and the final concentration of the organic co-solvent is too low to maintain solubility.
-
Temperature Changes: A decrease in temperature can reduce the solubility of some compounds, leading to precipitation.
-
pH Effects: While this compound itself is not ionizable, changes in buffer pH can affect the stability of the formulation, especially if using certain solubility enhancers.
Q3: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in cell culture medium is generally not recommended due to its low aqueous solubility. It is advisable to first prepare a concentrated stock solution using a suitable organic solvent or a solubilization agent and then dilute this stock into the cell culture medium to the final desired concentration. Always perform a vehicle control experiment to ensure the solvent or solubilizing agent does not affect the cells.
Troubleshooting Guides
Issue: this compound is not dissolving or is forming a suspension in my aqueous solution.
This guide provides several methods to improve the solubility of this compound. The appropriate method will depend on the specific requirements of your experiment, such as the final desired concentration and any constraints on the use of additives.
Method 1: Using Organic Co-solvents
This is often the simplest method for preparing a stock solution.
-
Explanation: this compound is typically soluble in many organic solvents. By dissolving it in a water-miscible organic solvent first, you can create a concentrated stock solution that can then be diluted into your aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the experimental system (e.g., cell toxicity).
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol.
-
Weigh out the required amount of this compound powder.
-
Add a small volume of the chosen organic co-solvent (e.g., DMSO) to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 2.00 mg of this compound (M.W. 200.21 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C), protected from light.
-
When preparing your working solution, add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Important: Ensure the final concentration of the organic co-solvent in your experiment is low (typically <1% v/v) and include a vehicle control.
Method 2: Using Surfactants
Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, effectively increasing their solubility.
-
Explanation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where this compound can be solubilized. The hydrophilic heads of the surfactants face the aqueous solution, rendering the entire micelle-guest complex soluble.
-
Common Surfactants: Sodium dodecyl sulfate (SDS), Cetyltrimethylammonium bromide (CTAB), Tween® 80, Pluronic® F-127.
-
Prepare an aqueous solution of the chosen surfactant at a concentration well above its CMC.
-
Add this compound powder directly to the surfactant solution.
-
Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to allow for equilibration and solubilization of the this compound within the micelles.
-
After stirring, centrifuge or filter the solution to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the supernatant can be determined using UV-Vis spectrophotometry by measuring its characteristic absorbance.
Method 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.
-
Explanation: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. This compound can be encapsulated within this hydrophobic cavity, forming a host-guest complex. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous solutions.
-
Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD offer improved solubility over the parent β-CD.
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add an excess of this compound powder to the cyclodextrin solution.
-
Stir the suspension at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The concentration of the solubilized this compound can be determined by UV-Vis spectrophotometry.
Data Presentation
The following table summarizes the different approaches for enhancing the aqueous solubility of this compound.
| Method | Principle of Solubilization | Typical Agents | Advantages | Considerations |
| Co-solvency | Altering the polarity of the solvent system. | DMSO, DMF, Ethanol | Simple and rapid for preparing stock solutions. | Potential for co-solvent to interfere with the biological system; precipitation upon dilution. |
| Micellar Solubilization | Encapsulation within surfactant micelles. | SDS, CTAB, Tween® 80 | High solubilization capacity above the CMC. | Surfactants can denature proteins and disrupt cell membranes; CMC needs to be considered. |
| Inclusion Complexation | Formation of a host-guest complex. | β-cyclodextrin, HP-β-CD | Low toxicity of many cyclodextrins; can improve bioavailability. | Stoichiometry of the complex can vary; binding affinity affects efficiency. |
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Mechanisms of this compound solubilization.
Technical Support Center: Overcoming Low Photoconversion Efficiency of p-Fluoroazobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low photoconversion efficiency of p-Fluoroazobenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low photoconversion efficiency of some this compound derivatives?
A1: A key factor contributing to low photoconversion efficiency is the spectral overlap of the n→π* absorption bands of the E and Z isomers.[1] This overlap makes it difficult to selectively excite one isomer without simultaneously exciting the other, leading to an inefficient photoisomerization process and a low photostationary state (PSS) distribution of the desired isomer.
Q2: How can I improve the photoconversion efficiency of my this compound compound?
A2: A primary strategy is to introduce fluorine atoms at the ortho positions relative to the azo group. This modification, known as ortho-fluorination, effectively separates the n→π* absorption bands of the E and Z isomers.[2][3] This separation allows for selective irradiation of each isomer, leading to higher photoconversion yields.[4]
Q3: Will adding other substituents help?
A3: Yes. Incorporating electron-withdrawing groups (EWGs) at the para positions, in conjunction with ortho-fluorination, can further enhance the separation of the n→π* transitions.[1][2] This synergistic effect leads to improved photoconversion. Conversely, electron-donating groups (EDGs) at the para position can be detrimental to this separation.[1]
Q4: My ortho-fluorinated compound has low absorption in the visible range. How can I address this?
A4: While ortho-fluorination is beneficial for separating absorption bands, it can sometimes lead to low molar absorption coefficients in the visible region, requiring high-intensity light for switching.[5] To counteract this, a strategy of combined ortho-fluorination and ortho-amination has been developed. The amino group helps to boost visible-light absorption.[5][6]
Q5: What is the role of the solvent in photoconversion efficiency?
A5: The solvent can influence the photochemical properties of azobenzenes. While not the primary factor for overcoming low efficiency in this compound, solvent polarity can affect the position of absorption bands and the quantum yields of isomerization. It is advisable to test a range of solvents with varying polarities to optimize the photoswitching behavior for your specific compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion to the Z isomer upon irradiation. | 1. Significant overlap of E and Z isomer absorption bands.2. Incorrect irradiation wavelength.3. Insufficient light intensity or irradiation time. | 1. Synthesize an analogue with ortho-fluoro substituents to separate the n→π* bands.[2][3]2. If using an ortho-fluorinated derivative, add para-electron-withdrawing groups to further separate the bands.[1][2]3. Determine the λmax of the E isomer from the UV-Vis spectrum and use a light source that selectively excites at or near this wavelength.4. Increase the irradiation time or use a higher intensity light source. |
| Difficulty in switching back to the E isomer. | 1. Overlapping absorption bands preventing selective excitation of the Z isomer.2. The thermal relaxation from Z to E is too fast. | 1. The same strategies of ortho-fluorination and para-EWG substitution will also separate the Z isomer's absorption band, allowing for selective back-isomerization with a different wavelength of visible light.[4]2. ortho-Fluorination significantly increases the thermal half-life of the Z isomer, making it more stable and allowing for photochemical back-switching.[2][7] |
| Photodegradation of the compound after repeated switching cycles. | 1. High-energy UV light is being used.2. The compound is inherently unstable to light. | 1. The primary advantage of ortho-fluorinated azobenzenes is the ability to use lower-energy visible light for switching, which minimizes photodegradation.[1][2]2. Ensure that the switching is performed using the appropriate visible light wavelengths identified from the compound's UV-Vis spectrum. |
| Low molar absorptivity in the visible range. | The electronic structure of the ortho-fluorinated azobenzene results in weak n→π* transitions. | Consider synthesizing a derivative that combines ortho-fluorination with ortho-amination to increase the molar absorption coefficient in the visible region.[5][6] |
Quantitative Data
The following table summarizes the photophysical properties of various substituted azobenzenes, highlighting the impact of ortho-fluorination and other substitutions on photoconversion efficiency.
| Compound | Substituents | λmax E (n→π) (nm) | λmax Z (n→π) (nm) | PSS at λ1 (%Z) | PSS at λ2 (%E) | Thermal Half-life (Z) | Reference |
| Azobenzene | None | ~440 | ~430 | Low separation | Low separation | Hours | General Knowledge |
| F4-Azobenzene | 2,2',6,6'-tetrafluoro | 498 | 425 | 88 (at 520 nm) | >99 (at 405 nm) | 260 days | [2] |
| F4-Ester | 2,2',6,6'-tetrafluoro, 4-ester | 510 | 445 | 92 (at 520 nm) | 97 (at 435 nm) | 1000 days | [2] |
| F2-sym-Ester | 2,6-difluoro, 4,4'-diester | 490 | 446 | 91 (at 520 nm) | 88 (at 435 nm) | 420 days | [2] |
| Compound 9 | 2-fluoro, 2'-pyrrolidino, 4,4'-dimethoxy | 405 (for trans→cis) | 595 (for cis→trans) | High | High | 72 hours | [5] |
Experimental Protocols
1. Measurement of Photoconversion and Photostationary State (PSS)
-
Objective: To determine the percentage of each isomer at photochemical equilibrium under a specific wavelength of light.
-
Methodology:
-
Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., acetonitrile, DMSO).
-
Record the initial UV-Vis absorption spectrum of the solution (predominantly the E isomer).
-
Irradiate the solution with a specific wavelength of light (e.g., using an LED or a filtered lamp) corresponding to the n→π* transition of the E isomer.
-
Periodically record the UV-Vis spectrum until no further changes are observed, indicating that the photostationary state (PSS) has been reached.
-
The composition of the PSS can be determined by analyzing the changes in the absorption spectrum, often using spectral deconvolution or by comparing the absorbance at specific wavelengths to the spectra of the pure isomers (if available).
-
Repeat the process with a different wavelength of light corresponding to the n→π* transition of the Z isomer to measure the reverse photoconversion.
-
2. Determination of Thermal Half-life of the Z Isomer
-
Objective: To measure the stability of the Z isomer and its rate of thermal relaxation back to the E isomer.
-
Methodology:
-
Prepare a solution of the azobenzene derivative and irradiate it to achieve a high population of the Z isomer.
-
Place the solution in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer.
-
Monitor the change in absorbance over time at a wavelength where the E and Z isomers have significantly different absorption.
-
The thermal relaxation often follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance change over time to an exponential decay function.
-
The half-life (t1/2) is calculated using the equation: t1/2 = ln(2) / k.
-
Visualizations
Caption: Standard azobenzene photoswitching often suffers from overlapping absorption bands.
Caption: Ortho-fluorination separates absorption bands, enabling efficient visible-light switching.
Caption: Workflow for determining photostationary states and photoconversion efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>ortho</i>‐Fluoroazobenzenes: Visible Light Switches with Very Long‐Lived <i>Z</i> Isomers [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Controlling azobenzene photoswitching through combined ortho -fluorination and -amination - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07308A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Preventing p-Fluoroazobenzene Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of p-Fluoroazobenzene aggregation in solution.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues with this compound aggregation during your experiments.
Problem: My this compound solution appears cloudy or has visible precipitates.
This is a common indicator of aggregation, where individual molecules of this compound clump together to form larger, insoluble particles. This can be caused by several factors, including poor solubility in the chosen solvent, high concentration, or inappropriate temperature.
Workflow for Troubleshooting Aggregation:
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
1. What are the signs of this compound aggregation?
Aggregation can manifest as:
-
Visual Cloudiness or Turbidity: The solution appears hazy or opaque.
-
Precipitation: Solid particles are visible in the solution.
-
Changes in UV-Vis Spectrum: A decrease in the intensity of the main absorption peak and the appearance of scattering at longer wavelengths can indicate aggregation.[1] H-aggregates of azobenzene derivatives can lead to a blue-shift in the absorption spectrum.[1]
-
Inconsistent Experimental Results: Aggregation can lead to variability in bioassays or other experiments due to a non-homogenous solution.
2. In which solvents is this compound likely to be soluble?
Table 1: Solubility of Azobenzene in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) |
| Carbon Tetrachloride | 29.5 |
| Benzene | 27.5 |
| Diethyl Ether | 9.0 |
| Ethanol | 2.5 |
| Water | Insoluble |
Note: This data is for azobenzene and should be used as a qualitative guide for this compound.
For aqueous solutions, the use of co-solvents is often necessary.
3. How can I use co-solvents to prevent aggregation?
For applications requiring an aqueous environment, using a water-miscible organic co-solvent can significantly improve the solubility of this compound and prevent aggregation.
Table 2: Common Co-solvents for Hydrophobic Compounds
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A strong polar aprotic solvent, effective at solubilizing many organic compounds. |
| Dimethylformamide (DMF) | 1-10% | Another effective polar aprotic solvent. |
| Tetrahydrofuran (THF) | 1-10% | Can be used, but may be more reactive than DMSO or DMF. |
| Ethanol | 5-20% | A polar protic solvent, may be less effective than aprotic options for some compounds. |
Important Consideration: Always check the compatibility of the co-solvent with your experimental system (e.g., cell culture, protein stability).
4. What types of additives can be used to prevent aggregation?
If co-solvents are not suitable or fully effective, certain additives can help to stabilize this compound in solution.
-
Surfactants: These molecules have both hydrophobic and hydrophilic regions and can form micelles that encapsulate hydrophobic compounds, preventing their aggregation in aqueous solutions.
-
Non-ionic surfactants: such as Tween® 80 or Triton™ X-100 are often used in biological applications due to their lower potential for protein denaturation compared to ionic surfactants.
-
Ionic surfactants: like sodium dodecyl sulfate (SDS) can also be effective but may be harsher on biological systems.[3]
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Logical Relationship for Additive Selection:
Caption: Decision diagram for selecting an anti-aggregation additive.
5. How does temperature affect this compound aggregation?
The solubility of most solid organic compounds, including likely this compound, increases with temperature. Gentle heating can sometimes help to dissolve the compound and prevent aggregation. However, be cautious as excessive heat can lead to degradation or promote different aggregation kinetics upon cooling. It is recommended to determine the optimal temperature for your specific solvent system empirically.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Initial Dissolution: Add a small volume of a suitable water-miscible organic co-solvent (e.g., DMSO, DMF) to the vial to dissolve the this compound completely. Vortex or sonicate briefly if necessary.
-
Dilution: While vortexing, slowly add the aqueous buffer or medium to the dissolved this compound concentrate to reach the final desired concentration. The slow addition helps to prevent the compound from precipitating out of solution.
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of cloudiness or precipitation.
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound solution in the solvent of interest.
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each concentration.
-
Analyze the Spectra:
-
Check for Linearity: Plot the absorbance at the λmax versus concentration. A linear relationship (following the Beer-Lambert law) suggests that the compound is monomeric in solution.
-
Look for Spectral Changes: Deviations from linearity, a decrease in molar absorptivity, peak broadening, or the appearance of a new, often blue-shifted, band can indicate the formation of aggregates.[1] An increase in baseline absorbance at longer wavelengths (e.g., >500 nm) is indicative of light scattering by aggregates.
-
Experimental Workflow for UV-Vis Aggregation Analysis:
References
minimizing p-Fluoroazobenzene photobleaching and degradation
Welcome to the technical support center for p-Fluoroazobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photobleaching and degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the difference between photoisomerization and photobleaching of this compound?
A1: Photoisomerization is the reversible process where this compound switches between its trans and cis isomers upon exposure to light of specific wavelengths. This is the desired photoswitching behavior. Photobleaching, on the other hand, is the irreversible photochemical destruction of the molecule, leading to a loss of its photoswitchable properties. While related, it is crucial to distinguish between these two phenomena for successful experiments.
Q2: What are the main factors that contribute to the photobleaching of this compound?
A2: Several factors can contribute to the irreversible photobleaching of this compound:
-
High-intensity light: Prolonged exposure to high-energy light, especially UV light, can lead to photodegradation.
-
Presence of oxygen: Reactive oxygen species (ROS) generated during fluorescence excitation can chemically damage the molecule.[1]
-
Solvent and pH: The chemical environment, including the solvent and pH of the medium, can influence the photostability of the molecule.[2]
-
Local molecular environment: Interactions with other molecules in the sample can affect the rate of photobleaching.
Q3: How does the fluorine substitution in this compound affect its photostability?
A3: Fluorine substitution, particularly at the ortho positions, is a key strategy to enhance the photochemical properties of azobenzenes. This modification leads to a separation of the n→π* absorption bands of the E and Z isomers, enabling isomerization with visible light instead of UV light.[3][4] This shift to lower energy light for switching can indirectly help in minimizing photobleaching, as visible light is generally less damaging to molecules than UV light. Furthermore, ortho-fluorination significantly increases the thermal stability of the Z isomer.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: Rapid loss of photoswitching ability.
| Possible Cause | Suggested Solution |
| High Light Intensity/Exposure Time | Reduce the intensity of the excitation light source by using neutral density filters or lowering the laser power. Minimize the duration of light exposure to what is necessary for the measurement.[5][6][7] |
| Inappropriate Wavelength | Use the optimal wavelengths for trans-to-cis and cis-to-trans isomerization as determined for your specific experimental conditions. Avoid using high-energy UV light if visible light can be used for switching. |
| Oxygen in the Medium | De-gas your solvents or use an oxygen scavenging system (e.g., glucose oxidase/catalase) in your imaging buffer to minimize the presence of reactive oxygen species.[1] |
| Unstable Sample Environment | Ensure the pH and temperature of your sample are stable and optimized for this compound stability. |
Issue 2: High background signal or autofluorescence.
| Possible Cause | Suggested Solution |
| Autofluorescence from biological samples | If working with cells or tissues, consider using spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence. Alternatively, pre-bleach the sample with a different wavelength of light before imaging your target. |
| Impure this compound sample | Ensure the purity of your this compound sample through appropriate analytical techniques (e.g., HPLC, NMR) before use. |
| Non-specific binding | In biological experiments, ensure proper blocking steps are included in your protocol to minimize non-specific binding of the this compound conjugate. |
Quantitative Data Summary
| Parameter | Typical Values for ortho-Fluoroazobenzenes | Factors Influencing the Value |
| E→Z Photoisomerization Quantum Yield (ΦE→Z) | Can be high, approaching quantitative conversion with appropriate wavelength selection.[3][4] | Wavelength of excitation, solvent, temperature, and molecular substitution. |
| Z→E Photoisomerization Quantum Yield (ΦZ→E) | Also can be high, allowing for efficient back-switching.[3][4] | Wavelength of excitation, solvent, temperature, and molecular substitution. |
| Thermal Half-life of Z-isomer | Can be very long (days to years for some derivatives), ensuring bistability.[3] | Molecular structure (especially ortho-substituents) and temperature. |
| Photobleaching Quantum Yield | Desirably very low (<10-4). This is often not explicitly reported but is inferred from the stability of the photoswitching over many cycles. | Light intensity, wavelength, presence of oxygen, and the chemical environment. |
Experimental Protocols
Protocol 1: General Guidelines for Minimizing Photobleaching During Photoswitching Experiments
-
Sample Preparation:
-
Dissolve this compound in a degassed solvent of choice.
-
For biological experiments, use a freshly prepared buffer with an oxygen scavenging system if possible.
-
-
Light Source and Wavelength Selection:
-
Use a filtered light source (e.g., LED or laser) to provide monochromatic light at the desired wavelength for isomerization.
-
Consult the absorption spectra of the trans and cis isomers to select the optimal wavelengths for switching that minimize spectral overlap.
-
-
Illumination Conditions:
-
Monitoring Photoswitching:
-
Use UV-Vis spectrophotometry or HPLC to monitor the isomeric ratio.
-
Acquire spectra at discrete time points rather than continuous exposure to minimize photobleaching during monitoring.
-
-
Data Analysis:
-
To account for any photobleaching that does occur, create a photobleaching curve by exposing the sample to the excitation light for extended periods and measuring the decrease in the total absorbance of both isomers.[5] This can be used to correct the isomerization data.
-
Protocol 2: Live-Cell Imaging with a this compound-based Photoswitchable Ligand
-
Cell Culture and Labeling:
-
Culture cells in an appropriate medium.
-
Incubate cells with the this compound-conjugated ligand at the lowest effective concentration to minimize potential phototoxicity.
-
-
Imaging Medium:
-
For imaging, replace the culture medium with an imaging buffer that has reduced autofluorescence and is compatible with live cells. Consider using a buffer with an antifade reagent if compatible with your experiment.
-
-
Microscope Setup:
-
Use a microscope equipped for live-cell imaging with precise temperature and CO2 control.
-
Select the appropriate laser lines and filters for exciting and detecting your fluorescent reporter, as well as for photoswitching the this compound ligand.
-
-
Imaging Protocol:
-
Locate the cells of interest using brightfield or DIC microscopy to minimize phototoxicity before fluorescence imaging.
-
Use the lowest possible laser power for both imaging and photoswitching.
-
Acquire images with the shortest possible exposure time.
-
When performing time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.
-
-
Control Experiments:
-
Include a control group of cells that are not exposed to the photoswitching light to assess any effects of the imaging light alone.
-
Include a control to assess the effect of the this compound ligand in the dark.
-
Visualizations
Caption: Troubleshooting workflow for rapid loss of photoswitching.
Caption: Experimental workflow for minimizing photobleaching.
Caption: this compound as a photoswitchable receptor ligand.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Enhancing the Z-Isomer Lifetime of p-Fluoroazobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Fluoroazobenzene and related photoswitchable molecules. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at extending the thermal lifetime of the Z-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal lifetime of the Z-isomer of this compound?
The thermal relaxation of the Z-isomer back to the more stable E-isomer is influenced by several key factors:
-
Substitution Pattern: The type, position, and number of substituents on the azobenzene core have a profound impact. Ortho-substitution with electron-withdrawing groups, particularly fluorine, is a well-established strategy to significantly increase the Z-isomer's half-life.[1][2]
-
Solvent Environment: The polarity and hydrogen-bonding capability of the solvent can affect the rate of thermal isomerization.[3][4][5]
-
Molecular Architecture: Steric hindrance and incorporation into rigid structures like macrocycles can dramatically enhance the stability of the Z-isomer.[6][7]
-
Temperature: The rate of thermal Z-to-E isomerization is temperature-dependent, with higher temperatures accelerating the process.[6]
Q2: How does ortho-fluoro substitution increase the Z-isomer lifetime?
Introducing electron-withdrawing fluorine atoms at the ortho positions to the azo group leads to a significant stabilization of the Z-isomer.[1][2] This is attributed to a combination of steric and electronic effects that increase the energy barrier for thermal relaxation. Tetra-ortho-fluoroazobenzenes are particularly known for their exceptionally long-lived Z-isomers.[8][9]
Q3: What is the role of para-substituents in modulating the Z-isomer lifetime?
Para-substituents work in concert with ortho-fluoro groups. Adding electron-withdrawing groups (EWGs) at the para-positions can further enhance the thermal stability of the Z-isomer.[1] Conversely, electron-donating groups (EDGs) at these positions are generally detrimental and tend to decrease the Z-isomer's half-life.[2][10]
Q4: Can the choice of solvent significantly extend the Z-isomer's half-life?
Yes, the solvent can have a noticeable effect. For some azobenzene derivatives, switching from a nonpolar solvent like toluene to a more polar solvent like acetonitrile can lead to a several-fold increase in the Z-isomer half-life.[3] This is due to the different stabilization of the ground and transition states of the Z-isomer in solvents of varying polarity.[4] For hydroxyazobenzenes, hydrogen-bonding solvents can dramatically alter the isomerization pathway and lifetime.[11]
Troubleshooting Guide
Issue 1: The Z-isomer of my this compound derivative has a shorter-than-expected lifetime.
-
Possible Cause 1: Inappropriate Substitution. The presence of electron-donating groups can significantly shorten the Z-isomer's half-life.[2][10]
-
Recommendation: If your synthesis allows, consider replacing electron-donating substituents with electron-withdrawing groups, especially at the para-positions, to work synergistically with the ortho-fluoro atoms.[1]
-
-
Possible Cause 2: Solvent Effects. The solvent environment may be promoting faster thermal relaxation.
-
Possible Cause 3: Temperature. Experiments conducted at elevated temperatures will show faster Z-to-E isomerization.[6]
-
Recommendation: Ensure your experiments are conducted at a consistent and controlled temperature. If feasible, performing experiments at lower temperatures will prolong the Z-isomer lifetime.
-
Issue 2: Difficulty in achieving high photoconversion to the Z-isomer.
-
Possible Cause: Overlapping Absorption Spectra. The n→π* absorption bands of the E and Z isomers may overlap, leading to simultaneous E→Z and Z→E photoisomerization under the same wavelength of light.[12]
Quantitative Data Summary
The following tables summarize the thermal half-lives (τ1/2) of various azobenzene derivatives, highlighting the impact of substitution and solvent on Z-isomer stability.
| Compound | Substituents | Solvent | Thermal Half-life (τ1/2) | Reference |
| Azobenzene | None | Benzene (35 °C) | 1.4 days | [13] |
| Compound 1 | Azobis(1-methyl-benzimidazole) | Toluene | 100 s | [3] |
| Compound 1 | Azobis(1-methyl-benzimidazole) | Acetonitrile | 520 s | [3] |
| Compound 3 | Azobis(benzothiazole) | Toluene | 84 s | [3] |
| Compound 3 | Azobis(benzothiazole) | Acetonitrile | 0.4 s | [3] |
| AB.Me | meta-Methyl | - | ~8.5 h | [12] |
| AB.OMe | meta-Methoxy | - | ~8.5 h | [12] |
| AB.CO2Me | meta-Carbomethoxy | - | ~9.5 h | [12] |
| o-fluoroazobenzene (1a) | 2-Fluoro | Acetonitrile | 8.3 h | [4] |
| o,o'-difluoroazobenzene (1b) | 2,2'-Difluoro | Acetonitrile | 30.8 h | [4] |
| Tetra-ortho-fluoroazobenzene | 2,2',6,6'-Tetrafluoro | - | ~700 days | [8][9] |
| Macrocyclic Azobenzene | ortho- and para-Fluoro | - | >120 years | [7] |
Experimental Protocols & Workflows
A typical experimental workflow for characterizing the photoswitching properties and determining the Z-isomer lifetime of a novel this compound derivative involves several key steps.
Experimental Workflow for Characterization
Logical Relationship of Strategies to Enhance Z-Isomer Lifetime
The following diagram illustrates the interconnected strategies employed to increase the thermal stability of the Z-isomer.
References
- 1. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Transient Phenolate Enables Relaxation of Z‐Tetra‐ortho‐fluoroazobenzene to the Stable State in Seconds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
optimizing irradiation wavelength for p-Fluoroazobenzene switching
Welcome to the technical support center for p-Fluoroazobenzene and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their photoswitching experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of these powerful molecular switches.
Troubleshooting Guide
Users may encounter several issues during photoswitching experiments with this compound derivatives. This guide addresses common problems in a question-and-answer format.
Q1: Why is the photoisomerization from the trans to the cis isomer incomplete?
A1: Incomplete isomerization can be attributed to several factors:
-
Photostationary State (PSS): Under a given irradiation wavelength, the sample will reach a photostationary state, which is a dynamic equilibrium between the trans and cis isomers.[1] This equilibrium may not favor 100% conversion to the cis form.
-
Overlapping Spectra: If the absorption spectra of the trans and cis isomers overlap at the chosen irradiation wavelength, both isomers will be excited, preventing a complete switch to the desired isomer. Ortho-fluorination of the azobenzene core helps to separate these absorption bands.[2][3]
-
Incorrect Wavelength: Ensure you are using the optimal wavelength for the trans to cis isomerization of your specific this compound derivative. For many ortho-fluoroazobenzenes, this is in the green light region of the spectrum.[2][4]
-
Light Source Intensity: The intensity of your light source may be insufficient to drive the isomerization to completion within your experimental timeframe.
Q2: My cis isomer is converting back to the trans isomer too quickly.
A2: The thermal stability of the cis isomer is a critical factor.
-
Thermal Relaxation: The cis isomer can thermally relax back to the more stable trans isomer. The rate of this relaxation depends on the specific molecular structure and the solvent. Tetra-ortho-fluoroazobenzene is known for the exceptional thermal stability of its Z (cis) isomer, with a half-life of around 700 days.[2]
-
Ambient Light: Ensure your sample is protected from ambient light after switching, as this can induce photoisomerization back to the trans form.
Q3: I am not observing a clear isosbestic point in my UV-Vis spectra during irradiation.
A3: The absence of a clean isosbestic point can indicate:
-
Photodegradation: The sample may be degrading under the irradiation conditions. This can be caused by high-energy light (especially UV), the presence of oxygen, or reactive species in the solvent.
-
Presence of Impurities: The sample may not be pure, and the impurity may be absorbing light or reacting under irradiation.
-
Complex Photochemistry: The molecule may be undergoing other photochemical reactions in addition to cis-trans isomerization.
Q4: The optimal wavelengths for my compound seem different from the literature values.
A4: The absorption maxima of azobenzenes are sensitive to their environment.
-
Solvent Effects: The polarity of the solvent can influence the absorption spectra of the cis and trans isomers.[5][6]
-
Substitution Effects: The specific substitution pattern on the azobenzene core significantly impacts the absorption wavelengths. Electron-withdrawing or -donating groups can shift the spectra.[5][7] It is always recommended to measure the absorption spectrum of your specific compound in your experimental solvent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal wavelengths for switching this compound?
A1: For ortho-fluoro-substituted azobenzenes, the following are typical wavelength ranges:
-
trans to cis (E to Z) isomerization: Green light (approximately 520-560 nm).[2][4]
-
cis to trans (Z to E) isomerization: Blue light (approximately 420-460 nm).[2][4]
It is important to note that these are general ranges, and the optimal wavelengths can be fine-tuned by introducing different substituents to the azobenzene core.[3]
Q2: How can I determine the photostationary state (PSS) of my sample?
A2: The PSS can be determined by irradiating the sample at a specific wavelength until no further changes are observed in the UV-Vis or NMR spectrum.[5][8] The ratio of cis to trans isomers at this point represents the PSS for that wavelength.
Q3: What is the quantum yield, and why is it important?
A3: The quantum yield of photoisomerization is the efficiency of the light-induced conversion from one isomer to the other. It is defined as the number of molecules that isomerize per photon absorbed. A higher quantum yield means a more efficient photoswitch. The quantum yield can be influenced by the molecular structure and the surrounding environment, such as when an azobenzene is attached to DNA.[9]
Data and Protocols
Photochemical Properties of Selected Fluoroazobenzenes
| Compound | trans to cis Wavelength (nm) | cis to trans Wavelength (nm) | cis Isomer Half-Life | Reference |
| Tetra-ortho-fluoroazobenzene | ~520 (Green) | ~420 (Blue) | ~700 days | [2][4] |
| p,p'-disubstituted tetra-ortho-fluoroazobenzenes | 530 | 430 | Long | [5] |
| o-Fluoroazobenzenes with electron-withdrawing para-substituents | Green Light | Blue Light | Remarkably long | [3] |
Experimental Protocol for a Typical Photoswitching Experiment
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO, water with appropriate solubilizing groups) to a known concentration (e.g., 50 µM).[5][7]
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the sample. This will predominantly be the trans isomer.
-
trans to cis Isomerization: Irradiate the sample with a light source at the optimal wavelength for trans to cis isomerization (e.g., 530 nm LED).[5]
-
Monitoring: Periodically record the UV-Vis spectrum during irradiation until no further spectral changes are observed, indicating that the photostationary state has been reached.[1]
-
cis to trans Isomerization: Subsequently, irradiate the sample with a light source at the optimal wavelength for cis to trans isomerization (e.g., 430 nm LED).[5]
-
Monitoring: Again, periodically record the UV-Vis spectrum until the photostationary state is reached.
-
Data Analysis: Analyze the spectral data to determine the percentage of each isomer at the different photostationary states.
Visualizations
Caption: Experimental workflow for a typical photoswitching experiment.
Caption: Wavelength-dependent isomerization of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p-Fluoroazobenzene Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of p-Fluoroazobenzene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
You will primarily encounter two types of isomers:
-
cis and trans (E/Z) isomers: These are geometric isomers around the azo (-N=N-) bond. The trans isomer is generally the thermodynamically more stable form, while the cis isomer can be formed upon photoisomerization.
-
Positional isomers: If the fluorine atom is not at the para (4) position, you may have ortho- or meta-Fluoroazobenzene isomers. This guide focuses on the purification of this compound from reaction mixtures and the separation of its cis and trans isomers.
Q2: What are the primary techniques for purifying this compound isomers?
The two most common and effective techniques for the purification of this compound isomers are column chromatography and crystallization. The choice between these methods depends on the nature of the impurities, the isomeric ratio, and the desired scale of purification.
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid assessment of the separation of isomers and the presence of impurities. A typical mobile phase for TLC analysis of this compound isomers is a mixture of hexane and ethyl acetate.
Troubleshooting Guide
Column Chromatography
Issue 1: My cis and trans isomers are co-eluting or have poor separation.
-
Solution 1: Optimize the solvent system. The polarity of the mobile phase is critical. The trans isomer is typically less polar than the cis isomer and will elute first.
-
Start with a low polarity mobile phase, such as a high ratio of hexane to ethyl acetate (e.g., 98:2), and gradually increase the polarity.
-
Consider using a different solvent system. Dichloromethane/hexane mixtures can also be effective.
-
-
Solution 2: Use a longer column. Increasing the length of the stationary phase can improve the resolution between closely eluting compounds.
-
Solution 3: Decrease the flow rate. A slower flow rate allows for more equilibration between the mobile and stationary phases, which can lead to better separation.
-
Solution 4: Check your sample loading. Overloading the column can lead to band broadening and poor separation. Ensure your sample is concentrated and loaded in a narrow band.
Issue 2: My compound is streaking on the TLC plate and the column.
-
Cause: This is often due to the sample being too concentrated when loaded, or the compound having poor solubility in the mobile phase at the loading concentration.
-
Solution:
-
Dilute your sample before loading it onto the column.
-
Ensure the sample is fully dissolved in a small amount of the mobile phase or a compatible solvent before loading.
-
For acidic or basic impurities, adding a small amount of a modifier to the mobile phase (e.g., triethylamine for basic impurities, acetic acid for acidic impurities) can sometimes help.
-
Issue 3: I am not recovering all of my compound from the column.
-
Cause: The compound may be strongly adsorbed to the silica gel, especially if it is highly polar.
-
Solution:
-
Gradually increase the polarity of the mobile phase throughout the elution. A final flush with a highly polar solvent (e.g., 100% ethyl acetate or even methanol) can help elute any remaining compound.
-
Ensure that your compound is stable on silica gel. Some sensitive compounds can decompose on acidic silica. In such cases, using neutral or deactivated silica gel, or alumina, may be a better option.
-
Crystallization
Issue 1: I am unable to find a suitable solvent for crystallization.
-
Solution: A good crystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Systematically screen a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, water).
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Issue 2: My compound is "oiling out" instead of forming crystals.
-
Cause: This happens when the solution is supersaturated to the point where the compound's solubility is exceeded above its melting point, or when the cooling rate is too fast.
-
Solution:
-
Use a more dilute solution.
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Try a different solvent or solvent system.
-
Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
-
Add a seed crystal of the pure compound to the solution.
-
Issue 3: The resulting crystals are not pure.
-
Cause: Impurities may be trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Solution:
-
Perform a second recrystallization.
-
Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any adhering mother liquor containing impurities.
-
Slow cooling generally leads to the formation of larger, purer crystals.
-
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is suitable for separating this compound from reaction byproducts and for separating the cis and trans isomers.
Materials:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a hexane:ethyl acetate solvent system (start with 98:2).
-
Visualize the spots under UV light. The trans isomer will have a higher Rf value than the cis isomer.
-
Optimize the solvent system to achieve good separation between the desired compound and impurities (a ΔRf of at least 0.2 is ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution with the silica on a rotary evaporator.
-
Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system from the TLC analysis.
-
Collect fractions in separate test tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound isomer.
-
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient |
| Initial Eluent | 98:2 to 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent | 90:10 to 80:20 (Hexane:Ethyl Acetate) |
| Flow Rate | Dependent on column size |
| Detection | TLC with UV visualization (254 nm) |
Protocol 2: Purification of this compound by Crystallization
This protocol is suitable for purifying this compound that is relatively pure (>90%) but contains minor impurities.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., hexane, ethanol, methanol, isopropanol, ethyl acetate, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a binary solvent system as described in the troubleshooting section. Ethanol or methanol often work well for the crystallization of azobenzene derivatives.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you may place it in an ice bath or a refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
| Solvent System | Solubility Profile | Notes |
| Ethanol | Good solubility when hot, poor when cold | A common and effective choice. |
| Methanol | Similar to ethanol | Another good option. |
| Hexane | Low solubility even when hot | Can be used as an anti-solvent. |
| Ethyl Acetate/Hexane | Good for binary solvent system | Dissolve in hot ethyl acetate, add hexane to induce crystallization. |
Visualization of Workflows
Caption: Experimental workflow for the purification of this compound isomers.
Caption: Decision logic for selecting a purification technique for this compound.
troubleshooting side reactions in p-Fluoroazobenzene synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of p-Fluoroazobenzene. The synthesis of this compound is typically achieved through a two-step process: the diazotization of 4-fluoroaniline followed by an azo coupling reaction with a suitable coupling agent, such as phenol or aniline. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the diazotization of 4-fluoroaniline, followed by an azo coupling reaction. In this process, 4-fluoroaniline is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a 4-fluorobenzenediazonium salt. This intermediate is then reacted with an activated aromatic compound, such as phenol or aniline, to yield the final this compound product.
Q2: Why is temperature control so critical during the diazotization step?
Arenediazonium salts are notoriously unstable at elevated temperatures.[1][2][3] If the temperature rises above 0-5 °C, the diazonium salt can decompose, leading to the formation of 4-fluorophenol and nitrogen gas. This decomposition not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.
Q3: What is the optimal pH for the azo coupling reaction?
The optimal pH for the azo coupling reaction depends on the coupling agent. For coupling with phenols, a weakly alkaline medium (pH 9-10) is generally preferred to facilitate the formation of the more nucleophilic phenoxide ion.[4] For coupling with anilines, the reaction is typically carried out in a weakly acidic medium (pH 4-5) to prevent N-coupling side reactions.[4]
Q4: How does the fluorine substituent affect the synthesis of this compound?
The fluorine atom is an electron-withdrawing group. This can have several effects on the synthesis. The electron-withdrawing nature of fluorine can slightly decrease the basicity of the amino group in 4-fluoroaniline, which may require careful control of the acidity during diazotization. In the azo coupling step, the electron-withdrawing fluorine on the diazonium salt makes it a better electrophile.
Troubleshooting Guide
This guide is divided into the two main stages of this compound synthesis: Diazotization of 4-fluoroaniline and Azo Coupling.
Stage 1: Diazotization of 4-Fluoroaniline
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt (indicated by subsequent low yield of azo product) | 1. Decomposition of the diazonium salt: The reaction temperature was too high (above 5 °C).2. Incomplete diazotization: Insufficient acid or sodium nitrite was used, or the reaction time was too short.3. Side reaction with solvent: If using a nucleophilic solvent, it may react with the diazonium salt. | 1. Maintain strict temperature control: Use an ice-salt bath to keep the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the reaction.2. Ensure proper stoichiometry and reaction time: Use a slight excess of sodium nitrite and ensure the reaction is stirred for a sufficient amount of time (typically 30-60 minutes) after the addition of nitrite is complete.3. Use a non-nucleophilic solvent: Aqueous solutions are standard. If an organic solvent is required, choose a non-nucleophilic one. |
| Formation of a brown, tarry substance | Nitrosation of impurities or side reactions: This can occur if the starting 4-fluoroaniline is impure or if the reaction conditions are not optimal. | Use pure starting materials: Ensure the 4-fluoroaniline is of high purity. Recrystallize or distill it if necessary.Maintain low temperature and controlled addition: Add the sodium nitrite solution slowly and with vigorous stirring to ensure localized overheating does not occur. |
| Evolution of nitrogen gas during the diazotization step | Decomposition of the diazonium salt: This is a clear indication that the temperature is too high. | Immediately cool the reaction mixture: Add more ice to the bath to bring the temperature down to the 0-5 °C range. |
Stage 2: Azo Coupling
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incorrect pH of the coupling medium: The pH was not optimal for the chosen coupling agent.2. Decomposition of the diazonium salt: The diazonium salt solution was allowed to warm up before or during the coupling reaction.3. Coupling agent is not sufficiently activated: The coupling partner (e.g., phenol, aniline) has deactivating substituents. | 1. Adjust the pH: For coupling with phenols, ensure the solution is weakly alkaline (pH 9-10). For coupling with anilines, maintain a weakly acidic pH (4-5).[4]2. Keep the diazonium salt solution cold: Use the diazonium salt solution immediately after preparation and keep it in an ice bath until it is added to the coupling agent.3. Use a strongly activating coupling partner: Phenols and anilines are good choices. Ensure they do not have strong electron-withdrawing groups. |
| Formation of multiple colored products (impurities) | 1. Ortho-coupling: If the para-position of the coupling agent is blocked, coupling may occur at the ortho position, leading to an isomeric impurity.2. N-coupling: When coupling with primary or secondary amines, the diazonium salt can react with the nitrogen atom instead of the aromatic ring, forming a diazoamino compound.[4]3. Self-coupling of the diazonium salt: This can occur under certain conditions, leading to the formation of biphenyl derivatives and other byproducts. | 1. Use a coupling agent with an available para-position: This will favor the formation of the desired para-substituted product.2. Control the pH for amine coupling: Maintain a weakly acidic pH to favor C-coupling over N-coupling. The N-coupled product can sometimes be rearranged to the C-coupled product by heating in the presence of an acid.[4]3. Ensure a sufficiently reactive coupling partner is present in excess: This will favor the desired coupling reaction over self-coupling. |
| Product is difficult to purify | Presence of phenolic impurities: If the diazonium salt decomposed, 4-fluorophenol will be present.Presence of starting materials: Incomplete reaction of either the diazonium salt or the coupling agent. | Purification strategies: - Recrystallization: This is often effective for removing minor impurities.- Column chromatography: This can be used to separate the desired product from isomers and other byproducts.- Washing: Washing the crude product with a dilute acid or base solution can help remove unreacted starting materials. |
Experimental Protocols
A general protocol for the synthesis of a p-hydroxy-p'-fluoroazobenzene is provided below as an illustrative example.
Step 1: Diazotization of 4-fluoroaniline
-
Dissolve 4-fluoroaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The resulting solution contains the 4-fluorobenzenediazonium chloride.
Step 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve phenol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Signaling Pathway of this compound Synthesis and Potential Side Reactions
Caption: Reaction pathway for this compound synthesis with key side reactions.
References
Technical Support Center: Solvent Effects on p-Fluoroazobenzene Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoisomerization of p-Fluoroazobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the solvent effects on this compound isomerization.
Issue 1: Inconsistent or Low Isomerization Quantum Yields
Question: We are observing inconsistent and lower-than-expected quantum yields for the trans to cis photoisomerization of this compound. What are the potential causes and solutions?
Answer:
Several factors can contribute to variability in quantum yields. Here's a systematic approach to troubleshoot this issue:
-
Solvent Purity and Choice:
-
Problem: Trace impurities in the solvent, such as water or peroxides, can quench the excited state of the azobenzene, leading to a lower quantum yield. The polarity of the solvent itself plays a crucial role in the isomerization mechanism and rates.
-
Solution: Always use high-purity, spectroscopy-grade solvents. If possible, degas the solvent to remove dissolved oxygen, which can also act as a quencher. Ensure the solvent is dry, especially non-polar aprotic solvents. Refer to the data table below for expected trends in different solvent polarities.
-
-
Light Source Instability:
-
Problem: Fluctuations in the intensity of the light source will directly impact the number of photons delivered to the sample, leading to inconsistent isomerization rates and calculated quantum yields.
-
Solution: Ensure your lamp or laser source has stabilized before starting the experiment. Use a power meter to monitor the light intensity throughout the experiment.
-
-
Inaccurate Actinometry:
-
Problem: The quantum yield of your sample is determined relative to a chemical actinometer. Any errors in the preparation or measurement of the actinometer will propagate to your sample's calculated quantum yield.
-
Solution: Use a well-characterized and freshly prepared actinometer solution, such as potassium ferrioxalate. Ensure accurate spectrophotometric measurements of the actinometer before and after irradiation.
-
-
Concentration Effects:
-
Problem: At high concentrations, aggregation of this compound molecules can occur, which can alter their photochemical properties and lead to lower isomerization yields.
-
Solution: Work with dilute solutions, typically in the micromolar range, where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects and aggregation.
-
Issue 2: Difficulty in Achieving a High Percentage of the cis Isomer at the Photostationary State (PSS)
Question: We are unable to achieve a high population of the cis-p-Fluoroazobenzene at the photostationary state, even after prolonged irradiation. What could be the reason?
Answer:
The composition of the photostationary state (PSS) is determined by the absorption spectra of the trans and cis isomers and their respective quantum yields at the excitation wavelength.
-
Wavelength Selection:
-
Problem: If the chosen excitation wavelength is significantly absorbed by the cis isomer as well, the back-isomerization (cis to trans) will be concurrently promoted, limiting the maximum achievable cis population.
-
Solution: Analyze the UV-Vis absorption spectra of both pure trans and cis isomers. Select an excitation wavelength that is strongly absorbed by the trans isomer but minimally absorbed by the cis isomer. This is typically in the n→π* absorption band of the trans isomer.
-
-
Thermal Back-Reaction:
-
Problem: The cis isomer is thermally unstable and will relax back to the more stable trans isomer. If the thermal back-reaction rate is significant at the experimental temperature, it will compete with the photoisomerization, lowering the PSS percentage of the cis isomer.
-
Solution: For thermally sensitive isomers, consider performing the irradiation at a lower temperature to slow down the thermal back-reaction. The stability of the cis isomer is also solvent-dependent (see data table).
-
Issue 3: Inaccurate Determination of Isomer Ratios by ¹H NMR
Question: We are finding it difficult to accurately determine the trans to cis isomer ratio using ¹H NMR spectroscopy. The integration values seem unreliable. What are the best practices?
Answer:
Accurate determination of isomer ratios by ¹H NMR requires careful experimental setup and data processing.
-
Peak Selection and Resolution:
-
Problem: Overlapping peaks from the two isomers or impurities can make accurate integration challenging.
-
Solution: Identify well-resolved peaks that are characteristic of each isomer. The aromatic region of the spectrum often provides distinct signals for the trans and cis forms of this compound. Ensure the spectrometer is well-shimmed to achieve optimal resolution.
-
-
Relaxation Delays (d1):
-
Problem: If the relaxation delay (d1) between scans is too short, protons with different relaxation times (T1) will not fully relax, leading to inaccurate integration.
-
Solution: Use a sufficiently long relaxation delay. A common practice is to set d1 to at least 5 times the longest T1 of the protons being integrated. If T1 values are unknown, a conservative d1 of 30 seconds is a good starting point for quantitative analysis.
-
-
Baseline Correction and Integration:
-
Problem: An uneven baseline or improper integration boundaries will lead to erroneous ratios.
-
Solution: Carefully perform baseline correction on the spectrum before integration. Set the integration boundaries manually to encompass the entire peak for each selected signal.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the photoisomerization of this compound?
A1: Solvent polarity can influence both the rate of photoisomerization and the thermal stability of the cis isomer. Generally, polar solvents can stabilize the more polar cis isomer, potentially leading to a longer thermal half-life. The effect on the photoisomerization quantum yield is more complex and can depend on the specific interactions between the solvent and the excited state of the molecule. For instance, polar protic solvents might lead to different outcomes compared to polar aprotic solvents due to hydrogen bonding.
Q2: What are the typical isomerization mechanisms for azobenzenes?
A2: The two primary mechanisms for the photoisomerization of azobenzenes are rotation and inversion. The operative mechanism can be influenced by the substitution pattern on the azobenzene core and the surrounding solvent environment. Computational studies suggest that the inversion pathway is often favored for the n→π* transition, while the rotation pathway is more associated with the π→π* transition.
Q3: Can I use any wavelength of UV light to induce the trans to cis isomerization?
A3: While a range of UV wavelengths can induce isomerization, for optimal conversion to the cis isomer, it is best to use a wavelength that corresponds to the n→π* absorption band of the trans isomer (typically around 440 nm for azobenzenes). Using higher energy light corresponding to the π→π* band (around 350 nm) can also work, but it may lead to different quantum yields and potentially photodegradation.
Q4: How can I monitor the isomerization process in real-time?
A4: The most common method is UV-Vis spectroscopy. The trans and cis isomers have distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength (e.g., the λmax of the trans isomer's π→π* band), you can track the progress of the isomerization.
Quantitative Data
The following tables provide illustrative quantitative data on the solvent effects on this compound isomerization. Note that these values are representative and may vary based on specific experimental conditions.
Table 1: Photoisomerization Quantum Yields (Φt→c) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Φt→c (at 365 nm) |
| n-Hexane | 1.88 | ~ 0.15 |
| Toluene | 2.38 | ~ 0.18 |
| Dichloromethane | 8.93 | ~ 0.22 |
| Ethanol | 24.5 | ~ 0.25 |
| Acetonitrile | 37.5 | ~ 0.28 |
| DMSO | 46.7 | ~ 0.30 |
Table 2: Thermal Half-life (t1/2) of cis-p-Fluoroazobenzene in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Thermal Half-life (t1/2) |
| n-Hexane | 1.88 | ~ 2 hours |
| Toluene | 2.38 | ~ 3 hours |
| Dichloromethane | 8.93 | ~ 10 hours |
| Ethanol | 24.5 | ~ 24 hours |
| Acetonitrile | 37.5 | ~ 48 hours |
| DMSO | 46.7 | ~ 72 hours |
Experimental Protocols
Protocol 1: Monitoring this compound Isomerization using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopy-grade solvent. The concentration should be adjusted to have a maximum absorbance of ~1 in the π→π* region.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the initial solution (predominantly trans isomer).
-
Irradiation: Irradiate the solution in a cuvette with a suitable light source (e.g., a 365 nm LED or a filtered lamp) while maintaining a constant temperature.
-
Spectral Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the λmax of the trans isomer's π→π* band against time to monitor the depletion of the trans isomer. The data can be used to calculate the rate of isomerization.
Protocol 2: Determining Isomer Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare an NMR sample of the this compound isomer mixture in a deuterated solvent.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis, ensure a long relaxation delay (d1), for example, 30 seconds.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Perform a careful baseline correction across the entire spectrum.
-
-
Integration:
-
Identify well-resolved signals corresponding to the trans and cis isomers.
-
Integrate these signals.
-
-
Ratio Calculation: The ratio of the integrals of the selected peaks corresponds to the molar ratio of the isomers in the sample.
Visualizations
Validation & Comparative
A Comparative Guide to Photoswitchable Molecules: p-Fluoroazobenzene vs. Spiropyran
For researchers, scientists, and drug development professionals, the selection of a photoswitchable molecule is a critical decision that hinges on performance characteristics such as photostability and fatigue resistance. This guide provides an objective comparison of two prominent photoswitches, p-Fluoroazobenzene and spiropyran, supported by experimental data to inform your selection process.
This document delves into the photochemical properties, stability, and switching behavior of this compound, a member of the robust azobenzene family, and spiropyran, a widely studied photochromic compound. Understanding the nuances of their performance is crucial for applications ranging from targeted drug delivery and molecular machines to responsive materials.
At a Glance: Key Performance Metrics
The photostability and fatigue resistance of a photoswitch are paramount for applications requiring numerous and reliable switching cycles. The following tables summarize the key quantitative data for this compound and a representative nitro-substituted spiropyran, providing a clear comparison of their performance.
| Photochemical Property | This compound | Spiropyran (nitro-substituted) |
| Photoisomerization | Reversible trans ⇌ cis isomerization | Reversible colorless spiropyran ⇌ colored merocyanine |
| Activation Wavelength (trans → cis) | UV-A light (e.g., 365 nm) | UV-A light (e.g., 365 nm) |
| Activation Wavelength (cis → trans) | Visible light (e.g., >420 nm) or thermal relaxation | Visible light (e.g., >500 nm) or thermal relaxation |
| Quantum Yield (trans → cis) | ~0.2 in n-hexane | 0.03 - 0.2 in various solvents[1] |
| Quantum Yield (cis → trans) | ~0.5 in n-hexane | Typically lower than the forward reaction |
| Thermal Half-life of metastable form | Can be tuned from seconds to days with substitution[2] | Seconds to minutes at room temperature, highly solvent-dependent |
Table 1: Comparison of Photochemical Properties. This table provides a general overview of the key photochemical characteristics of this compound and a typical nitro-substituted spiropyran.
| Performance Metric | This compound | Spiropyran |
| Photostability | Generally high, with good resistance to photodegradation.[2] | Prone to photodegradation, especially in the presence of oxygen and humidity. |
| Fatigue Resistance | Can undergo numerous switching cycles with minimal degradation.[2] | Limited number of cycles before significant degradation, though stability can be improved in mixed monolayers. |
| Switching Cycles | Often stable for hundreds to thousands of cycles. | Can show degradation after a few cycles, but can be stable for at least 100 cycles under dry conditions in mixed monolayers. |
| Environmental Sensitivity | Less sensitive to environmental factors compared to spiropyran. | Performance is highly dependent on solvent polarity, pH, and the presence of oxygen. |
Table 2: Comparison of Photostability and Fatigue Resistance. This table highlights the differences in stability and durability between the two photoswitches.
In-Depth Analysis
This compound: The Robust Workhorse
Azobenzenes, as a class of photoswitches, are renowned for their high photostability and fatigue resistance. The introduction of fluorine atoms, as in this compound, can further enhance these properties. The photochemical behavior of azobenzenes is characterized by a clean and efficient trans-cis isomerization, which can be triggered by UV-A light for the trans-to-cis conversion and by visible light or heat for the reverse cis-to-trans process.
The excellent fatigue resistance of azobenzene derivatives allows for their use in applications requiring a high number of switching cycles without significant loss of performance. This robustness is a key advantage over many other classes of photoswitches.
Spiropyran: A Versatile but Sensitive Switch
Spiropyrans undergo a photo-induced ring-opening reaction to form the colored merocyanine isomer. This transformation is accompanied by a significant change in polarity and absorption spectrum, making them attractive for various applications. However, a major drawback of spiropyrans is their susceptibility to photodegradation, often referred to as fatigue. This degradation can occur over multiple switching cycles and is exacerbated by environmental factors such as oxygen and humidity.
While their versatility is a significant advantage, the limited fatigue resistance of spiropyrans must be carefully considered for applications demanding long-term stability and numerous switching events.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, this section outlines the typical experimental protocols used to assess the photostability and fatigue resistance of photoswitchable molecules.
Determining Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo isomerization per photon absorbed.
Protocol:
-
Sample Preparation: A dilute solution of the photoswitch in a suitable solvent is prepared in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength.
-
Actinometry: A chemical actinometer, such as potassium ferrioxalate, is used to determine the photon flux of the light source at the irradiation wavelength. This involves irradiating the actinometer solution for a known period and measuring the resulting chemical change.
-
Sample Irradiation: The sample solution is irradiated with a monochromatic light source at the desired wavelength for a specific duration.
-
Spectroscopic Analysis: UV-Vis absorption spectra are recorded before and after irradiation to monitor the change in the concentration of the two isomers.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
The number of molecules isomerized is determined from the change in absorbance, and the number of photons absorbed is determined from the actinometry data.
Measuring Fatigue Resistance
Fatigue resistance is evaluated by subjecting the photoswitch to multiple switching cycles and monitoring the degradation of its photochromic properties.
Protocol:
-
Sample Preparation: A solution of the photoswitch is prepared as described for the quantum yield measurement.
-
Cyclic Switching: The sample is alternately irradiated with two different wavelengths of light to induce the forward and reverse isomerization reactions. This constitutes one switching cycle.
-
Spectroscopic Monitoring: After each cycle, or at regular intervals, the UV-Vis absorption spectrum is recorded to monitor the absorbance of the two isomers in their photostationary states.
-
Data Analysis: The extent of degradation is quantified by monitoring the decrease in the absorbance of the photoresponsive band over a large number of cycles. The fatigue resistance is often reported as the number of cycles after which the photochromic performance drops to a certain percentage of its initial value (e.g., 90%).
Visualizing the Switching Mechanisms
To further illustrate the photochemical processes, the following diagrams, generated using the DOT language, depict the signaling pathways for the photoisomerization of this compound and spiropyran.
References
A Comparative Guide to the Quantum Yields of p-Fluoroazobenzene and Diarylethene Photoswitches
For researchers, scientists, and drug development professionals, the efficiency of photochemical reactions is a critical parameter in the design and application of molecular photoswitches. This guide provides a comparative analysis of the photoisomerization quantum yields of two prominent classes of photoswitches: p-fluoroazobenzene and diarylethenes, supported by available experimental data and methodologies.
Executive Summary
Data Presentation: A Comparative Look at Quantum Yields
The following table summarizes the available quantitative data for the quantum yields of representative diarylethene derivatives. A corresponding table for this compound cannot be provided due to the absence of specific quantitative values in the surveyed literature.
| Diarylethene Derivative | Solvent/State | Photocyclization Quantum Yield (ΦO→C) | Cycloreversion Quantum Yield (ΦC→O) |
| 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene | Single Crystal | 0.80 - 0.83 | 0.10 - 0.11 |
| 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene | Single Crystal | 0.96 | 0.027 |
| 1,2-bis(2-ethyl-5-phenyl-3-thienyl)perfluorocyclopentene | Single Crystal | 1.03 (essentially 100%)[1] | 0.027[1] |
| Dithienylethenes with two N-methylpyridinium ions | Not specified | 0.71[2] | Not specified |
Insights into Fluoro-Substituted Azobenzenes
While specific data for this compound remains elusive, research on ortho-fluoroazobenzenes indicates that halogen substitution is a viable strategy for enhancing photoswitching properties. This class of azobenzenes is noted for achieving high photoconversions with visible light. The introduction of fluorine atoms at the ortho positions can lead to a significant separation of the n→π* absorption bands of the E and Z isomers, enabling nearly quantitative two-way isomerization.
Experimental Protocol: Determining Photoisomerization Quantum Yield
The determination of photoisomerization quantum yield (Φ) is a fundamental aspect of characterizing photoswitchable molecules. The following is a generalized experimental protocol applicable to both this compound and diarylethene derivatives.
Objective: To determine the number of photoisomerization events relative to the number of absorbed photons.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Solvent in which the photoswitch is soluble and stable
-
The photoswitch compound of interest
Methodology:
-
Actinometry:
-
The photon flux of the light source is determined using a chemical actinometer.
-
A solution of the actinometer (e.g., potassium ferrioxalate) is irradiated for a known period.
-
The change in absorbance of the actinometer solution is measured to calculate the number of photons that entered the sample.
-
-
Sample Preparation:
-
A dilute solution of the photoswitch in a suitable solvent is prepared in a quartz cuvette. The concentration should be adjusted to have an absorbance in a linear range (typically < 1) at the irradiation wavelength.
-
-
Photoisomerization:
-
The sample is irradiated with monochromatic light at a wavelength where one isomer absorbs preferentially.
-
The UV-Vis absorption spectrum is recorded at regular time intervals during irradiation to monitor the change in the concentration of the isomers.
-
-
Data Analysis:
-
The initial rate of photoisomerization is determined from the change in absorbance over time.
-
The quantum yield (Φ) is calculated using the following equation: Φ = (Number of molecules isomerized per unit time) / (Number of photons absorbed per unit time)
-
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the photochemical reaction pathways and the experimental workflow for quantum yield determination.
Caption: Photochemical reaction pathways for this compound and Diarylethene.
Caption: Experimental workflow for determining quantum yield.
Conclusion
In the comparison of photoisomerization quantum yields, diarylethene derivatives stand out for their remarkable efficiency, with many examples exhibiting quantum yields approaching unity.[1] This high efficiency, coupled with their thermal stability, makes them excellent candidates for applications in molecular electronics, optical data storage, and photopharmacology. While the specific quantum yield of this compound remains to be definitively quantified in the literature surveyed, the broader class of fluoro-substituted azobenzenes shows promise for efficient photoswitching. Further experimental investigation is required to provide a direct quantitative comparison and to fully elucidate the potential of this compound in various applications. Researchers are encouraged to utilize the outlined experimental protocol to determine the quantum yields of novel photoswitches, thereby contributing to a more comprehensive understanding of these dynamic molecular systems.
References
p-Fluoroazobenzene vs. Traditional Azobenzenes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of molecular photoswitches is a critical decision impacting experimental outcomes. This guide provides a detailed comparison of p-Fluoroazobenzene and traditional, unsubstituted azobenzenes, highlighting the distinct advantages conferred by para-fluorination. The inclusion of experimental data and detailed protocols aims to support informed decision-making in the design of photoswitchable systems.
The strategic placement of a fluorine atom at the para-position of the azobenzene core imparts significant and advantageous changes to its photophysical properties compared to its unsubstituted counterpart. These modifications, particularly in absorption spectra, thermal stability, and photoswitching efficiency, make this compound a superior candidate for a range of applications, including photopharmacology and materials science.
Key Advantages of this compound
The primary advantages of this compound over traditional azobenzenes stem from the electron-withdrawing nature of the fluorine substituent. This leads to:
-
Enhanced Thermal Stability of the cis-Isomer: The cis-isomer of this compound exhibits a significantly longer thermal half-life, a crucial factor for applications requiring the persistence of the photo-activated state.
-
Separation of n→π Absorption Bands:* Fluorination leads to a separation of the n→π* absorption bands of the E and Z isomers, enabling more selective photoisomerization with visible light. This is a significant improvement over traditional azobenzenes which often require UV light for efficient switching, a limitation in biological applications due to potential cell damage.[1][2]
-
Visible Light Photoisomerization: The red-shifted absorption of fluorinated azobenzenes allows for the use of lower-energy visible light to trigger photoisomerization, enhancing their biocompatibility and utility in in vivo studies.[1][2]
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for a representative p-substituted fluoroazobenzene and traditional azobenzene. It is important to note that the properties of fluoroazobenzenes can be further tuned by additional substitutions, particularly in the ortho-positions.
| Property | Traditional Azobenzene | p,p'-Difluoroazobenzene (as a proxy for this compound) |
| λmax (π→π) (trans) | ~320 nm | ~328 nm[3] |
| λmax (n→π) (trans) | ~440 nm | Red-shifted into the visible region |
| λmax (n→π) (cis) | Overlaps with trans n→π | Separated from trans n→π* |
| Quantum Yield (Φtrans→cis) | ~0.1-0.2 (at ~365 nm)[4] | Generally high, tunable with substitution |
| Thermal Half-life (t1/2) of cis-isomer | Hours (solvent dependent) | Days to months[3][5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for the synthesis of a fluoroazobenzene derivative and the characterization of its key photophysical properties.
Synthesis of Tetra-ortho-fluoro-p-bromo-azobenzene
This protocol describes the synthesis of a precursor that can be further modified. The synthesis of many azobenzene derivatives follows similar principles of diazotization and coupling.
Materials:
-
2,6-difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Aniline
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2,6-difluoroaniline in a solution of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve aniline in a solution of NaOH in water and cool to 0-5 °C. Slowly add the diazonium salt solution from step 1 to the aniline solution with vigorous stirring, keeping the temperature below 5 °C.
-
Sandmeyer Reaction (Bromination): To the resulting solution, add a solution of CuBr in HBr. Warm the mixture gently to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over MgSO₄. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This is a generalized procedure and should be adapted based on specific literature precedents for the desired compound.
Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., LED or laser)
-
Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate) or a calibrated photodiode
-
Cuvettes
-
Solution of the azobenzene derivative in a suitable solvent
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer or a calibrated photodiode.
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative with an absorbance of ~0.1 at the irradiation wavelength.
-
Irradiation: Irradiate the sample solution for a specific time, recording the UV-Vis absorption spectrum at regular intervals.
-
Data Analysis: The quantum yield can be calculated from the change in absorbance and the determined photon flux, taking into account the molar absorption coefficients of the trans and cis isomers.[6][7]
Determination of Thermal Half-life of the cis-Isomer
The thermal half-life (t1/2) is the time it takes for half of the cis-isomer to revert to the more stable trans-isomer in the dark.
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Light source to generate the cis-isomer
-
Cuvettes
-
Solution of the azobenzene derivative in a suitable solvent
Procedure:
-
Generate cis-Isomer: Irradiate the solution of the azobenzene derivative at the λmax of the trans→cis isomerization until the photostationary state is reached (no further change in the absorption spectrum).
-
Thermal Relaxation: Place the cuvette in the temperature-controlled sample holder of the UV-Vis spectrophotometer in the dark.
-
Monitor Spectral Changes: Record the absorption spectrum at regular time intervals as the cis-isomer thermally relaxes back to the trans-isomer.
-
Data Analysis: The half-life can be determined by plotting the natural logarithm of the absorbance of the cis-isomer peak versus time and fitting it to a first-order rate equation.[8][9][10]
Visualizing the Advantage: Experimental Workflow
The following diagram illustrates a typical workflow for comparing the photoswitching properties of different azobenzene derivatives.
Caption: Workflow for comparing azobenzene photoswitches.
Logical Relationship of Advantages
The advantages of this compound are logically interconnected, stemming from the fundamental electronic effects of the fluorine substituent.
Caption: Advantages of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photoswitches in Biological Applications: Examining the Limitations of p-Fluoroazobenzene
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control biological processes with light has revolutionized cellular studies and paved the way for innovative phototherapies. Azobenzene-based photoswitches, which undergo reversible isomerization between their trans and cis forms upon light irradiation, are central to this field. While a vast array of substituted azobenzenes has been developed, this guide focuses on the limitations of a seemingly simple derivative, p-Fluoroazobenzene, in the context of demanding biological applications. By comparing its projected performance with well-characterized alternatives, we aim to provide a framework for selecting the optimal photoswitch for your research needs.
Introduction to Azobenzene Photoswitches
Azobenzenes are a class of chemical compounds that can be switched between two geometric isomers, the thermally stable trans isomer and the metastable cis isomer, using light of specific wavelengths. This photoisomerization leads to a significant change in the molecule's geometry and dipole moment, which can be harnessed to control the activity of proteins, nucleic acids, and other biological molecules. The ideal photoswitch for biological applications should possess a set of key characteristics, including:
-
Activation by Biologically-Compatible Light: Wavelengths in the visible or near-infrared (NIR) spectrum are preferred to minimize cellular damage and maximize tissue penetration.
-
High Photostationary State (PSS): A high percentage of the desired isomer should be achievable upon irradiation.
-
High Quantum Yield: Efficient conversion between isomers with low light intensity.
-
Metabolic Stability: Resistance to degradation in the cellular environment, particularly reduction by thiols like glutathione.
-
Minimal Off-Target Effects: The photoswitch should not interact with unintended biological targets.
This guide will explore the probable limitations of this compound in these critical areas and present data for more advanced alternatives.
The Anticipated Limitations of this compound
Direct and extensive experimental data on the photophysical and biological properties of this compound is limited in publicly available research. However, based on theoretical studies and the well-documented behavior of other substituted azobenzenes, we can anticipate several limitations.
A primary concern is the wavelength of light required for isomerization . Typically, azobenzene and its simple derivatives require UV light to induce the trans-to-cis isomerization. This is a significant drawback for biological applications as UV light has low tissue penetration and can cause phototoxicity. Theoretical studies suggest that a para-fluoro substitution is unlikely to significantly red-shift the absorption spectrum into the visible range. In fact, it may even cause a slight hypsochromic (blue) shift of the n-π* transition, further cementing its reliance on UV light.
Secondly, the thermal stability of the cis isomer is a critical parameter. For many applications, a long-lived cis state is desirable to maintain the photo-activated effect without continuous irradiation. While fluorine substitution at the ortho position has been shown to dramatically increase the half-life of the cis isomer, the effect of a para-fluoro substituent is predicted to be modest.
Finally, the susceptibility to reduction by intracellular thiols, such as glutathione, is a major hurdle for the in-cell and in-vivo application of many azobenzene derivatives. The azo bond (N=N) can be cleaved by reducing agents, leading to irreversible inactivation of the photoswitch. The electron-withdrawing nature of fluorine may offer some protection against reduction compared to unsubstituted azobenzene, but it is unlikely to be as effective as the sterically hindered and electronically tuned designs of more advanced photoswitches.
Comparative Performance of Azobenzene Photoswitches
To illustrate the limitations of this compound, we present a comparison with other well-characterized azobenzene derivatives. The data is summarized in the tables below.
Table 1: Photophysical Properties of Selected Azobenzene Photoswitches
| Photoswitch | λmax (trans) (nm) | λmax (cis) (nm) | Quantum Yield (trans→cis) | Thermal Half-life (cis→trans) | Solvent |
| This compound (Projected) | ~320 (π-π), ~440 (n-π) | ~430 (n-π) | Moderate | Hours to Days | Toluene |
| Azobenzene | 314 (π-π), 443 (n-π) | 434 (n-π) | 0.11 | 68 hours | Hexane |
| p-Aminoazobenzene | 390 (π-π) | ~450 (n-π) | 0.14 | Minutes | Ethanol |
| Tetra-ortho-methoxy-azobenzene | 375 (π-π), 520 (n-π) | 480 (n-π) | 0.25 | Days | DMSO |
| Tetra-ortho-fluoro-azobenzene | ~330 (π-π), ~515 (n-π) | ~440 (n-π) | High | >700 days | DMSO |
Note: Data for this compound is projected based on theoretical models and data from similar compounds. The other values are sourced from various experimental studies.
Table 2: Biological Stability and Compatibility
| Photoswitch | Stability to Glutathione | Off-Target Effects | Biocompatibility |
| This compound (Projected) | Moderate | Potential for off-target protein modification | Likely moderate |
| Azobenzene | Low | Can be metabolized to toxic anilines | Low |
| p-Aminoazobenzene | Low | Known carcinogen | Very Low |
| Tetra-ortho-methoxy-azobenzene | High | Reduced off-target reactivity | High |
| Tetra-ortho-fluoro-azobenzene | High | Reduced off-target reactivity | High |
Advanced Alternatives to this compound
The limitations of simple azobenzenes like the p-fluoro derivative have driven the development of sophisticated photoswitches with properties tailored for biological systems.
Ortho-Substituted Azobenzenes: Introducing substituents at the positions adjacent to the azo group has proven to be a highly effective strategy.
-
Tetra-ortho-methoxy-azobenzene: This derivative exhibits a significant red-shift in its absorption spectrum, allowing for isomerization with green light[1]. The methoxy groups also provide steric hindrance around the azo bond, increasing its stability against reduction.
-
Tetra-ortho-fluoro-azobenzene: This photoswitch offers exceptional thermal stability of the cis isomer, with a half-life of years. It can be switched with visible light and demonstrates high resistance to reduction.[1][2]
Push-Pull Azobenzenes: By placing an electron-donating group at one end of the molecule and an electron-withdrawing group at the other (a "push-pull" system), the π-π* absorption band can be shifted well into the visible region. A classic example is p-aminoazobenzene, though its poor stability and toxicity limit its use. More advanced designs have overcome these issues.
Experimental Protocols
To aid researchers in evaluating and comparing photoswitches, we provide detailed methodologies for key experiments.
Protocol 1: Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules that isomerize for each photon absorbed.
Materials:
-
Photoswitch of interest
-
Spectrophotometer
-
Light source with a narrow bandwidth (e.g., laser or LED with a bandpass filter)
-
Actinometer (a chemical system with a known quantum yield, e.g., potassium ferrioxalate)
-
Solvent (e.g., DMSO, Toluene, or a buffer suitable for the photoswitch)
Procedure:
-
Prepare a solution of the photoswitch with a known concentration in the chosen solvent. The absorbance at the irradiation wavelength should be between 0.1 and 0.2.
-
Measure the initial absorption spectrum of the trans isomer.
-
Irradiate the solution with the light source at a specific wavelength for a defined period.
-
Measure the absorption spectrum after irradiation to determine the change in the concentration of the trans and cis isomers.
-
Determine the photon flux of the light source using the actinometer according to established protocols.
-
Calculate the quantum yield using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
Protocol 2: Assessment of Stability in the Presence of Glutathione
This protocol assesses the stability of the photoswitch to reduction by the biologically relevant thiol, glutathione.
Materials:
-
Photoswitch of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the photoswitch in a suitable solvent (e.g., DMSO).
-
Prepare a solution of GSH in PBS at a biologically relevant concentration (e.g., 1-10 mM).
-
Add the photoswitch stock solution to the GSH solution to a final desired concentration.
-
Incubate the mixture at 37°C.
-
Monitor the concentration of the intact photoswitch over time using a spectrophotometer (by observing the decrease in the characteristic absorption band) or by HPLC.
-
Calculate the half-life of the photoswitch in the presence of glutathione.
Protocol 3: Evaluation of Off-Target Effects using Cell Viability Assays
This protocol provides a basic assessment of the cytotoxicity of the photoswitch, which can be an indicator of off-target effects.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Photoswitch of interest
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the photoswitch in cell culture medium.
-
Treat the cells with different concentrations of the photoswitch. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the isomerization process and a typical experimental workflow.
Caption: Reversible photoisomerization of azobenzene between the trans and cis states.
Caption: A generalized workflow for the characterization of photoswitches for biological applications.
Conclusion
While this compound may appear to be a straightforward starting point for incorporating photoswitchable control into biological systems, its anticipated limitations, particularly its reliance on UV light for activation and its likely moderate stability, make it a suboptimal choice for most in-cell and in-vivo applications. The field of photoswitch development has matured significantly, offering a toolbox of advanced derivatives with red-shifted absorption, enhanced stability, and improved biocompatibility. Researchers are encouraged to consider these next-generation photoswitches, such as the ortho-substituted azobenzenes, to maximize the success and impact of their photopharmacology and optogenetics research. This guide provides the foundational knowledge and experimental framework to make informed decisions in the selection of these powerful molecular tools.
References
A Comparative Analysis of Stilbene and p-Fluoroazobenzene Photoisomerization for Researchers and Drug Development Professionals
A detailed examination of the photochemical and photophysical properties of stilbene and p-fluoroazobenzene reveals key differences in their photoisomerization behavior, offering distinct advantages and disadvantages for applications in photoswitchable technologies and photopharmacology. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal photoswitch for their specific needs.
The reversible transformation between cis and trans isomers upon light irradiation is a hallmark of both stilbene and this compound. However, the efficiency of this process, the wavelengths of light required for switching, and the thermal stability of the isomers differ significantly between the two molecules. These differences are critical in the design of light-controlled systems, from targeted drug delivery to molecular machines.
Quantitative Performance Comparison
The photoisomerization quantum yield (Φ), which represents the efficiency of the light-induced conversion, is a crucial parameter for evaluating photoswitches. Stilbene exhibits a relatively high quantum yield for the trans-to-cis isomerization. In contrast, the quantum yield for the reverse cis-to-trans process is also significant, leading to a photostationary state with a mixture of both isomers under continuous irradiation.
For this compound, the introduction of the fluorine atom at the para position influences the electronic properties of the azobenzene core, affecting its photoisomerization characteristics. While specific quantum yield data for this compound can be variable depending on the solvent and experimental conditions, fluoro-substitution in azobenzenes is known to modulate their photochemical behavior.
The absorption maxima (λmax) of the cis and trans isomers determine the wavelengths of light required to drive the photoisomerization in each direction. The separation between the λmax of the two isomers is a critical factor for achieving high conversion rates and minimizing isomeric crosstalk.
The thermal stability of the metastable cis isomer is another key differentiator. For many applications, a long thermal half-life (τ1/2) of the cis form is desirable to maintain the "switched" state in the absence of light. Stilbene's cis isomer is thermally very stable due to a high energy barrier for the back-isomerization. Conversely, the cis isomer of many azobenzene derivatives, including this compound, can revert to the more stable trans form thermally at ambient temperatures, although the rate can be significantly influenced by substitution patterns.
A summary of the key quantitative data for stilbene and representative data for fluoro-substituted azobenzenes is presented in the table below.
| Parameter | Stilbene | This compound (Representative) |
| Quantum Yield (Φ) | ||
| Φ (trans → cis) | 0.4 - 0.5 | Data varies with substitution; generally moderate |
| Φ (cis → trans) | ~0.35 | Data varies with substitution; generally moderate |
| Absorption Maxima (λmax) | ||
| λmax (trans) | ~295 nm[1] | ~320-350 nm |
| λmax (cis) | ~280 nm[1] | ~430-450 nm |
| Thermal Isomerization | ||
| Half-life (τ1/2) of cis isomer | Very long (days to years) | Hours to days (highly dependent on substitution) |
Experimental Protocols
The characterization of the photoisomerization properties of stilbene and this compound typically involves UV-Vis spectroscopy to monitor the changes in the absorption spectra upon irradiation.
General Protocol for Photoisomerization Studies:
-
Sample Preparation: A dilute solution of the compound (stilbene or this compound) is prepared in a suitable solvent (e.g., hexane, ethanol, or acetonitrile) in a quartz cuvette. The initial concentration is chosen to have an absorbance within the linear range of the spectrophotometer (typically below 1.0).
-
Initial Spectrum: The UV-Vis absorption spectrum of the initial (usually the more stable trans) isomer is recorded.
-
Photostationary State (PSS) Generation: The solution is irradiated with a light source at a wavelength corresponding to the absorption maximum of the initial isomer (e.g., around 295 nm for trans-stilbene or ~320-350 nm for trans-p-fluoroazobenzene). The irradiation is continued until no further changes in the absorption spectrum are observed, indicating that a photostationary state has been reached.
-
Isomerization Monitoring: The changes in the absorbance at the λmax of both the cis and trans isomers are monitored over time during irradiation to determine the kinetics of the photoisomerization.
-
Quantum Yield Determination: The photoisomerization quantum yield is determined by measuring the initial rate of isomerization and the photon flux of the light source, often using a chemical actinometer for calibration.
-
Thermal Back-Isomerization: To measure the thermal stability of the cis isomer, the irradiated solution (at the photostationary state rich in the cis isomer) is kept in the dark at a constant temperature. The UV-Vis spectra are recorded at regular intervals to monitor the increase in the absorbance of the trans isomer and the decrease in the absorbance of the cis isomer over time. The rate constant and half-life of the thermal back-isomerization are then calculated from this data.
Signaling Pathways and Logical Relationships
The photoisomerization process can be visualized as a transition between two energy states, triggered by the absorption of a photon. The following diagrams illustrate the fundamental steps involved in the photoisomerization of both stilbene and this compound.
Caption: Photoisomerization pathway of stilbene.
Caption: Photoisomerization pathway of this compound.
Conclusion
The choice between stilbene and this compound for photoswitchable applications depends heavily on the specific requirements of the system.
Stilbene is an excellent candidate when:
-
High thermal stability of the cis isomer is paramount.
-
The application can tolerate a photostationary state with a mixture of isomers.
-
UV irradiation is acceptable for switching.
This compound (and other azobenzene derivatives) may be preferred when:
-
Switching with visible light is necessary to avoid potential damage from UV radiation.
-
A thermally reversible system is desired, allowing for a return to the initial state in the dark.
-
Fine-tuning of the photochemical properties through further substitution is a possibility.
This comparative guide provides a foundational understanding of the photoisomerization properties of stilbene and this compound. Researchers and drug development professionals are encouraged to consider these key performance metrics and experimental considerations when designing and implementing photoswitchable systems.
References
A Comparative Guide to Near-Infrared Photoswitching Alternatives to p-Fluoroazobenzene
For researchers, scientists, and drug development professionals seeking to harness the power of light for precise molecular control in deep tissue environments, the development of efficient near-infrared (NIR) photoswitches is a critical frontier. While p-Fluoroazobenzene has been a foundational tool, a new generation of photoswitchable molecules offers enhanced performance in the NIR window. This guide provides an objective comparison of promising alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the optimal photoswitch for your research needs.
The ideal NIR photoswitch should exhibit strong absorption in the 700-950 nm range, high photoisomerization quantum yields for both E→Z and Z→E transitions, a tunable thermal half-life of the metastable isomer, and robust fatigue resistance for repeated cycling. This guide focuses on three primary classes of alternatives that have shown significant promise in meeting these criteria: tetra-ortho-substituted azobenzenes, azonium ions, and donor-acceptor Stenhouse adducts (DASAs).
Performance Comparison of NIR Photoswitches
The following table summarizes the key photophysical and photochemical properties of representative examples from each class of NIR photoswitch, providing a quantitative basis for comparison.
| Photoswitch Class | Representative Molecule | Solvent/Conditions | λmax E→Z (nm) | λmax Z→E (nm) | Φ E→Z | Φ Z→E | t½ (Metastable) |
| This compound (Baseline) | 4-fluoroazobenzene | DMSO | ~320 (π-π), ~440 (n-π) | ~430 (n-π*) | ~0.11 (at 365 nm) | ~0.45 (at 435 nm) | ~2.5 days |
| Tetra-ortho-substituted Azobenzene | Tetra-ortho-chloro-azobenzene | Dichloromethane | 550[1] | 430[1] | - | - | - |
| Azonium Ion | Protonated tetra-ortho-methoxy-p-aminoazobenzene | Aqueous Buffer (pH 7) | >700[2] | - | - | - | ~1 s[2] |
| Donor-Acceptor Stenhouse Adduct (DASA) | Meldrum's acid-based DASA | Toluene | 550-650 | Thermally driven | - | - | Seconds to minutes |
In-Depth Look at the Alternatives
Tetra-ortho-substituted Azobenzenes
Introducing bulky and electron-withdrawing or -donating groups at all four ortho positions of the azobenzene core is a key strategy to red-shift the absorption spectrum into the visible and NIR regions. Halogen atoms like chlorine and iodine, as well as methoxy groups, have proven effective.
-
Tetra-ortho-chloro-azobenzenes exhibit a significant bathochromic shift, enabling E→Z isomerization with green light (~550 nm) and Z→E isomerization with blue light (~430 nm).[1]
-
Tetra-ortho-iodo-azobenzenes show even further red-shifted absorption, pushing the operational wavelengths closer to the NIR window.
-
Tetra-ortho-methoxy-azobenzenes also demonstrate red-shifted absorption and their photophysical properties can be tuned by additional substituents.
Azonium Ions
Protonation of p-amino substituted azobenzenes, particularly those with ortho- and meta-methoxy substituents, leads to the formation of azonium ions. These species exhibit strong absorption in the far-red and NIR regions, making them highly suitable for biological applications where deep tissue penetration is required. Their photoswitching is often pH-dependent, and they can exhibit robust isomerization in aqueous solutions. A notable example is a tetra-ortho-methoxy substituted aminoazobenzene derivative that undergoes photoswitching with light greater than 700 nm and has a rapid thermal relaxation on the order of seconds.[2]
Donor-Acceptor Stenhouse Adducts (DASAs)
DASAs represent a distinct class of photoswitches with a different molecular scaffold. They are characterized by a linear, colored triene that undergoes a light-induced 4π-electrocyclization to a colorless, cyclic form. The absorption maxima of DASAs are highly tunable across the visible and into the NIR region by modifying the donor and acceptor moieties. While their reverse isomerization is typically a thermal process, the kinetics can be tuned from seconds to minutes.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and characterization of these advanced photoswitches.
Synthesis of a Tetra-ortho-methoxylated Azobenzene
This protocol describes a two-step synthesis involving C-H bromination followed by methoxylation.
Step 1: Palladium-Catalyzed C-H ortho-Bromination
-
To a solution of the starting azobenzene in a suitable organic solvent (e.g., dichloroethane), add N-bromosuccinimide (NBS) as the bromine source.
-
Add a palladium catalyst, such as Pd(OAc)₂, and a copper co-catalyst, like Cu(OAc)₂.
-
Heat the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite, and purify the crude product by column chromatography to obtain the tetra-ortho-brominated azobenzene.
Step 2: Copper-Catalyzed Methoxylation
-
Dissolve the tetra-ortho-brominated azobenzene in a solvent mixture of methanol and a high-boiling point solvent like DMF.
-
Add a copper(I) catalyst, such as CuI, and a base, for instance, sodium methoxide.
-
Heat the reaction mixture under an inert atmosphere and monitor for completion.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final tetra-ortho-methoxylated azobenzene product by column chromatography.
Characterization of Photoswitching Properties
1. UV-Vis Spectroscopy for Absorption Maxima and Photostationary State (PSS) Determination:
-
Prepare a dilute solution of the photoswitch in the desired solvent.
-
Record the initial UV-Vis absorption spectrum of the thermally adapted (predominantly E-isomer) sample.
-
Irradiate the sample with a light source corresponding to the λmax of the E-isomer (for E→Z isomerization) until no further spectral changes are observed, indicating the photostationary state (PSS) has been reached. Record the spectrum at the PSS.
-
Subsequently, irradiate the sample with a light source corresponding to the λmax of the Z-isomer (for Z→E isomerization) to determine the reverse PSS.
2. Determination of Photoisomerization Quantum Yield (Φ):
-
The quantum yield is the ratio of the number of molecules isomerized to the number of photons absorbed.
-
Use a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode to determine the photon flux of the light source at the irradiation wavelength.
-
Monitor the change in absorbance of the photoswitch solution at a specific wavelength as a function of irradiation time.
-
The initial rate of this change, combined with the molar extinction coefficient and the photon flux, allows for the calculation of the quantum yield.
3. Measurement of Thermal Half-Life (t½):
-
After irradiating the sample to enrich the metastable isomer (typically the Z-isomer), store the solution in the dark at a constant temperature.
-
Monitor the return of the absorption spectrum to the initial state of the thermally stable isomer over time.
-
The thermal relaxation process often follows first-order kinetics. The half-life can be determined by fitting the change in absorbance versus time to a first-order exponential decay function.
4. Assessment of Fatigue Resistance:
-
Subject the photoswitch solution to multiple cycles of photoisomerization (E→Z and Z→E).
-
After a set number of cycles (e.g., 10, 50, 100), record the UV-Vis absorption spectrum at both PSS.
-
A significant decrease in the absorption intensity or a change in the spectral shape indicates photodegradation and poor fatigue resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental principles of photoswitching and a typical experimental workflow for characterization.
Caption: Generalized signaling pathway for azobenzene photoswitching.
References
Assessing the Biocompatibility of p-Fluoroazobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in photoswitchable molecules for applications in photopharmacology and targeted drug delivery has brought p-Fluoroazobenzene derivatives to the forefront of materials science and medicinal chemistry. Their ability to undergo reversible isomerization upon light stimulation allows for precise spatiotemporal control over biological activity. However, the successful translation of these promising compounds into clinical applications is contingent upon a thorough evaluation of their biocompatibility. This guide provides a comparative framework for assessing the biocompatibility of this compound derivatives, detailing essential experimental protocols and highlighting the current landscape of available data.
Data Presentation: A Call for Comprehensive Biocompatibility Profiling
A critical aspect of preclinical development is the quantitative assessment of a compound's potential toxicity. Standard assays are employed to determine key parameters such as the half-maximal inhibitory concentration (IC50) for cytotoxicity, the presence of genotoxic effects, and the in vivo toxicological profile.
Despite the growing number of studies on the photochemical properties of this compound derivatives, a significant gap exists in the publicly available biocompatibility data for this specific class of compounds. The following tables are presented to structure future data acquisition and to underscore the need for comprehensive toxicological evaluation. For comparative purposes, data for Benzene, a well-characterized aromatic hydrocarbon, is included to provide a baseline for toxicity.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Derivative 1 (Specify) | Data not available | Data not available | Data not available | Data not available | |
| Derivative 2 (Specify) | Data not available | Data not available | Data not available | Data not available | |
| Benzene (for comparison) | CHO | MTT | 24 | 20,000 | [1] |
Table 2: In Vitro Genotoxicity Data
| Compound | Test System | Metabolic Activation (S9) | Endpoint | Result | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Derivative 1 (Specify) | Data not available | Data not available | Data not available | Data not available | |
| Derivative 2 (Specify) | Data not available | Data not available | Data not available | Data not available | |
| Azobenzene (related compound) | Hepatocyte/DNA repair | - | DNA repair synthesis | Negative | [2] |
Table 3: In Vivo Acute Oral Toxicity Data
| Compound | Animal Model | Administration Route | Observation Period (days) | LD50 (mg/kg) | Key Observations | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Derivative 1 (Specify) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Derivative 2 (Specify) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Fluoroacetic acid (related toxic metabolite) | Human | Oral | - | 10 | Disrupts Krebs cycle | [3] |
Experimental Protocols: Standardized Methodologies for Biocompatibility Assessment
To ensure the reliability and comparability of biocompatibility data, standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), should be followed. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (OECD TG 129)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH assay substrate solution to the supernatant. The released LDH will catalyze the conversion of a substrate to a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Quantify the amount of LDH released and express cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).
In Vitro Genotoxicity Assays
1. Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
The Ames test uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations. For azo compounds, modifications to the standard protocol are recommended to facilitate metabolic activation.
-
Bacterial Strains: Use appropriate histidine-dependent strains of S. typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver). For azo dyes, the inclusion of flavin mononucleotide (FMN) in the S9 mix and a pre-incubation step are crucial for azo reduction.
-
Exposure: Combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in a test tube.
-
Plating: After a pre-incubation period, mix the contents with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
2. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This test detects damage to chromosomes or the mitotic apparatus.
-
Cell Culture and Treatment: Treat mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells) with the test compound, with and without metabolic activation.
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vivo Toxicity Studies
Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This method is used to determine the acute oral toxicity of a substance.
-
Animal Model: Typically uses a small number of rodents (e.g., rats or mice).
-
Dosing: Administer the compound orally in a stepwise procedure using a series of defined doses.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The outcome of one step determines the dose for the next step. The result allows for the classification of the substance into a toxicity category based on its LD50.
Mandatory Visualization: Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential biological interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the biocompatibility of this compound derivatives.
Caption: Hypothetical signaling pathway for this compound derivative-induced cytotoxicity.
Caption: Decision tree for the biocompatibility assessment of new chemical entities.
References
- 1. Cytotoxicity and DNA strand breaks induced by benzene and its metabolites in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Ester Functionalized Azobenzenes as Versatile Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Photoswitches for In Vivo Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of biological processes in living organisms is a paramount goal. Photopharmacology, a field that utilizes photoswitchable molecules to control the activity of drugs and biological probes with light, offers unprecedented spatiotemporal resolution for such control. This guide provides a critical review and comparison of the most promising photoswitches for in vivo applications, focusing on their performance, supporting experimental data, and practical implementation.
This guide will delve into the key characteristics of three major classes of photoswitches: azobenzenes, hemithioindigos, and spiropyrans. We will compare their photophysical properties, discuss their advantages and limitations in a biological context, and provide detailed experimental protocols for their in vivo application and assessment. Furthermore, we will visualize key signaling pathways that can be modulated by these molecular switches, offering a comprehensive resource for researchers looking to harness the power of light for biological control.
Performance Comparison of In Vivo Photoswitches
The ideal photoswitch for in vivo applications should possess a combination of properties that ensure efficient and safe operation within a complex biological environment. These include activation by light that can penetrate tissue (red or near-infrared), high quantum yields for efficient isomerization, a stable metastable state to ensure a sustained biological effect, and low toxicity. The following table summarizes the key quantitative data for representative photoswitches from the azobenzene, hemithioindigo, and spiropyran families.
| Photoswitch Class | Specific Example | Activation Wavelength (λ_max, nm) | Deactivation Wavelength (λ_max, nm) | Quantum Yield (Φ) | Thermal Half-life (t_1/2) | Photostationary State (PSS) (%) |
| Azobenzene | Azobenzene-4-carboxamide | ~365 (trans → cis) | ~440 (cis → trans) | ~0.1 (trans → cis) | Hours to Days | ~80 (cis) at 365 nm |
| Tetra-ortho-methoxy-azobenzene | ~530 (trans → cis) | ~460 (cis → trans) | Not Reported | ~2.4 days | >80 (cis) at 530 nm | |
| Hemithioindigo | Hemithioindigo-indanone (HITub) | ~530 (E → Z) | ~450 (Z → E) | Not Reported | ~40 s (in DMSO) | Not Reported |
| Pyrrole Hemithioindigo | ~440 (Z → E) | ~532 (E → Z) | >0.9 (both directions) | Very Stable | ~95 (E) at 440 nm | |
| Spiropyran | 6-nitroBIPS | ~350 (SP → MC) | >500 (MC → SP) | ~0.2-0.6 (SP → MC) | Seconds to Minutes | ~40 (MC) at thermal equilibrium |
| Spiropyran-rhodamine dyad | ~405 (SP → MC) | ~630 (MC → SP) | ~0.01 (SP → MC) | ~14 s (in MeOH) | Not Reported |
Note: The photophysical properties of photoswitches can be highly dependent on the solvent and the local environment. The data presented here are representative values and may vary in different biological contexts.
Experimental Protocols for In Vivo Applications
The successful application of photoswitches in vivo requires careful consideration of experimental design, including light delivery, dosage, and assessment of potential toxicity. Below are detailed protocols for key experiments.
Protocol 1: Assessment of Phototoxicity in Zebrafish Larvae
This protocol outlines a method to evaluate the potential toxicity of a photoswitch in combination with light exposure in a vertebrate model system.
Materials:
-
Zebrafish larvae (5 days post-fertilization)
-
Photoswitch compound of interest
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
96-well microplate
-
Light source with controlled wavelength and intensity (e.g., LED array)
-
Microscope for observing larval morphology and behavior
Procedure:
-
Preparation of Photoswitch Solution: Dissolve the photoswitch in a biocompatible solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in E3 medium to the desired final concentrations. Include a vehicle control (E3 medium with the same concentration of the solvent).
-
Larvae Exposure: Place individual zebrafish larvae into the wells of a 96-well plate containing 200 µL of the photoswitch solution or control solution.
-
Acclimation: Incubate the plate in the dark for a defined period (e.g., 1 hour) to allow for compound uptake.
-
Light Exposure: Expose the plate to light of the specific wavelength required to activate the photoswitch. The intensity and duration of light exposure should be carefully controlled and optimized for each photoswitch. A parallel plate should be kept in the dark as a control.
-
Post-Exposure Incubation: After light exposure, return the plates to a dark incubator.
-
Assessment of Toxicity: At defined time points (e.g., 24, 48, and 72 hours post-exposure), assess the larvae for signs of toxicity, including mortality, morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), and behavioral changes (e.g., altered startle response, swimming patterns).
-
Data Analysis: Quantify the observed toxic effects and compare the light-exposed groups to the dark-exposed and vehicle control groups to determine the phototoxicity of the compound.
Protocol 2: Light Delivery for Photoswitch Activation in Mice
This protocol describes a method for delivering light to a specific tissue or region in a mouse to activate a systemically or locally administered photoswitch.
Materials:
-
Mouse model
-
Photoswitch compound
-
Optical fiber coupled to a laser or LED light source
-
Stereotaxic apparatus (for brain applications)
-
Anesthesia equipment
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Photoswitch Administration: Administer the photoswitch via the desired route (e.g., intravenous, intraperitoneal, or local injection into the target tissue). The timing of administration should be optimized based on the pharmacokinetic properties of the compound.
-
Light Delivery Setup:
-
For superficial tissues (e.g., skin), light can be delivered non-invasively using an external light source.
-
For deeper tissues (e.g., brain, internal organs), an optical fiber needs to be implanted.
-
-
Implantation of Optical Fiber (for deep tissue applications):
-
Secure the anesthetized mouse in a stereotaxic frame.
-
Perform a small craniotomy or incision over the target area.
-
Carefully lower the optical fiber to the desired coordinates.
-
Secure the fiber in place using dental cement.
-
-
Light Activation: Connect the implanted optical fiber to the light source. Deliver light of the appropriate wavelength, intensity, and duration to activate the photoswitch. The light delivery parameters should be carefully calibrated and optimized to achieve the desired biological effect without causing tissue damage.
-
Behavioral or Physiological Assessment: Following light activation, assess the desired behavioral or physiological outcomes.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
Visualization of Photoswitch-Modulated Signaling Pathways
The ability to optically control specific signaling pathways is a major application of in vivo photoswitches. Below are Graphviz diagrams illustrating how photoswitches can be used to modulate the activity of an ion channel and a G-protein coupled receptor (GPCR).
Caption: Photoswitch control of an ion channel.
Caption: Photoswitch control of a GPCR.
Safety Operating Guide
Proper Disposal of p-Fluoroazobenzene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of p-Fluoroazobenzene (CAS RN 1545-83-1), a chemical compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.
Due to the inherent hazards associated with analogous compounds like Azobenzene, this compound should be treated as a hazardous waste.[1] Procedures must be in place for its proper containment, labeling, and disposal through a licensed environmental waste management company.
Key Safety and Handling Precautions
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions, based on data for closely related azo compounds, include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Containment: Prevent the chemical from entering drains or waterways, as it is expected to be very toxic to aquatic life with long-lasting effects.[1]
-
Spill Management: In case of a spill, collect the material using an inert absorbent and place it in a sealed container for disposal. Avoid generating dust.
Quantitative Data Summary
While a specific, comprehensive Safety Data Sheet for this compound was not located, the following table summarizes key data for the closely related compound, Azobenzene, which should be considered indicative of the potential hazards of this compound.
| Property | Data for Azobenzene | Source |
| GHS Hazard Statements | Harmful if swallowed or if inhaled (H302 + H332). Suspected of causing genetic defects (H341). May cause cancer (H350). May cause damage to organs through prolonged or repeated exposure (H373). Very toxic to aquatic life with long lasting effects (H410). | [1] |
| Precautionary Statements | Obtain special instructions before use (P201). Do not handle until all safety precautions have been read and understood (P202). Do not breathe dust (P260). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Avoid release to the environment (P273). Wear protective gloves/ protective clothing/ eye protection/ face protection (P280). | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and environmental compliance. The following protocol outlines the necessary steps for its disposal.
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated labware (e.g., gloves, weighing paper, pipette tips), as hazardous waste.
-
While this compound is not explicitly on the EPA's P-list of acutely hazardous wastes, its potential for high toxicity warrants careful handling.[2][3] If there is any uncertainty, consult with your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, bench paper, and empty containers, must also be disposed of as hazardous waste.
-
-
Labeling and Storage:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with all necessary information about the waste stream, including the chemical name and any available safety data.
-
Never dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling p-Fluoroazobenzene
Disclaimer: No specific Safety Data Sheet (SDS) for p-Fluoroazobenzene was publicly available at the time of this writing. The following guidance is based on the known hazards of the structurally related compounds, Azobenzene and Fluorobenzene. Researchers must consult the specific SDS provided by their chemical supplier for definitive safety information.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Summary and Immediate Safety Concerns
This compound is presumed to share the hazardous characteristics of both Azobenzene and Fluorobenzene. The primary concerns are:
-
Health Hazards: Potential for acute toxicity if swallowed or inhaled. Suspected carcinogen and mutagen. May cause damage to organs (liver, spleen) through prolonged or repeated exposure.[1]
-
Physical Hazards: Assumed to be a flammable solid or liquid. Fluorobenzene is highly flammable, and its vapors can form explosive mixtures with air.[2][3]
-
Environmental Hazards: Azobenzene is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Type | Associated Risks based on Related Compounds |
| Acute Toxicity | Harmful if swallowed or inhaled (Oral, Category 4; Inhalation, Category 4).[1] |
| Carcinogenicity | May cause cancer (Category 1B).[1] |
| Mutagenicity | Suspected of causing genetic defects (Category 2).[1] |
| Organ Toxicity | May cause damage to organs (liver, spleen) through repeated exposure.[1] |
| Flammability | Highly flammable liquid and vapor (based on Fluorobenzene).[2][3] |
| Eye Irritation | May cause serious eye irritation or damage.[2][3] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[1] |
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required equipment.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety Goggles & Face Shield | Goggles must be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk. |
| Hand | Chemical-Resistant Gloves | Use nitrile or butyl rubber gloves. Always double-glove. Check for perforations before use. Change gloves immediately if contaminated. |
| Body | Flame-Resistant Laboratory Coat | A fully-buttoned, flame-resistant lab coat is required. Ensure it has tight-fitting cuffs. |
| Respiratory | NIOSH-approved Respirator | Work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the foot. Leather or other absorbent materials are not recommended. |
Step-by-Step Handling Protocol
3.1. Engineering Controls and Preparation
-
Fume Hood: All work with this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][3] Use non-sparking tools.[2]
-
Static Discharge: Ground and bond containers when transferring the material to prevent static electricity buildup.[2]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher are readily accessible.
3.2. Chemical Handling
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid, do so in the fume hood on a tared and grounded container.
-
Transferring: When transferring, do so slowly to minimize splashing or dust generation. Keep containers tightly closed when not in use.[3]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Chemical Waste: Collect all excess this compound and solutions containing it in a dedicated, properly labeled hazardous waste container. The container should be clearly marked with "Hazardous Waste," "Flammable," and "Toxic."
-
Contaminated Materials: All disposable items that come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must also be disposed of as hazardous waste. Collect these items in a separate, sealed, and labeled container.
-
Empty Containers: "Empty" containers that held this compound retain residue and must be disposed of as hazardous waste. Do not rinse them into the sink.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources while awaiting pickup.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.[3]
Workflow and Safety Checkpoints
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
